Ethyl 3-phenylbut-2-enoate
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
ethyl (E)-3-phenylbut-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O2/c1-3-14-12(13)9-10(2)11-7-5-4-6-8-11/h4-9H,3H2,1-2H3/b10-9+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSXHSWOMMFBMLL-MDZDMXLPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C=C(C)C1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C=C(\C)/C1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101304961 | |
| Record name | Ethyl (2E)-3-phenyl-2-butenoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101304961 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1504-72-9 | |
| Record name | Ethyl (2E)-3-phenyl-2-butenoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1504-72-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl (2E)-3-phenyl-2-butenoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101304961 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to Ethyl 3-phenylbut-2-enoate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Ethyl 3-phenylbut-2-enoate (CAS Number: 1504-72-9), a valuable α,β-unsaturated ester with applications in organic synthesis and potential as a building block for novel therapeutic agents. This document details its physicochemical properties, spectroscopic profile, synthesis methodologies, and known biological activities, with a focus on its interaction with key cellular signaling pathways.
Core Data Presentation
Physicochemical Properties
A summary of the key physicochemical properties for this compound is presented below. It is important to note that while some data is experimentally determined, other values are predicted based on its chemical structure and data from analogous compounds.
| Property | Value | Source |
| CAS Number | 1504-72-9 | [1] |
| Molecular Formula | C₁₂H₁₄O₂ | [1] |
| Molecular Weight | 190.24 g/mol | [1] |
| IUPAC Name | ethyl (2E)-3-phenylbut-2-enoate | |
| Synonyms | (E)-Ethyl 3-phenylbut-2-enoate, Ethyl 3-phenylcrotonate | [1] |
| Boiling Point | No data available | [1] |
| Density | No data available | |
| Refractive Index | No data available | |
| Solubility | Expected to be soluble in common organic solvents. | [2] |
| Storage | Sealed in dry, room temperature. | [1] |
Spectroscopic Data
The expected spectroscopic features for this compound are summarized below, based on data for structurally similar compounds.
| Technique | Expected Features |
| ¹H NMR (CDCl₃) | Signals for the ethyl group (quartet and triplet), a singlet for the methyl group on the butenoate chain, a singlet for the vinylic proton, and signals for the aromatic protons of the phenyl group. A reported spectrum shows: δ 7.37-7.29 (m, 3H), 7.22-7.20 (m, 2H), 5.91 (s, 1H), 4.00 (q, J = 7.2 Hz, 2H), 2.18 (s, 3H), 1.08 (t, J = 7.2 Hz, 3H).[3] |
| ¹³C NMR (CDCl₃) | Distinct peaks for the carbonyl carbon of the ester, the carbons of the double bond, the carbons of the ethyl group, the methyl carbon, and the carbons of the phenyl ring. A reported spectrum shows: δ 166.0, 155.4, 141.0, 128.0, 127.8, 126.9, 117.9, 59.8, 27.2, 14.0.[3] |
| Infrared (IR) | A strong absorption band in the region of 1700-1730 cm⁻¹ corresponding to the C=O stretching of the α,β-unsaturated ester group. Bands for C=C stretching and aromatic C-H stretching are also anticipated. A reported spectrum shows peaks at 3029, 2891, 1747, 1728, 1250, 1190, 750, 681 cm⁻¹.[3] |
| Mass Spectrometry (MS) | A molecular ion peak corresponding to the molecular weight of the compound (190.24 g/mol ). Fragmentation patterns would likely involve the loss of the ethoxy group or parts of the butenoate chain. |
Experimental Protocols: Synthesis of this compound
The synthesis of this compound can be achieved through several established olefination reactions. The Horner-Wadsworth-Emmons (HWE) reaction is often preferred for its high yield and stereoselectivity for the (E)-isomer.
Horner-Wadsworth-Emmons (HWE) Reaction
Reaction: Acetophenone + Triethyl phosphonoacetate → this compound + Diethyl phosphate
Protocol:
-
Preparation of the Phosphonate Carbanion:
-
To a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (1.1 equivalents, 60% dispersion in mineral oil).
-
Wash the sodium hydride with anhydrous hexane to remove the mineral oil.
-
Add anhydrous tetrahydrofuran (THF) to the flask and cool the suspension to 0 °C in an ice bath.
-
Slowly add triethyl phosphonoacetate (1.0 equivalent) dissolved in anhydrous THF via a dropping funnel.
-
Allow the mixture to stir at 0 °C for 30 minutes and then at room temperature for 1 hour, or until the evolution of hydrogen gas ceases.
-
-
Olefination Reaction:
-
Cool the resulting clear solution of the phosphonate carbanion to 0 °C.
-
Add a solution of acetophenone (1.0 equivalent) in anhydrous THF dropwise.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir overnight. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
-
Work-up and Purification:
-
Quench the reaction by the slow addition of a saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford this compound.
-
Wittig Reaction
Protocol:
-
In a round-bottom flask under an inert atmosphere, dissolve ethyl 2-(triphenylphosphoranylidene)acetate (a stabilized Wittig reagent, 1.1 equivalents) in anhydrous THF.
-
Add acetophenone (1.0 equivalent) to the solution.
-
Stir the reaction mixture at room temperature for 12-24 hours, monitoring the progress by TLC.
-
Upon completion, remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to separate the desired ester from the triphenylphosphine oxide byproduct.
Reformatsky Reaction
This reaction proceeds via a β-hydroxy ester intermediate, which is then dehydrated to the α,β-unsaturated ester.
Protocol:
-
Formation of the β-Hydroxy Ester:
-
Activate zinc dust (2.0 equivalents) by stirring with 1 M hydrochloric acid, followed by washing with water, ethanol, and diethyl ether, and then drying under vacuum.
-
In a round-bottom flask under an inert atmosphere, add the activated zinc and a crystal of iodine in anhydrous THF.
-
Add a small amount of a solution of ethyl 2-bromoacetate (1.5 equivalents) and acetophenone (1.0 equivalent) in anhydrous THF to initiate the reaction.
-
Add the remaining solution of the bromoester and ketone dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, continue to stir the reaction mixture for 2-6 hours until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture and quench by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with diethyl ether or ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
-
Dehydration:
-
Dissolve the crude β-hydroxy ester in toluene containing a catalytic amount of p-toluenesulfonic acid.
-
Heat the mixture to reflux with a Dean-Stark trap to remove water.
-
After dehydration is complete, cool the mixture, wash with saturated aqueous sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the final product by column chromatography.
-
Mandatory Visualizations
Synthesis Workflows
Caption: Horner-Wadsworth-Emmons Synthesis Workflow.
Caption: Reformatsky Reaction and Dehydration Workflow.
Potential Biological Activity and Signaling Pathways
This compound, as an α,β-unsaturated carbonyl compound, is a potential Michael acceptor. This reactivity allows it to covalently modify nucleophilic residues, such as cysteine, in proteins, thereby modulating their function and affecting cellular signaling pathways. Two key pathways that can be influenced by such compounds are the Keap1-Nrf2 and NF-κB pathways.
Keap1-Nrf2 Signaling Pathway
Under basal conditions, the transcription factor Nrf2 is sequestered in the cytoplasm by Keap1, which facilitates its ubiquitination and subsequent proteasomal degradation. Electrophilic compounds, such as α,β-unsaturated esters, can react with cysteine residues on Keap1. This modification leads to a conformational change in Keap1, disrupting the Keap1-Nrf2 interaction. As a result, Nrf2 is stabilized, translocates to the nucleus, and activates the transcription of antioxidant and cytoprotective genes.[4][5][6][7][8]
Caption: Modulation of the Keap1-Nrf2 Pathway.
NF-κB Signaling Pathway
The transcription factor NF-κB is a key regulator of inflammation. In its inactive state, it is bound to the inhibitory protein IκB in the cytoplasm. Pro-inflammatory stimuli lead to the phosphorylation and subsequent degradation of IκB, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes. Some α,β-unsaturated carbonyl compounds have been shown to inhibit the NF-κB pathway.[9] They can potentially achieve this by covalently modifying components of the signaling cascade, such as the IκB kinase (IKK) complex, thereby preventing the degradation of IκB.
Caption: Potential Inhibition of the NF-κB Pathway.
References
- 1. 1504-72-9|(E)-Ethyl 3-phenylbut-2-enoate|BLD Pharm [bldpharm.com]
- 2. benchchem.com [benchchem.com]
- 3. rsc.org [rsc.org]
- 4. scispace.com [scispace.com]
- 5. mdpi.com [mdpi.com]
- 6. Small Molecule Modulators of Keap1-Nrf2-ARE Pathway as Potential Preventive and Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Natural and synthetic α,β-unsaturated carbonyls for NF-κB inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Synthesis of Ethyl 3-phenylbut-2-enoate from Acetophenone
Prepared for: Researchers, Scientists, and Drug Development Professionals
This technical guide offers a comprehensive overview of the principal synthetic routes for converting acetophenone into ethyl 3-phenylbut-2-enoate, an α,β-unsaturated ester with applications as a versatile intermediate in organic synthesis. This document details the reaction mechanisms, provides in-depth experimental protocols, and presents a comparative analysis of the most effective methodologies, including the Horner-Wadsworth-Emmons reaction, the Wittig reaction, and the Reformatsky reaction. The information is intended to assist chemical researchers and drug development professionals in selecting and executing the optimal synthetic strategy based on desired yield, stereoselectivity, and available resources.
Overview of Synthetic Strategies
The transformation of a ketone, such as acetophenone, into an α,β-unsaturated ester like this compound is a cornerstone of modern organic synthesis. This conversion is primarily achieved through olefination reactions, which form a new carbon-carbon double bond. The most prominent and reliable methods for this specific synthesis are:
-
The Horner-Wadsworth-Emmons (HWE) Reaction: Renowned for its high efficiency and stereoselectivity, the HWE reaction utilizes a phosphonate-stabilized carbanion to react with the ketone, typically favoring the formation of the (E)-isomer. The water-soluble nature of its phosphate byproduct simplifies purification.[1][2]
-
The Wittig Reaction: A classic and dependable olefination method, the Wittig reaction employs a phosphonium ylide. While effective, it may result in lower yields and presents challenges in removing the triphenylphosphine oxide byproduct compared to the HWE reaction.[1][3]
-
The Reformatsky Reaction: This method involves the reaction of an α-halo ester with acetophenone in the presence of zinc metal.[4] It initially forms a β-hydroxy ester, which must then be dehydrated to yield the target α,β-unsaturated ester.[1][5]
The selection among these routes depends on specific experimental goals, such as maximizing yield, controlling stereochemistry, or simplifying the purification process.[1]
Caption: Primary synthetic pathways from acetophenone.
Horner-Wadsworth-Emmons (HWE) Reaction
The HWE reaction is a highly favored method for synthesizing α,β-unsaturated esters due to its superior yields and high (E)-stereoselectivity.[2][6] The reaction involves the nucleophilic addition of a phosphonate carbanion, generated by deprotonating a phosphonate ester with a base, to the carbonyl carbon of acetophenone.[2][7] The resulting intermediate collapses to form the alkene and a water-soluble dialkylphosphate salt, which is easily removed during aqueous work-up.[2]
Detailed Experimental Protocol
This protocol is adapted from established methodologies for the synthesis of α,β-unsaturated esters from ketones.[1][8]
Materials:
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous Tetrahydrofuran (THF)
-
Triethyl phosphonoacetate
-
Acetophenone
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
-
Preparation of the Ylide:
-
Under an inert atmosphere (e.g., nitrogen or argon), suspend sodium hydride (1.2 equivalents) in anhydrous THF in a flame-dried, three-necked round-bottom flask.[1][8]
-
Cool the suspension to 0 °C using an ice bath.
-
Slowly add triethyl phosphonoacetate (1.1-1.2 equivalents) dropwise to the stirred suspension.[1][8]
-
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and continue stirring for an additional hour, or until the evolution of hydrogen gas ceases. This indicates the complete formation of the phosphonate carbanion.[8]
-
-
Reaction with Acetophenone:
-
Work-up and Purification:
-
Upon completion, cool the mixture to 0 °C and carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.[8][9]
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).[8]
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄ or MgSO₄.[8][9]
-
Filter the solution and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel, using a hexane/ethyl acetate gradient as the eluent, to yield pure this compound.[1][8]
-
Caption: Horner-Wadsworth-Emmons experimental workflow.
Wittig Reaction
The Wittig reaction is a foundational method for converting ketones and aldehydes into alkenes.[3][10] The reaction involves a triphenyl phosphonium ylide, which acts as a nucleophile, attacking the carbonyl carbon of acetophenone.[11] This leads to the formation of a four-membered oxaphosphetane intermediate, which then decomposes to the desired alkene and triphenylphosphine oxide.[12] While reliable, purification can be complicated by the need to remove the triphenylphosphine oxide byproduct via chromatography.[1]
Detailed Experimental Protocol
This protocol describes a general procedure for the Wittig olefination.[1]
Materials:
-
Ethyl (triphenylphosphoranylidene)acetate
-
Anhydrous Tetrahydrofuran (THF)
-
Acetophenone
Procedure:
-
Reaction Setup:
-
In a round-bottom flask under an inert atmosphere, dissolve ethyl (triphenylphosphoranylidene)acetate (1.1 equivalents) in anhydrous THF.
-
Add acetophenone (1.0 equivalent) to the solution.
-
-
Reaction Execution:
-
Stir the reaction mixture at room temperature for 12-24 hours. The reaction can also be heated to reflux if necessary.
-
Monitor the consumption of the starting materials by TLC.
-
-
Work-up and Purification:
-
After the reaction is complete, concentrate the mixture under reduced pressure.
-
Purify the crude residue directly by column chromatography on silica gel to separate the this compound from the triphenylphosphine oxide byproduct.
-
Reformatsky Reaction
The Reformatsky reaction offers an alternative route that proceeds through a β-hydroxy ester intermediate.[13] An organozinc reagent, or 'Reformatsky enolate', is first generated by treating an α-halo ester (e.g., ethyl bromoacetate) with zinc dust.[4][14] This enolate then adds to the carbonyl of acetophenone.[15] The resulting β-hydroxy ester is isolated and subsequently dehydrated under acidic conditions to furnish the final α,β-unsaturated product.
Detailed Experimental Protocol
This two-step protocol is based on general procedures for the Reformatsky reaction and subsequent dehydration.[1][13]
Materials:
-
Activated zinc dust
-
Iodine (catalytic amount)
-
Anhydrous Tetrahydrofuran (THF) or Toluene
-
Ethyl bromoacetate
-
Acetophenone
-
1 M Hydrochloric acid (HCl)
-
p-Toluenesulfonic acid (for dehydration step)
Procedure:
-
Formation of the β-Hydroxy Ester:
-
Activate zinc dust (2.0 equivalents) by stirring with 1 M HCl, followed by washing with water, ethanol, and diethyl ether, then drying under vacuum.[1]
-
In a flask under an inert atmosphere, add the activated zinc and a crystal of iodine in anhydrous THF.
-
Prepare a solution of ethyl bromoacetate (1.5 equivalents) and acetophenone (1.0 equivalent) in anhydrous THF.
-
Add a small amount of this solution to the zinc suspension to initiate the reaction (indicated by the disappearance of the iodine color).
-
Add the remaining solution dropwise at a rate that maintains a gentle reflux. Stir for 2-6 hours after the addition is complete.[1]
-
Cool the reaction to 0 °C and quench by adding a saturated aqueous solution of NH₄Cl or dilute acid.
-
Filter the mixture and extract the filtrate with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over an anhydrous salt, and concentrate under reduced pressure. Purify the crude β-hydroxy ester by column chromatography.
-
-
Dehydration to this compound:
-
Dissolve the purified β-hydroxy ester in a suitable solvent such as toluene.
-
Add a catalytic amount of an acid catalyst (e.g., p-toluenesulfonic acid).
-
Heat the mixture to reflux, using a Dean-Stark apparatus to remove the water formed during the reaction.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the mixture, wash with a saturated sodium bicarbonate solution and then brine, dry the organic layer, and concentrate.
-
Purify the final product by column chromatography or vacuum distillation.
-
Comparative Analysis of Synthetic Routes
The choice of synthetic method is critical and should be guided by the specific requirements of the research, including desired yield, stereoselectivity, and ease of purification.[1] The Horner-Wadsworth-Emmons reaction generally provides the highest yields and stereoselectivity for the (E)-isomer, with the significant advantage of a simple aqueous work-up to remove the phosphate byproduct.[1]
| Parameter | Horner-Wadsworth-Emmons Reaction | Wittig Reaction | Reformatsky Reaction |
| Starting Materials | Acetophenone, Triethyl phosphonoacetate, Base (e.g., NaH) | Acetophenone, Ethyl (triphenylphosphoranylidene)acetate | Acetophenone, Ethyl bromoacetate, Zinc |
| Typical Yield | 85-95% | 70-85% | 60-75% (overall) |
| Stereoselectivity | Highly (E)-selective | Moderately (E)-selective (with stabilized ylides) | Not directly applicable (forms intermediate) |
| Reaction Temperature | 0 °C to Room Temperature | Room Temperature to Reflux | Room Temperature to Reflux |
| Reaction Time | 2-12 hours | 12-24 hours | 2-6 hours (Step 1) |
| Byproduct Removal | Aqueous Extraction (Phosphate salts) | Chromatography (Triphenylphosphine oxide) | Aqueous Work-up (Zinc salts) |
| (Data adapted from comparative studies on similar substrates[1]) |
General Experimental and Analytical Workflow
Regardless of the chosen synthetic route, a systematic workflow is essential for successful synthesis, purification, and characterization of the final product. This involves careful execution of the reaction, diligent monitoring, thorough work-up and purification, and conclusive analytical characterization.
References
- 1. benchchem.com [benchchem.com]
- 2. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Reformatsky reaction - Wikipedia [en.wikipedia.org]
- 5. scribd.com [scribd.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. people.chem.umass.edu [people.chem.umass.edu]
- 11. Wittig reaction - Wikipedia [en.wikipedia.org]
- 12. Wittig Reaction [organic-chemistry.org]
- 13. Reformatsky Reaction | NROChemistry [nrochemistry.com]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. youtube.com [youtube.com]
The Rising Potential of Ethyl 3-Phenylbut-2-enoate Derivatives in Therapeutic Research: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ethyl 3-phenylbut-2-enoate and its derivatives represent an emerging class of organic compounds characterized by an α,β-unsaturated ester core. While comprehensive biological data on these specific molecules is still developing, the structural motif is prevalent in numerous biologically active compounds. This technical guide synthesizes the current understanding of the potential biological activities of this compound derivatives, drawing parallels from structurally related molecules. It details potential anticancer, anti-inflammatory, and antimicrobial properties and provides standardized experimental protocols to facilitate further investigation. This document aims to be a foundational resource for researchers exploring the therapeutic promise of this chemical scaffold.
Introduction: The α,β-Unsaturated Ester Core
This compound belongs to a class of compounds that are of significant interest in medicinal chemistry.[1] The core structure, featuring an α,β-unsaturated system, is a known pharmacophore that imparts reactivity and potential for biological interaction.[2] Although research specifically on this compound derivatives is in its early stages, related compounds like cinnamic acid esters, 4-phenylbutyrate derivatives, and butenoic acid analogues have demonstrated a range of pharmacological activities.[2] These activities suggest that derivatives of this compound are promising candidates for investigation as anticancer, anti-inflammatory, and antimicrobial agents.[2][3] The ester form, being more lipophilic, may also serve as a prodrug, potentially improving pharmacokinetic profiles.[3][4]
Potential Biological Activities
Based on the activities of structurally analogous compounds, the following therapeutic areas are of high interest for the investigation of this compound derivatives.
Anticancer Activity
Derivatives of 4-phenylbutyrate have shown potential as anticancer agents, with some compounds exhibiting cytotoxic effects against various cancer cell lines, including lung (A549) and breast (MCF-7) carcinoma.[2] The proposed mechanisms often involve the inhibition of enzymes crucial for cancer cell survival, such as histone deacetylases (HDACs) or pyruvate dehydrogenase kinase 2.[2] Inhibition of these enzymes can lead to cell cycle arrest and apoptosis.[2] Similarly, studies on the parent compound, 3-methyl-2-phenylbut-2-enoic acid, suggest an ability to induce apoptosis in cancer cells.[4][5]
A potential signaling pathway for the anticancer activity is illustrated below.
Figure 1: Potential anticancer signaling pathway.
Anti-inflammatory Activity
The anti-inflammatory potential of butenoic acid derivatives has been explored.[2] For instance, 4-phenyl-3-butenoic acid has been shown to inhibit adjuvant-induced polyarthritis in animal models.[2] This activity is thought to be mediated through the inhibition of peptidylglycine alpha-monooxygenase (PAM), an enzyme involved in the biosynthesis of neuropeptide mediators of inflammation, and is independent of cyclooxygenase (COX) inhibition.[2][6] In contrast, other related derivatives have been found to suppress the expression of COX-2 and the NF-κB signaling pathway.[2] Inhibition of the NF-κB pathway is a key mechanism for reducing the production of pro-inflammatory mediators.[4]
A potential signaling pathway for the anti-inflammatory activity is shown below.
Figure 2: Potential anti-inflammatory signaling pathway.
Antimicrobial Activity
Cinnamic acid and its ester derivatives are well-known for their antimicrobial properties.[2] The α,β-unsaturated carbonyl moiety is considered a key pharmacophore contributing to this action.[2] The lipophilicity conferred by the ester group can enhance the permeability of the compound across microbial cell membranes, potentially leading to increased efficacy against bacteria, viruses, and fungi.[2]
Quantitative Data Summary
Specific quantitative data (e.g., IC₅₀, MIC) for the biological activity of this compound derivatives are not extensively available in public literature.[2] The following tables present hypothetical data based on typical findings for compounds with similar reported activities to guide experimental design and data presentation.[5]
Table 1: Hypothetical Anti-inflammatory Activity of a 3-Phenylbut-2-enoic Acid Derivative [5]
| Pro-inflammatory Cytokine | Assay System | Test Concentration (µM) | % Inhibition (Mean ± SD) | IC₅₀ (µM) |
|---|---|---|---|---|
| TNF-α | LPS-stimulated RAW 264.7 macrophages | 10 | 45 ± 5.2 | 12.5 |
| IL-6 | LPS-stimulated RAW 264.7 macrophages | 10 | 38 ± 4.1 | 18.2 |
| IL-1β | LPS-stimulated RAW 264.7 macrophages | 10 | 41 ± 3.8 | 15.7 |
Table 2: Hypothetical Anticancer Activity (Cytotoxicity) of a 3-Phenylbut-2-enoic Acid Derivative [5]
| Cell Line | Cancer Type | Exposure Time (hours) | IC₅₀ (µM) |
|---|---|---|---|
| MCF-7 | Breast Adenocarcinoma | 48 | 8.5 |
| A549 | Lung Carcinoma | 48 | 15.2 |
| HL-60 | Promyelocytic Leukemia | 48 | 5.1 |
Experimental Protocols
The following section details methodologies for the synthesis of this compound derivatives and for the evaluation of their potential biological activities.
Synthesis Protocols
The synthesis of this compound derivatives can be achieved through several established organic chemistry reactions, including the Wittig reaction, Knoevenagel condensation, or a two-step process involving condensation followed by esterification.[2][4]
A general workflow for synthesis and subsequent biological screening is outlined below.
Figure 3: General workflow for synthesis and screening.
Protocol 4.1.1: Synthesis of 3-Methyl-2-phenylbut-2-enoic Acid [4][5]
-
Condensation:
-
Prepare a solution of sodium hydroxide or potassium hydroxide in ethanol or methanol and cool it in an ice bath.
-
Slowly add a mixture of a substituted acetophenone and isobutyraldehyde to the cooled basic solution with continuous stirring.
-
Allow the reaction to stir at room temperature for 12-24 hours, monitoring progress by thin-layer chromatography (TLC).
-
Upon completion, neutralize the mixture with a dilute solution of hydrochloric acid.
-
Extract the product with an organic solvent (e.g., diethyl ether), wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
-
Oxidation:
-
Dissolve the crude condensation product in a suitable solvent such as acetone.
-
Slowly add an aqueous solution of potassium permanganate to the mixture while stirring vigorously, maintaining the temperature below 30°C.
-
Continue stirring at room temperature until the purple color of the permanganate disappears.
-
Filter the mixture to remove manganese dioxide and acidify the filtrate to precipitate the carboxylic acid.
-
Collect the product by filtration and purify by recrystallization.
-
Protocol 4.1.2: Fischer Esterification to this compound Derivative [5]
-
Combine the synthesized 3-phenylbut-2-enoic acid derivative and a large excess of anhydrous ethanol in a round-bottom flask.
-
Slowly and carefully add a catalytic amount of concentrated sulfuric acid (e.g., 3-5 mol%).
-
Heat the mixture to reflux for several hours, optionally using a Dean-Stark apparatus to remove water.
-
After cooling, neutralize the reaction mixture with a saturated sodium bicarbonate solution.
-
Extract the product with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.
-
Purify the crude ester by column chromatography on silica gel.
Biological Activity Assays
Protocol 4.2.1: In Vitro Anticancer Activity (MTT Assay) [5]
-
Seed cancer cells (e.g., MCF-7) in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.
-
Treat the cells with a range of concentrations of the test compound for 24, 48, and 72 hours.
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.
-
Remove the medium and add DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to a vehicle control and determine the IC₅₀ values.
Protocol 4.2.2: In Vitro Anti-inflammatory Activity Assay (LPS-stimulated Macrophages) [5]
-
Cell Seeding: Seed RAW 264.7 macrophage cells in 96-well plates at a density of 5 x 10⁴ cells/well and incubate for 24 hours.
-
Compound Treatment: Pre-treat the cells with various concentrations of the test compound (e.g., 1, 5, 10, 25, 50 µM) for 1 hour. Include a vehicle control (DMSO).
-
Inflammatory Stimulation: Stimulate the cells with lipopolysaccharide (LPS) (1 µg/mL) for 24 hours.
-
Cytokine Measurement: Collect the cell culture supernatant and measure the concentration of pro-inflammatory cytokines (e.g., TNF-α, IL-6) using commercially available ELISA kits according to the manufacturer's instructions.
-
Calculate the percentage of cytokine inhibition for each concentration relative to the LPS-stimulated control and determine IC₅₀ values.
Protocol 4.2.3: Antimicrobial Activity (Broth Microdilution Method)
-
Prepare a two-fold serial dilution of the test compound in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).
-
Inoculate each well with a standardized suspension of the target microorganism.
-
Include positive (microorganism without compound) and negative (broth only) controls.
-
Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 30°C for fungi) for 18-24 hours.
-
Determine the Minimum Inhibitory Concentration (MIC) as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Conclusion and Future Directions
This compound derivatives represent a promising, yet underexplored, class of compounds for drug discovery. Based on the established biological activities of structurally related molecules, there is a strong rationale for investigating their potential as anticancer, anti-inflammatory, and antimicrobial agents. The α,β-unsaturated ester core provides a versatile scaffold for chemical modification to optimize activity and selectivity. The protocols and data presented in this guide offer a foundational framework for researchers to initiate and advance the exploration of these compounds. Future work should focus on synthesizing a library of derivatives with diverse substitutions on the phenyl ring and systematically evaluating their biological activities to establish clear structure-activity relationships (SAR). Such studies will be crucial in unlocking the full therapeutic potential of this chemical class.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Anti-inflammatory effects of 4-phenyl-3-butenoic acid and 5-(acetylamino)-4-oxo-6-phenyl-2-hexenoic acid methyl ester, potential inhibitors of neuropeptide bioactivation - PubMed [pubmed.ncbi.nlm.nih.gov]
Ethyl 3-phenylbut-2-enoate as a synthetic intermediate
An In-depth Technical Guide to Ethyl 3-phenylbut-2-enoate and Its Derivatives as Synthetic Intermediates
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of this compound and its methylated analog, ethyl 3-methyl-2-phenylbut-2-enoate, as versatile intermediates in organic synthesis. The document details their physicochemical properties, comparative analysis of major synthetic routes, and reactivity in key transformations. Emphasis is placed on their potential applications in drug discovery, drawing connections between their structural motifs and the modulation of significant biological pathways. Detailed experimental protocols for their synthesis and key reactions are provided, alongside visualizations of reaction workflows and relevant signaling pathways to support research and development efforts.
Introduction
This compound and its derivatives are α,β-unsaturated esters that serve as valuable building blocks in organic chemistry. While the user's topic of interest is "this compound," the preponderance of detailed synthetic and reactivity data in the scientific literature relates to its close analog, ethyl 3-methyl-2-phenylbut-2-enoate . This guide will therefore focus primarily on the latter, as it represents a more extensively characterized and utilized synthetic intermediate. For clarity, a comparative summary of the known properties of both compounds is provided.
Ethyl 3-methyl-2-phenylbut-2-enoate's structure, which includes a tetrasubstituted α,β-unsaturated system, presents unique reactivity and steric challenges, making it an interesting substrate for methodological studies.[1] The parent acid of this ester, 3-methyl-2-phenylbut-2-enoic acid, and its derivatives have been investigated for their potential anti-inflammatory and anticancer properties.[2][3] As a more lipophilic derivative, the ethyl ester may serve as a prodrug or a lead compound for further optimization in drug development programs.[2][4]
Physicochemical and Spectroscopic Data
Quantitative data for these compounds is compiled below. Notably, while some experimental data exists for (E)-ethyl 3-phenylbut-2-enoate, many physical properties for ethyl 3-methyl-2-phenylbut-2-enoate are not widely reported and are often inferred from similar structures.[2][3]
Table 1: Comparative Physicochemical Properties
| Property | Ethyl 3-methyl-2-phenylbut-2-enoate | (E)-Ethyl 3-phenylbut-2-enoate |
| CAS Number | 6335-78-0[2] | 1504-72-9 |
| Molecular Formula | C₁₃H₁₆O₂[2] | C₁₂H₁₄O₂ |
| Molecular Weight | 204.27 g/mol [3] | 190.24 g/mol |
| Appearance | Colorless to pale yellow liquid (typical)[5] | Yellow oil |
| Boiling Point | Not available[2][6] | 142-144 °C at 15 mmHg |
| Density | Not available[2][6] | 1.042 g/mL at 25 °C |
| Solubility | Soluble in common organic solvents[5] | Not specified |
Expected Spectroscopic Data for Ethyl 3-methyl-2-phenylbut-2-enoate:
-
¹H NMR: Signals for the ethyl group (a quartet and a triplet), methyl groups on the butenoate chain, and aromatic protons of the phenyl group are expected.[2]
-
Mass Spectrometry: The mass spectrum should exhibit a molecular ion peak corresponding to its molecular weight (204.26 g/mol ).[2] Common fragmentation patterns would likely involve the loss of the ethoxy group or portions of the butenoate chain.[2]
Synthesis of Ethyl 3-methyl-2-phenylbut-2-enoate
The synthesis of this tetrasubstituted alkene can be challenging due to steric hindrance.[7] The most common and effective methods include the Horner-Wadsworth-Emmons (HWE) reaction, the Wittig reaction, and the Reformatsky reaction.[7] A two-step condensation-esterification route is also viable.[4]
Table 2: Comparison of Synthetic Routes [2]
| Parameter | Wittig Reaction | Horner-Wadsworth-Emmons (HWE) | Reformatsky Reaction |
| Starting Materials | Acetophenone, Ethyl 2-(triphenylphosphoranylidene)propanoate | Acetophenone, Triethyl 2-phosphonopropionate, Base | Acetophenone, Ethyl 2-bromopropanoate, Zinc |
| Typical Yield | 70-85% | 85-95% | 60-75% |
| Stereoselectivity (E:Z) | Moderately E-selective | Highly E-selective | Not directly applicable (forms β-hydroxy ester) |
| Reaction Time | 12-24 hours | 2-12 hours | 2-6 hours (plus dehydration) |
| Byproduct Removal | Chromatography (Triphenylphosphine oxide) | Aqueous extraction (Phosphate salts) | Aqueous workup (Zinc salts) |
Horner-Wadsworth-Emmons (HWE) Reaction
The HWE reaction is often the preferred method due to its high yield, high stereoselectivity for the (E)-isomer, and the easy removal of the water-soluble phosphate byproduct.[2]
Caption: General workflow for the Horner-Wadsworth-Emmons synthesis.
Experimental Protocol: Horner-Wadsworth-Emmons (HWE) Reaction [2]
-
Materials: Acetophenone, Triethyl 2-phosphonopropionate, Sodium hydride (60% dispersion in mineral oil), Anhydrous Tetrahydrofuran (THF), Saturated aqueous NH₄Cl solution, Ethyl acetate, Brine, Anhydrous Na₂SO₄.
-
Procedure:
-
Suspend sodium hydride (1.2 equivalents) in anhydrous THF in a flame-dried flask under an inert atmosphere and cool to 0 °C.
-
Slowly add triethyl 2-phosphonopropionate (1.2 equivalents) dropwise. Stir the mixture at 0 °C for 30 minutes, then warm to room temperature for an additional 30 minutes until hydrogen evolution ceases.
-
Cool the resulting ylide solution back to 0 °C and add acetophenone (1.0 equivalent) dropwise.
-
Allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring by TLC.
-
Quench the reaction by slowly adding saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (hexane/ethyl acetate eluent).
-
Wittig Reaction
The Wittig reaction is a classic method for alkene synthesis.[2] While reliable, it often results in slightly lower yields compared to the HWE reaction and requires chromatographic separation of the product from the triphenylphosphine oxide byproduct.[2]
References
Hydrolysis of Ethyl 3-phenylbut-2-enoate to 3-phenylbut-2-enoic acid: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the hydrolysis of ethyl 3-phenylbut-2-enoate to its corresponding carboxylic acid, 3-phenylbut-2-enoic acid. Both acid- and base-catalyzed hydrolysis methods are discussed in detail, including reaction mechanisms, experimental protocols, and quantitative data from related reactions. This document is intended to serve as a valuable resource for professionals in organic synthesis, medicinal chemistry, and drug development.
Introduction
This compound is an α,β-unsaturated ester, a class of compounds that are important intermediates in the synthesis of a wide range of organic molecules, including pharmaceuticals and fine chemicals. The hydrolysis of the ester functionality to a carboxylic acid is a fundamental transformation that allows for further synthetic modifications or for the evaluation of the biological activity of the resulting acid. 3-Phenylbut-2-enoic acid and its derivatives have been investigated for their potential biological activities.
This guide will explore the two primary methods for the hydrolysis of this compound: acid-catalyzed and base-catalyzed (saponification) reactions. The mechanisms of both transformations will be illustrated, and detailed experimental procedures will be provided.
Reaction Mechanisms
The hydrolysis of an ester can be effectively catalyzed by either an acid or a base. The choice of catalyst can influence the reaction conditions and the work-up procedure.
Acid-Catalyzed Hydrolysis
Acid-catalyzed hydrolysis is a reversible process that follows a nucleophilic acyl substitution mechanism. The reaction is typically carried out by heating the ester in the presence of an aqueous solution of a strong, non-nucleophilic acid, such as sulfuric acid or hydrochloric acid. The mechanism involves the protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by water.
Ethyl 3-phenylbut-2-enoate: A Technical Guide to Stability and Storage
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the stability and recommended storage conditions for Ethyl 3-phenylbut-2-enoate. The information presented is curated for professionals in research, scientific, and drug development fields to ensure the integrity and reliability of this compound in experimental and developmental settings.
Physicochemical Properties
A foundational understanding of the physicochemical properties of this compound is crucial for its proper handling and storage.
| Property | Value | Reference |
| CAS Number | 1504-72-9 | [1] |
| Molecular Formula | C₁₂H₁₄O₂ | [1] |
| Molecular Weight | 190.24 g/mol | [1] |
| Boiling Point | 142-144 °C at 15 mm Hg | [1] |
| Density | 1.042 g/mL at 25 °C | [1] |
| Appearance | Yellow oil | [1] |
Stability Profile
While specific, quantitative stability data for this compound is not extensively available in peer-reviewed literature, its chemical structure suggests susceptibility to two primary degradation pathways: hydrolysis and oxidation.
Potential Degradation Pathways:
-
Hydrolysis: The ester functional group in this compound can undergo hydrolysis, particularly in the presence of acidic or basic conditions, to yield 3-phenylbut-2-enoic acid and ethanol.
-
Oxidation: The presence of a carbon-carbon double bond and a phenyl group makes the molecule susceptible to oxidation. Similar compounds have been shown to degrade in the presence of air (oxygen).[2] Potential oxidation products could include benzaldehyde and benzoic acid.[2] The double bond can also undergo reactions such as hydrogenation and halogenation.[3]
Forced Degradation Studies:
Forced degradation studies are essential to identify potential degradation products and establish the intrinsic stability of a compound. Based on ICH guidelines, a forced degradation study for this compound would typically involve exposing it to the following conditions:
-
Acidic Conditions: e.g., 0.1 M HCl at elevated temperature.
-
Basic Conditions: e.g., 0.1 M NaOH at elevated temperature.
-
Oxidative Conditions: e.g., 3% H₂O₂ at room temperature.
-
Thermal Stress: e.g., heating at a temperature below its boiling point.
-
Photostability: e.g., exposure to UV and visible light.
The following table summarizes potential degradation products that could be anticipated based on the structure of this compound and data from related compounds.
| Degradation Condition | Potential Degradation Products |
| Acid/Base Hydrolysis | 3-Phenylbut-2-enoic acid, Ethanol |
| Oxidation | Benzaldehyde, Benzoic Acid, Epoxides, Diols |
| Thermal | Isomers, Oligomers |
| Photolytic | Isomers, Cyclization products |
Recommended Storage and Handling
Proper storage and handling are paramount to maintaining the quality and stability of this compound.
Storage Conditions:
Based on supplier recommendations and the compound's chemical nature, the following storage conditions are advised:
| Parameter | Recommendation |
| Temperature | 2-8°C[4] |
| Atmosphere | Sealed in a dry, inert atmosphere[5] |
| Light | Keep in a dark place[5] |
| Container | Tightly sealed, appropriate for organic liquids |
Storing the compound in an organic solvent may also inhibit degradation.[2]
Handling Precautions:
Standard laboratory safety practices should be employed when handling this compound.
-
Handle in a well-ventilated area.[6]
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[6]
-
Avoid contact with skin and eyes.[6]
-
Keep away from heat, sparks, open flames, and other ignition sources.[7][8]
-
Use non-sparking tools and take precautionary measures against static discharge.[6][7]
Experimental Protocols
General Protocol for a Forced Degradation Study:
This protocol outlines a general procedure for conducting a forced degradation study on this compound.
-
Sample Preparation: Prepare solutions of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration.
-
Stress Conditions:
-
Acid Hydrolysis: Add an equal volume of 0.1 M HCl to the sample solution. Heat at 60°C for a specified period (e.g., 24, 48 hours).
-
Base Hydrolysis: Add an equal volume of 0.1 M NaOH to the sample solution. Keep at room temperature for a specified period.
-
Oxidation: Add an equal volume of 3% H₂O₂ to the sample solution. Keep at room temperature for a specified period.
-
Thermal Degradation: Store a solid or liquid sample at an elevated temperature (e.g., 70°C) for a specified period.
-
Photodegradation: Expose the sample solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter.
-
-
Sample Analysis: At each time point, withdraw an aliquot of the stressed sample, neutralize if necessary, and dilute to a suitable concentration for analysis.
-
Analytical Method: Analyze the samples using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS), to separate the parent compound from any degradation products.
-
Peak Identification: Identify and characterize the degradation products using techniques such as mass spectrometry and NMR.
Visualizations
The following diagrams illustrate key aspects of the stability and handling of this compound.
Caption: Potential degradation pathways of this compound.
Caption: Workflow for proper handling and storage.
Caption: Decision tree for assessing the stability of this compound.
References
- 1. Ethyl 3-hydroxybut-2-enoate | C6H10O3 | CID 54692957 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. 704-80-3|(E)-3-Phenylbut-2-enoic acid|BLD Pharm [bldpharm.com]
- 6. (E)-ethyl 2-oxo-4-phenylbut-3-enoate | 17451-20-6 [chemicalbook.com]
- 7. 1504-72-9|(E)-Ethyl 3-phenylbut-2-enoate|BLD Pharm [bldpharm.com]
- 8. medcraveonline.com [medcraveonline.com]
Methodological & Application
Application Notes and Protocols: Horner-Wadsworth-Emmons Synthesis of Ethyl 3-phenylbut-2-enoate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol and supplementary information for the synthesis of Ethyl 3-phenylbut-2-enoate via the Horner-Wadsworth-Emmons (HWE) reaction. This olefination reaction is a valuable tool in organic synthesis, particularly for the stereoselective formation of α,β-unsaturated esters.[1] The HWE reaction is often favored for its high yields and the formation of predominantly E-alkenes.[2][3]
Overview
The Horner-Wadsworth-Emmons reaction involves the reaction of a phosphonate-stabilized carbanion with an aldehyde or ketone to form an alkene.[2] In this specific application, the phosphonate carbanion derived from triethyl phosphonoacetate reacts with acetophenone to yield this compound. A key advantage of the HWE reaction is that the phosphate byproduct is water-soluble, allowing for a straightforward purification by aqueous extraction.[2][4]
Data Presentation
The following table summarizes the key quantitative data for the Horner-Wadsworth-Emmons synthesis of this compound, offering a clear comparison with other common olefination reactions.[5]
| Parameter | Horner-Wadsworth-Emmons Reaction | Wittig Reaction | Reformatsky Reaction |
| Starting Materials | Acetophenone, Triethyl 2-phosphonopropionate | Acetophenone, Ethyl 2-(triphenylphosphoranylidene)propanoate | Acetophenone, Ethyl 2-bromopropanoate, Zinc |
| Typical Yield | 85-95% | 70-85% | 60-75% |
| Stereoselectivity (E:Z ratio) | Highly E-selective | Moderately E-selective | Not directly applicable (forms β-hydroxy ester intermediate) |
| Reaction Temperature | 0 °C to room temperature | Room temperature to reflux | Room temperature to reflux |
| Reaction Time | 2-12 hours | 12-24 hours | 2-6 hours |
| Byproduct Removal | Aqueous extraction (Phosphate salts) | Chromatography (Triphenylphosphine oxide) | Aqueous workup (Zinc salts) |
Experimental Protocol
This protocol is a representative procedure for the synthesis of this compound using the Horner-Wadsworth-Emmons reaction.[5][6]
Materials:
-
Acetophenone
-
Triethyl phosphonoacetate[6]
-
Sodium hydride (NaH), 60% dispersion in mineral oil[6]
-
Anhydrous Tetrahydrofuran (THF)[6]
-
Saturated aqueous ammonium chloride (NH₄Cl) solution[6]
-
Brine (saturated aqueous NaCl solution)[6]
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)[6]
-
Ethyl acetate (for extraction and chromatography)[5]
-
Hexanes (for chromatography)[6]
Equipment:
-
Flame-dried round-bottom flask with a magnetic stirrer
-
Septum and needles
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Apparatus for column chromatography
Procedure:
-
Preparation of the Phosphonate Ylide:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add anhydrous THF.[6]
-
Cool the flask to 0 °C using an ice bath.[6]
-
Carefully add sodium hydride (1.2 equivalents) to the stirred THF.[6]
-
Slowly add triethyl phosphonoacetate (1.1 equivalents) dropwise to the suspension.[6]
-
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional hour, or until the evolution of hydrogen gas ceases.[5][6] This process forms the phosphonate carbanion.[6]
-
-
Reaction with Acetophenone:
-
Dissolve acetophenone (1.0 equivalent) in a minimal amount of anhydrous THF.[6]
-
Cool the previously prepared ylide solution back to 0 °C.[5]
-
Slowly add the acetophenone solution to the ylide solution dropwise.[5][6]
-
Allow the reaction mixture to warm to room temperature and stir for 2-12 hours, or overnight.[5][6] The progress of the reaction can be monitored by thin-layer chromatography (TLC).[5]
-
-
Work-up and Purification:
-
Quench the reaction by the slow addition of a saturated aqueous ammonium chloride solution.[5][6]
-
Extract the aqueous layer with ethyl acetate (e.g., 3 x 50 mL).[6]
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.[5][6]
-
Purify the crude product by column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent to afford the pure this compound.[5][6]
-
Visualizations
Reaction Mechanism:
The Horner-Wadsworth-Emmons reaction proceeds through a well-defined mechanism involving the formation of a phosphonate carbanion, nucleophilic attack on the carbonyl, and subsequent elimination to form the alkene.[2][3]
Caption: Horner-Wadsworth-Emmons reaction mechanism.
Experimental Workflow:
The following diagram outlines the key steps in the synthesis and purification of this compound.
Caption: Experimental workflow for HWE synthesis.
References
Application Note: Synthesis of Ethyl 3-Phenylbut-2-enoate via Fischer Esterification
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a detailed protocol for the synthesis of ethyl 3-phenylbut-2-enoate from 3-phenylbut-2-enoic acid and ethanol using a classic Fischer esterification reaction. This method offers a straightforward and efficient route to this α,β-unsaturated ester, which serves as a valuable building block in organic synthesis and drug discovery. This document outlines the reaction conditions, purification methods, and expected analytical data for the final product.
Introduction
This compound is a versatile intermediate in organic synthesis, utilized in the construction of more complex molecular architectures. The Fischer esterification is a well-established, acid-catalyzed reaction between a carboxylic acid and an alcohol.[1] It is an equilibrium-driven process, and in this protocol, the use of excess ethanol shifts the equilibrium towards the formation of the desired ester product.[2] Sulfuric acid is employed as the catalyst to protonate the carbonyl oxygen of the carboxylic acid, thereby increasing its electrophilicity and facilitating nucleophilic attack by the alcohol.
Experimental Protocol
Materials
-
3-Phenylbut-2-enoic acid
-
Anhydrous ethanol (absolute)
-
Concentrated sulfuric acid (H₂SO₄)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Ethyl acetate
-
Hexanes
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
-
Glassware for extraction and filtration
-
Silica gel for column chromatography
Procedure
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, combine 3-phenylbut-2-enoic acid and a significant excess of anhydrous ethanol.
-
Acid Catalysis: While stirring, carefully and slowly add a catalytic amount of concentrated sulfuric acid to the mixture.
-
Reflux: Attach a reflux condenser to the flask and heat the reaction mixture to reflux using a heating mantle or oil bath.[3] Allow the reaction to proceed for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up - Quenching and Extraction: After the reaction is complete, allow the mixture to cool to room temperature. Remove the excess ethanol using a rotary evaporator.[4] Dissolve the residue in ethyl acetate and transfer the solution to a separatory funnel.
-
Washing: Wash the organic layer sequentially with water, saturated sodium bicarbonate solution to neutralize the acidic catalyst, and finally with brine.[3][4]
-
Drying and Filtration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, and then filter to remove the drying agent.
-
Solvent Removal: Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude this compound.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent to yield the pure ester.
Data Presentation
| Parameter | Value |
| Reactants | |
| 3-Phenylbut-2-enoic acid | 1.0 equivalent |
| Anhydrous Ethanol | Excess (can be used as solvent) |
| Concentrated Sulfuric Acid | Catalytic amount (e.g., 3-5 mol%) |
| Reaction Conditions | |
| Temperature | Reflux temperature of ethanol (~78 °C) |
| Reaction Time | 2 - 4 hours |
| Product Information | |
| Product Name | This compound |
| Expected Yield | ~82% (for the Z-isomer)[5] |
| Appearance | Yellow oil[5] |
Characterization Data for Ethyl (Z)-3-phenylbut-2-enoate[6]
| Analysis | Data |
| IR (KBr, cm⁻¹) | 3029, 2891, 1747, 1728, 1250, 1190, 750, 681 |
| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm) 7.37-7.29 (m, 3H), 7.22-7.20 (m, 2H), 5.91 (s, 1H), 4.00 (q, J = 7.2 Hz, 2H), 2.18 (s, 3H), 1.08 (t, J = 7.2 Hz, 3H) |
| ¹³C NMR (CDCl₃, 101 MHz) | δ (ppm) 166.0, 155.4, 141.0, 128.0, 127.8, 126.9, 117.9, 59.8, 27.2, 14.0 |
Visualizations
Fischer Esterification Workflow
Caption: Workflow for the synthesis of this compound.
Signaling Pathway (General Fischer Esterification Mechanism)
References
Application Notes and Protocols: Michael Addition Reactions with Ethyl 3-phenylbut-2-enoate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 3-phenylbut-2-enoate is an α,β-unsaturated ester, a class of compounds that typically serve as Michael acceptors in organic synthesis. The Michael addition, a conjugate 1,4-addition of a nucleophile, is a fundamental carbon-carbon and carbon-heteroatom bond-forming reaction. However, the reactivity of this compound in such reactions is significantly impeded by steric hindrance.[1][2] The presence of a phenyl and a methyl group at the β-position creates a sterically congested environment, making nucleophilic attack at this position challenging compared to less substituted α,β-unsaturated esters like ethyl crotonate or ethyl cinnamate.[2]
Despite its lower reactivity, understanding the potential for Michael additions with this substrate is valuable for the synthesis of complex molecular architectures. This document provides an overview of the Michael addition reaction, discusses the challenges associated with this compound, and presents a detailed protocol for a closely related and synthetically important reaction: the synthesis of Warfarin, which utilizes a Michael addition as a key step.
Michael Addition: An Overview
The Michael addition reaction involves the addition of a nucleophile (the Michael donor) to the β-carbon of an α,β-unsaturated carbonyl compound (the Michael acceptor). Common Michael donors include stabilized enolates (e.g., from malonic esters), organocuprates (Gilman reagents), amines, and thiols. The reaction is typically catalyzed by a base, which deprotonates the Michael donor to form the active nucleophile.
Challenges in Michael Additions with this compound
The significant steric bulk around the β-carbon of this compound makes it a relatively unreactive Michael acceptor.[1][2] Consequently, forcing conditions or highly reactive nucleophiles may be required to achieve successful conjugate addition. The literature lacks a substantial body of work detailing successful Michael additions with this specific substrate, underscoring the synthetic challenge it presents.
Analogous Application: Synthesis of Warfarin and its Derivatives
To illustrate the utility of the Michael addition in the synthesis of pharmaceuticals, a detailed protocol for the synthesis of Warfarin is provided below. This reaction involves the Michael addition of 4-hydroxycoumarin to 4-phenylbut-3-en-2-one. While the Michael acceptor is a ketone rather than an ester, the fundamental principle of the reaction is directly analogous and serves as an excellent model. Warfarin is a widely used anticoagulant, and its synthesis is a classic example of the application of the Michael addition in medicinal chemistry.[3][4]
Quantitative Data for Warfarin Synthesis
The following table summarizes the reaction conditions and yields for the synthesis of Warfarin and a representative analog.
| Entry | Michael Acceptor | Michael Donor | Catalyst | Solvent | Temperature | Time | Yield (%) | Reference |
| 1 | 4-phenylbut-3-en-2-one | 4-hydroxycoumarin | Alum | Reflux | 120 min | 87 | [4] | |
| 2 | Cyclohexylidenepropan-2-one | 4-hydroxycoumarin | L-proline | DMSO | 70 °C | - | - | [3] |
Experimental Protocols
Protocol 1: Synthesis of 4-hydroxy-3-(3-oxo-1-phenylbutyl)-2H-chromen-2-one (Warfarin) via Michael Addition[4]
This protocol describes the alum-catalyzed Michael addition of 4-hydroxycoumarin to 4-phenylbut-3-en-2-one.
Materials:
-
4-hydroxycoumarin
-
Benzaldehyde
-
Acetone
-
Alum (KAl(SO₄)₂·12H₂O)
-
Ethanol
-
Ethyl acetate
-
Hexane
Procedure:
-
Preparation of the Michael Acceptor (in situ): In a round-bottom flask, combine 4-hydroxycoumarin (1 mmol), acetone (1 mmol), and benzaldehyde (1 mmol).
-
Catalyst Addition: Add alum (0.3 g) to the mixture.
-
Reaction: Reflux the reaction mixture for 120 minutes. Monitor the reaction progress by thin-layer chromatography (TLC) until the 4-hydroxycoumarin is consumed.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Add water to the reaction mixture and extract the product with ethyl acetate.
-
Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the desired product.
Visualizations
Caption: General mechanism of the Michael addition reaction.
Caption: Experimental workflow for the synthesis of Warfarin.
References
Application Notes and Protocols for the Selective Reduction of the Carbon-Carbon Double Bond in Ethyl 3-phenylbut-2-enoate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of various methodologies for the selective 1,4-conjugate reduction of the carbon-carbon double bond in ethyl 3-phenylbut-2-enoate to yield ethyl 3-phenylbutanoate. This transformation is a key step in the synthesis of various pharmaceutical intermediates and fine chemicals. The protocols detailed below cover a range of techniques, including catalytic hydrogenation, transfer hydrogenation, dissolving metal reduction, and enzymatic reduction, offering options for achieving high yields and stereoselectivity.
Introduction
This compound is an α,β-unsaturated ester, a class of compounds that are versatile building blocks in organic synthesis.[1] The conjugated system in this molecule allows for selective reduction of the C=C double bond (1,4-reduction or conjugate reduction) while preserving the ester functionality. The resulting saturated ester, ethyl 3-phenylbutanoate, is a valuable chiral building block in the development of various bioactive molecules. The choice of reduction methodology is critical and depends on factors such as desired stereochemistry, functional group tolerance, and process safety and scalability.
Methods for the Reduction of this compound
Several reliable methods are available for the selective reduction of the double bond in this compound. These can be broadly categorized as:
-
Catalytic Hydrogenation: Utilizes hydrogen gas and a metal catalyst. Asymmetric variants allow for the synthesis of specific enantiomers.
-
Transfer Hydrogenation: A safer alternative to using hydrogen gas, employing a hydrogen donor in the presence of a catalyst.
-
Dissolving Metal/Hydride Reduction: Involves the use of a metal and a proton source, or a metal hydride complex.
-
Enzymatic Reduction: Employs enzymes, such as those from the Old Yellow Enzyme (OYE) family, for highly stereoselective reductions.[2]
The following sections provide detailed protocols and comparative data for these methods.
Data Presentation: Comparison of Reduction Methods
The following table summarizes the quantitative data for the different reduction methods. Please note that yields and selectivities can be highly substrate and reaction condition dependent.
| Method | Catalyst/Reagent | Hydrogen Source | Typical Yield (%) | Enantioselectivity (% ee) | Key Features & Remarks |
| Asymmetric Catalytic Hydrogenation | Ru(II)-BINAP | H₂ gas | >90 | >95 | Excellent enantioselectivity, requires high-pressure equipment.[3] |
| Transfer Hydrogenation (Metal-Catalyzed) | [Ir(cod)Cl]₂/dppp, Cs₂CO₃ | 2-propanol | Good to Excellent | N/A (for this catalyst) | Avoids the use of H₂ gas, good functional group tolerance.[4] |
| Transfer Hydrogenation (Organocatalytic) | Chiral Phosphoric Acid / Amine | Hantzsch Ester | High | >90 | Metal-free, mild conditions, high enantioselectivity.[5] |
| Dissolving Metal/Hydride Reduction | NaBH₄ / NiCl₂·6H₂O | In situ from NaBH₄ | High | N/A | Cost-effective, simple procedure, generates nickel boride in situ.[6] |
| Enzymatic Reduction | Old Yellow Enzyme (OYE) | NAD(P)H | High | >99 | Extremely high enantioselectivity, mild aqueous conditions, requires cofactor regeneration.[7] |
Experimental Protocols
Asymmetric Catalytic Hydrogenation using a Noyori-type Catalyst
This protocol describes the enantioselective reduction of the C=C double bond using a chiral ruthenium-BINAP catalyst.
Materials:
-
This compound
-
[RuCl₂((R)-BINAP)]₂ or other suitable Ru(II)-BINAP precatalyst
-
Anhydrous, degassed methanol
-
Hydrogen gas (high purity)
-
Autoclave/high-pressure reactor
Procedure:
-
In a glovebox, charge a glass liner for the autoclave with the Ru(II)-BINAP precatalyst (0.1-1 mol%).
-
Add the this compound (1.0 eq) dissolved in anhydrous, degassed methanol.
-
Seal the glass liner inside the autoclave.
-
Purge the autoclave with hydrogen gas several times.
-
Pressurize the autoclave with hydrogen gas to the desired pressure (e.g., 10-100 atm).
-
Heat the reaction mixture to the desired temperature (e.g., 30-80 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or GC/MS.
-
Once the reaction is complete, cool the autoclave to room temperature and carefully vent the hydrogen gas.
-
Remove the reaction mixture and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield ethyl (R)-3-phenylbutanoate.
Expected Outcome: High yield (>90%) and high enantioselectivity (>95% ee) are expected.[3] The absolute configuration of the product depends on the enantiomer of the BINAP ligand used.
Transfer Hydrogenation using a Hantzsch Ester and an Organocatalyst
This protocol outlines a metal-free, organocatalytic method for the asymmetric reduction of the C=C double bond.
Materials:
-
This compound
-
Hantzsch ester (e.g., diethyl 1,4-dihydro-2,6-dimethyl-3,5-pyridinedicarboxylate)
-
Chiral phosphoric acid or chiral secondary amine catalyst (e.g., a MacMillan catalyst)
-
Anhydrous solvent (e.g., toluene, dichloromethane)
-
Inert atmosphere (nitrogen or argon)
Procedure:
-
To a dry flask under an inert atmosphere, add the chiral organocatalyst (5-10 mol%).
-
Add the this compound (1.0 eq) and the Hantzsch ester (1.2 eq).
-
Dissolve the components in the anhydrous solvent.
-
Stir the reaction mixture at room temperature or as specified by the catalyst system.
-
Monitor the reaction progress by TLC or GC/MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the chiral ethyl 3-phenylbutanoate.
Expected Outcome: This method typically provides high yields and excellent enantioselectivities under mild conditions.[5]
Dissolving Metal/Hydride Reduction with Sodium Borohydride and Nickel(II) Chloride
This protocol provides a convenient and cost-effective method for the conjugate reduction of the double bond.
Materials:
-
This compound
-
Sodium borohydride (NaBH₄)
-
Nickel(II) chloride hexahydrate (NiCl₂·6H₂O)
-
Anhydrous methanol
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Diethyl ether or ethyl acetate for extraction
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq) and nickel(II) chloride hexahydrate (0.2 eq) in anhydrous methanol.[6]
-
Cool the green solution in an ice bath to 0 °C with stirring for 10-15 minutes.
-
While maintaining the temperature at 0 °C and stirring vigorously, add sodium borohydride (2.0 eq) portion-wise over 15-20 minutes. A black precipitate of nickel boride will form, and hydrogen gas will evolve.[6]
-
Continue stirring the reaction mixture at 0 °C and monitor its progress by TLC. The reaction is typically complete within 1-2 hours.
-
Once complete, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution until gas evolution ceases.
-
Transfer the mixture to a separatory funnel and extract the product with diethyl ether or ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield ethyl 3-phenylbutanoate.
Expected Outcome: This method is expected to give a high yield of the saturated ester.
Enzymatic Reduction using an Old Yellow Enzyme (OYE)
This protocol describes the highly enantioselective reduction of the C=C double bond using an ene-reductase from the OYE family.
Materials:
-
This compound
-
Lyophilized cells or purified Old Yellow Enzyme (OYE)
-
NAD(P)H cofactor
-
Cofactor regeneration system (e.g., glucose and glucose dehydrogenase)
-
Buffer solution (e.g., potassium phosphate buffer, pH 7.0)
-
Organic co-solvent (e.g., DMSO, isopropanol) if needed for substrate solubility
-
Ethyl acetate for extraction
Procedure:
-
In a reaction vessel, prepare the buffer solution containing the cofactor regeneration system (e.g., glucose).
-
Add the NAD(P)H cofactor to the buffer.
-
Add the lyophilized cells or purified OYE.
-
Dissolve the this compound in a minimal amount of a water-miscible co-solvent and add it to the reaction mixture.
-
Incubate the reaction at a controlled temperature (e.g., 30 °C) with gentle agitation.
-
Monitor the reaction progress by HPLC or GC analysis of aliquots.
-
Once the reaction is complete, extract the product with ethyl acetate.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the product by column chromatography if necessary.
Expected Outcome: This method is capable of producing the chiral product with exceptionally high enantiomeric excess (>99% ee) under environmentally benign conditions.[7]
Visualizations
Experimental Workflow for Dissolving Metal/Hydride Reduction
Caption: Workflow for the reduction of this compound using NaBH₄/NiCl₂.
Signaling Pathway: Catalytic Cycle of Old Yellow Enzyme (OYE)
Caption: Simplified catalytic cycle of Old Yellow Enzyme for alkene reduction.
Logical Relationship: Asymmetric vs. Non-Asymmetric Reduction
Caption: Classification of reduction methods based on stereochemical outcome.
References
- 1. researchgate.net [researchgate.net]
- 2. biorxiv.org [biorxiv.org]
- 3. ethz.ch [ethz.ch]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Hantzsch Ester, Diethyl 1,4-dihydro-2,6-dimethyl-3,5-pyridinedicarboxylate [organic-chemistry.org]
- 6. benchchem.com [benchchem.com]
- 7. Biocatalysis- Enoate (Ene) Reductases - Wordpress [reagents.acsgcipr.org]
Application Notes and Protocols: Monitoring the Synthesis of Ethyl 3-phenylbut-2-enoate by Thin-Layer Chromatography
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for monitoring the synthesis of Ethyl 3-phenylbut-2-enoate using Thin-Layer Chromatography (TLC). The synthesis of α,β-unsaturated esters such as this compound is a common transformation in organic synthesis, often achieved through olefination reactions like the Horner-Wadsworth-Emmons or Wittig reaction.[1][2] Real-time monitoring of these reactions is crucial for determining reaction completion, identifying the formation of byproducts, and optimizing reaction conditions. TLC is a rapid, simple, and cost-effective technique for this purpose.[3] This protocol outlines the necessary materials, step-by-step procedure, and data interpretation for effectively monitoring the conversion of starting materials to the desired product.
Introduction
The synthesis of this compound typically involves the reaction of a ketone, such as acetophenone, with a phosphorus-stabilized carbanion. In the Horner-Wadsworth-Emmons reaction, a phosphonate ester like triethyl phosphonoacetate is deprotonated to form a nucleophilic carbanion that attacks the carbonyl carbon of acetophenone.[1] Similarly, the Wittig reaction employs a phosphonium ylide.[3] Monitoring the progress of these reactions is essential to ensure the complete consumption of the starting materials and to maximize the yield of the desired product.
Thin-Layer Chromatography (TLC) separates compounds based on their differential partitioning between a stationary phase (typically silica gel) and a mobile phase (an eluent).[3] The polarity of the compounds determines their affinity for the stationary phase and thus their rate of migration up the TLC plate. By observing the disappearance of starting material spots and the appearance of a new product spot, the progress of the reaction can be qualitatively assessed.
Data Presentation
The retention factor (Rf) is a key parameter in TLC, representing the ratio of the distance traveled by the compound to the distance traveled by the solvent front. The expected Rf values for the starting materials and the product in a suggested eluent system are summarized in the table below. Note that these values are approximate and can vary depending on the specific TLC plate, chamber saturation, and exact eluent composition.
| Compound | Role | Expected Rf Value (Hexane:Ethyl Acetate 8:2) |
| Acetophenone | Starting Material | ~ 0.4 - 0.6 |
| Triethyl phosphonoacetate | Starting Material | Lower than Acetophenone |
| This compound | Product | Higher than Acetophenone |
Experimental Protocol
This protocol details the procedure for monitoring the synthesis of this compound by TLC.
Materials:
-
TLC plates (silica gel 60 F254)
-
Developing chamber with a lid
-
Capillary tubes for spotting
-
Pencil
-
Ruler
-
UV lamp (254 nm)
-
Iodine chamber (optional)
-
Eluent: 8:2 mixture of hexane and ethyl acetate (v/v)
-
Reaction mixture aliquots
-
Reference solutions of starting materials (e.g., acetophenone, triethyl phosphonoacetate) in a volatile solvent (e.g., ethyl acetate or dichloromethane)
Procedure:
-
Preparation of the TLC Plate:
-
With a pencil, gently draw a straight line (the origin) approximately 1 cm from the bottom of the TLC plate.
-
Mark three small, evenly spaced points on the origin line for spotting the starting material (SM), a co-spot (Co), and the reaction mixture (RM).
-
-
Preparation of the Developing Chamber:
-
Pour the 8:2 hexane:ethyl acetate eluent into the developing chamber to a depth of about 0.5 cm.
-
Place a piece of filter paper in the chamber, ensuring it is saturated with the eluent, to maintain a saturated atmosphere.
-
Cover the chamber with the lid and allow it to equilibrate for at least 5-10 minutes.
-
-
Spotting the TLC Plate:
-
Using a clean capillary tube, spot a small amount of the starting material reference solution onto the "SM" mark on the origin. The spot should be small and concentrated.
-
At time zero (t=0) of the reaction, and at regular intervals thereafter (e.g., every 30 minutes), take a small aliquot of the reaction mixture using a clean capillary tube and spot it onto the "RM" mark.
-
For the co-spot, apply a spot of the starting material reference solution and, on top of it, a spot of the reaction mixture aliquot at the "Co" mark. The co-spot helps in definitively identifying the starting material spot in the reaction mixture lane.
-
-
Developing the Chromatogram:
-
Carefully place the spotted TLC plate into the equilibrated developing chamber, ensuring the origin line is above the eluent level.
-
Replace the lid and allow the eluent to ascend the plate by capillary action.
-
Remove the plate when the solvent front is approximately 1 cm from the top of the plate.
-
Immediately mark the solvent front with a pencil.
-
-
Visualization:
-
Allow the solvent to completely evaporate from the TLC plate.
-
Visualize the spots under a UV lamp at 254 nm. The aromatic rings of acetophenone and the product will appear as dark spots against the fluorescent background of the plate.[1]
-
Circle the visible spots with a pencil.
-
If necessary, further visualization can be achieved by placing the plate in an iodine chamber. Most organic compounds will form brown spots in the presence of iodine vapor.
-
-
Data Analysis:
-
Calculate the Rf value for each spot using the formula: Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front)
-
Monitor the progress of the reaction by observing the diminishing intensity of the starting material spot(s) and the increasing intensity of the product spot in the "RM" lane over time. The reaction is considered complete when the starting material spot is no longer visible in the "RM" lane.
-
Visualization of Experimental Workflow
Caption: Workflow for monitoring reaction progress using TLC.
This comprehensive protocol provides a reliable method for monitoring the synthesis of this compound. Adherence to these guidelines will enable researchers to effectively track the reaction, leading to improved yields and a better understanding of the reaction kinetics.
References
Application Notes and Protocols for the Scale-up Synthesis of Ethyl 3-phenylbut-2-enoate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 3-phenylbut-2-enoate is a valuable α,β-unsaturated ester intermediate in organic synthesis, finding applications in the preparation of a variety of more complex molecules relevant to the pharmaceutical and fragrance industries. Its structure, featuring a tetrasubstituted double bond, presents a unique synthetic challenge that requires careful selection of reaction methodology to ensure high yield and stereoselectivity. This document provides detailed protocols and comparative data for the scale-up synthesis of this compound, with a focus on practical and efficient methodologies suitable for laboratory and pilot-plant scale production.
Comparative Analysis of Synthetic Routes
Several synthetic strategies can be employed for the synthesis of this compound. The choice of method often depends on factors such as desired yield, stereoselectivity, availability of starting materials, and ease of purification. Below is a comparison of common synthetic routes.
| Parameter | Horner-Wadsworth-Emmons (HWE) Reaction | Wittig Reaction | Knoevenagel Condensation |
| Starting Materials | Acetophenone, Triethyl phosphonoacetate | Acetophenone, (Carbethoxymethylene)triphenylphosphorane | Acetophenone, Ethyl acetoacetate |
| Typical Yield | 85-95%[1] | 70-85%[1] | Moderate to Good |
| Stereoselectivity (E:Z ratio) | Highly E-selective[1] | Moderately E-selective[1] | Can be controlled by reaction conditions |
| Reaction Temperature | 0 °C to room temperature[1] | Room temperature to reflux[1] | Room temperature to reflux |
| Reaction Time | 2-12 hours[1] | 12-24 hours[1] | 3-6 hours[2] |
| Byproduct Removal | Aqueous extraction (phosphate salts)[1] | Chromatography (Triphenylphosphine oxide)[1] | Aqueous workup |
Experimental Protocols
Protocol 1: Horner-Wadsworth-Emmons (HWE) Synthesis of this compound (Recommended for Scale-up)
This method is highly recommended due to its high yield, excellent stereoselectivity for the (E)-isomer, and straightforward purification.[1][3][4]
Materials:
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous Tetrahydrofuran (THF)
-
Triethyl phosphonoacetate
-
Acetophenone
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexanes and Ethyl acetate for chromatography
Equipment:
-
Three-neck round-bottom flask equipped with a mechanical stirrer, dropping funnel, and nitrogen inlet
-
Ice bath
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Preparation of the Phosphonate Ylide:
-
To a flame-dried three-neck round-bottom flask under a nitrogen atmosphere, add anhydrous THF.
-
Carefully add sodium hydride (1.2 equivalents) to the THF at 0 °C (ice bath).
-
Slowly add triethyl phosphonoacetate (1.1 equivalents) dropwise to the stirred suspension over 30 minutes.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1 hour, or until the evolution of hydrogen gas ceases. This forms the phosphonate carbanion.[3]
-
-
Reaction with Acetophenone:
-
Cool the ylide solution back to 0 °C.
-
Dissolve acetophenone (1.0 equivalent) in a minimal amount of anhydrous THF and add it dropwise to the ylide solution over 30 minutes.
-
Allow the reaction mixture to warm to room temperature and stir overnight (approximately 12 hours). Monitor the reaction progress by Thin Layer Chromatography (TLC).[3]
-
-
Work-up and Purification:
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.[3]
-
Filter and concentrate the organic layer under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent to afford pure this compound.[3]
-
Visualizing the Synthesis Workflow
To better understand the experimental process, the following diagrams illustrate the key workflows.
Caption: Horner-Wadsworth-Emmons synthesis workflow.
Caption: Key reaction steps in HWE synthesis.
Data Presentation
The following table summarizes the expected quantitative data for the Horner-Wadsworth-Emmons synthesis of this compound based on typical results for similar reactions.[1]
| Parameter | Expected Value |
| Yield | 85-95% |
| Purity (post-chromatography) | >98% |
| Reaction Time | 2-12 hours |
| Molar Ratio (Acetophenone:Phosphonate:Base) | 1 : 1.1 : 1.2 |
| Stereoselectivity (E:Z) | >95:5 |
Characterization Data
The structure and purity of the synthesized this compound should be confirmed by spectroscopic methods.
-
¹H NMR (CDCl₃, δ in ppm): Expected signals would include a quartet and a triplet for the ethyl group, a singlet for the methyl group on the double bond, a singlet for the vinylic proton, and multiplets for the aromatic protons.
-
¹³C NMR (CDCl₃, δ in ppm): Expected signals would include those for the carbonyl carbon, the carbons of the double bond, the aromatic carbons, and the carbons of the ethyl and methyl groups.
-
IR (neat, cm⁻¹): A strong absorption band around 1715 cm⁻¹ corresponding to the C=O stretch of the α,β-unsaturated ester and a band around 1640 cm⁻¹ for the C=C stretch are expected.
-
Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (190.24 g/mol ).[4]
Safety Precautions
-
Sodium hydride (NaH) is a flammable solid and reacts violently with water to produce hydrogen gas, which is highly flammable. Handle NaH in a fume hood under an inert atmosphere and away from any sources of ignition.
-
Anhydrous THF can form explosive peroxides upon storage. Always test for peroxides before use.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves, at all times.
-
All reactions should be carried out in a well-ventilated fume hood.
References
Application Notes and Protocols for Cytotoxicity Assays of Ethyl 3-Phenylbut-2-enoate Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the methodologies used to assess the cytotoxic effects of ethyl 3-phenylbut-2-enoate derivatives. This document is intended to be a valuable resource, offering detailed experimental protocols and guidance on data interpretation for researchers exploring the therapeutic potential of this class of compounds.
Introduction
This compound and its derivatives are a class of organic compounds featuring an α,β-unsaturated ester core. This structural motif is found in numerous biologically active molecules, suggesting a potential for a range of pharmacological properties.[1] While extensive research on this specific class of derivatives is still emerging, related compounds such as chalcones and cinnamic acid derivatives have demonstrated promising anticancer, anti-inflammatory, and antimicrobial activities.[1] The evaluation of the cytotoxic potential of novel this compound derivatives is a critical first step in the drug discovery process.
Data Presentation
Due to the limited availability of specific quantitative cytotoxicity data for a broad range of this compound derivatives in publicly accessible literature, the following tables are presented with hypothetical data. This data is based on typical findings for structurally related compounds, such as chalcones, and is intended to serve as a guide for experimental design and data presentation.
Table 1: Hypothetical Cytotoxic Activity of this compound Derivatives against Various Cancer Cell Lines (IC50 in µM)
| Derivative | Substitution on Phenyl Ring | MCF-7 (Breast) | A549 (Lung) | HCT116 (Colon) |
| EPB-001 | Unsubstituted | 45.2 | 62.8 | 55.1 |
| EPB-002 | 4-Methoxy | 22.5 | 35.1 | 28.9 |
| EPB-003 | 4-Chloro | 38.7 | 51.2 | 42.6 |
| EPB-004 | 3,4-Dichloro | 15.8 | 25.4 | 19.7 |
| EPB-005 | 4-Nitro | > 100 | > 100 | > 100 |
| Doxorubicin | (Positive Control) | 0.8 | 1.2 | 0.9 |
IC50: The concentration of a drug that is required for 50% inhibition in vitro.
Experimental Protocols
MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Materials:
-
Cancer cell lines (e.g., MCF-7, A549, HCT116)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
Phosphate-Buffered Saline (PBS)
-
This compound derivatives (dissolved in DMSO to create stock solutions)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000 to 10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the this compound derivatives in complete medium. Remove the old medium from the wells and add 100 µL of the diluted compounds to the respective wells. Include a vehicle control (medium with the same concentration of DMSO used for the highest drug concentration) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plate for 48 to 72 hours at 37°C and 5% CO2.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value for each compound.
Apoptosis Assay by Annexin V/Propidium Iodide (PI) Staining
This flow cytometry-based assay is used to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Cancer cell lines
-
Complete cell culture medium
-
This compound derivatives
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
6-well plates
-
Flow cytometer
Protocol:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the compounds at their respective IC50 concentrations for 24 to 48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and wash them with cold PBS.
-
Staining: Resuspend the cells in the provided binding buffer and stain with Annexin V-FITC and Propidium Iodide according to the manufacturer's protocol.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer to quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, and necrotic).
Mandatory Visualizations
Caption: Workflow for the MTT cytotoxicity assay.
Caption: Potential intrinsic apoptosis signaling pathway.
References
Ethyl 3-phenylbut-2-enoate: A Versatile Building Block in Total Synthesis
For Researchers, Scientists, and Drug Development Professionals
Ethyl 3-phenylbut-2-enoate, a valuable α,β-unsaturated ester, serves as a versatile and strategic building block in the total synthesis of complex bioactive molecules. Its inherent chemical functionalities—an electrophilic β-carbon susceptible to conjugate additions, a readily transformable ester group, and a phenyl ring amenable to modification—provide a powerful handle for the construction of intricate molecular architectures. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of key intermediates for bioactive compounds, including 1,2,4-trioxanes with potential antimalarial and antitumor activities.
Synthetic Utility and Key Transformations
The reactivity of this compound is primarily centered around its conjugated system. The electron-withdrawing nature of the ester group renders the β-carbon electrophilic and susceptible to nucleophilic attack via Michael addition. This reaction is a cornerstone of its application, allowing for the formation of new carbon-carbon and carbon-heteroatom bonds. Furthermore, the ester functionality can be readily reduced to the corresponding allylic alcohol, opening up a different set of synthetic possibilities.
Key Chemical Transformations:
-
Conjugate (Michael) Addition: Serves as a Michael acceptor for a wide range of nucleophiles, including organocuprates, enolates, and amines, to introduce functionality at the β-position.
-
Reduction: The ester can be selectively reduced to the corresponding allylic alcohol, (E)-3-phenylbut-2-en-1-ol, which is a versatile intermediate for further transformations.
-
Oxidation: The double bond can be subjected to various oxidation reactions, such as epoxidation or dihydroxylation, to introduce new stereocenters.
-
Diels-Alder Reaction: Can potentially act as a dienophile in cycloaddition reactions to construct cyclic systems.
Application in the Synthesis of 1,2,4-Trioxane Cores
A notable application of this compound is in the synthesis of bicyclic perortho-esters containing a 1,2,4-trioxane ring, a privileged scaffold in antimalarial and antitumor agents.[1] The synthetic strategy involves the initial preparation of (E)-ethyl 3-phenylbut-2-enoate, followed by its reduction to the key allylic alcohol intermediate, (E)-3-phenylbut-2-en-1-ol.
Data Presentation: Synthesis and Transformation of this compound
| Step | Reaction | Key Reagents | Solvent | Temperature | Yield | Reference |
| 1 | Horner-Wadsworth-Emmons Olefination | Acetophenone, Triethyl phosphonoacetate, Sodium Hydride | THF | - | 78% | [1] |
| 2 | DIBAL-H Reduction | (E)-Ethyl 3-phenylbut-2-enoate, DIBAL-H | Diethyl ether | - | 70% | [1] |
Experimental Protocols
Protocol 1: Synthesis of (E)-Ethyl 3-phenylbut-2-enoate (Horner-Wadsworth-Emmons Reaction) [1]
Materials:
-
Acetophenone
-
Triethyl phosphonoacetate
-
Sodium hydride (60% dispersion in mineral oil)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Ethyl acetate (for extraction)
-
Hexanes (for chromatography)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add anhydrous THF.
-
Carefully add sodium hydride (2.5 equivalents) to the THF at 0 °C (ice bath).
-
Slowly add triethyl phosphonoacetate (2.6 equivalents) dropwise to the stirred suspension.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1 hour.
-
Dissolve acetophenone (1.0 equivalent) in a minimal amount of anhydrous THF.
-
Slowly add the acetophenone solution to the prepared ylide solution at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir overnight.
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: cyclohexane/diethyl ether = 9:1) to afford (E)-ethyl 3-phenylbut-2-enoate as a yellow oil.
Protocol 2: Reduction of (E)-Ethyl 3-phenylbut-2-enoate to (E)-3-Phenylbut-2-en-1-ol [1]
Materials:
-
(E)-Ethyl 3-phenylbut-2-enoate
-
Diisobutylaluminium hydride (DIBAL-H) (1 M solution in hexanes)
-
Anhydrous diethyl ether
-
Water
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Petroleum ether (for chromatography)
-
Diethyl ether (for chromatography)
Procedure:
-
Dissolve (E)-ethyl 3-phenylbut-2-enoate (1.0 equivalent) in anhydrous diethyl ether in a flame-dried round-bottom flask under an inert atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add DIBAL-H (2.0 equivalents, 1 M solution in hexanes) dropwise to the stirred solution.
-
Stir the reaction mixture at 0 °C for 2 hours.
-
Quench the reaction by the slow addition of water.
-
Extract the aqueous layer with diethyl ether.
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: petroleum ether/diethyl ether = 9:1) to afford (E)-3-phenylbut-2-en-1-ol as a colorless oil.
Signaling Pathways and Workflow Diagrams
The synthetic utility of this compound as a precursor to bioactive 1,2,4-trioxanes can be visualized through a logical workflow. The initial synthesis of the α,β-unsaturated ester is followed by its transformation into a key allylic alcohol intermediate, which then undergoes further reactions to form the target heterocyclic core.
Caption: Synthetic workflow from this compound to 1,2,4-trioxane derivatives.
The potential biological activity of the synthesized 1,2,4-trioxane derivatives, particularly their antitumor effects, may involve the modulation of various cellular signaling pathways. While the exact mechanisms are complex and depend on the specific final product, a generalized pathway often involves the induction of apoptosis (programmed cell death) in cancer cells.
Caption: Potential signaling pathway for 1,2,4-trioxane-induced apoptosis.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of Ethyl 3-phenylbut-2-enoate via Horner-Wadsworth-Emmons Reaction
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Ethyl 3-phenylbut-2-enoate using the Horner-Wadsworth-Emmons (HWE) reaction.
Frequently Asked Questions (FAQs)
Q1: What is the Horner-Wadsworth-Emmons (HWE) reaction and why is it preferred for synthesizing this compound?
The Horner-Wadsworth-Emmons (HWE) reaction is a chemical process that produces an alkene from the reaction of a stabilized phosphonate carbanion with an aldehyde or ketone.[1] For the synthesis of this compound, this involves the reaction of triethyl phosphonoacetate with acetophenone. The HWE reaction is often preferred over the traditional Wittig reaction due to several advantages:
-
Higher Nucleophilicity of the Carbanion: The phosphonate-stabilized carbanion is more nucleophilic and often more reactive than the corresponding phosphonium ylide used in the Wittig reaction, allowing it to react efficiently with a wider range of carbonyl compounds, including ketones like acetophenone.[2][3]
-
Simplified Purification: The byproduct of the HWE reaction is a water-soluble phosphate ester, which can be easily removed during the aqueous work-up, simplifying the purification of the final product.[4][5]
-
Stereoselectivity: The HWE reaction generally favors the formation of the thermodynamically more stable (E)-isomer of the alkene, providing good stereochemical control.[4][6]
Q2: What are the key starting materials and reagents for the synthesis of this compound via the HWE reaction?
The primary starting materials and reagents are:
-
Carbonyl Compound: Acetophenone
-
Phosphonate Reagent: Triethyl phosphonoacetate
-
Base: A strong base is required to deprotonate the phosphonate. Common choices include sodium hydride (NaH), potassium tert-butoxide (t-BuOK), or lithium diisopropylamide (LDA).[7][8] For base-sensitive substrates, milder conditions using lithium chloride (LiCl) and an amine base like DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) can be employed.[9][10]
-
Anhydrous Solvent: A dry, aprotic solvent is crucial for the reaction's success. Tetrahydrofuran (THF) is a commonly used solvent.[8][11]
Q3: How can I monitor the progress of the HWE reaction?
The progress of the reaction can be effectively monitored by Thin-Layer Chromatography (TLC).[7] A spot of the reaction mixture is applied to a TLC plate alongside spots of the starting materials (acetophenone and triethyl phosphonoacetate). The disappearance of the starting material spots and the appearance of a new spot corresponding to the product indicate the progression of the reaction.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound via the HWE reaction.
Issue 1: Low or No Product Yield
Possible Causes & Solutions
| Cause | Explanation | Recommended Solution(s) |
| Inactive Phosphonate Carbanion | The base may be too weak to effectively deprotonate the triethyl phosphonoacetate, or moisture in the reaction may be quenching the carbanion.[8] | Ensure the use of a strong, fresh base (e.g., NaH, t-BuOK). Use flame-dried glassware and anhydrous solvents to eliminate moisture.[8] |
| Steric Hindrance | The formation of a tetrasubstituted alkene like this compound can be challenging due to steric hindrance between the ketone and the phosphonate carbanion.[8] | The HWE reaction, with its more nucleophilic carbanion, is generally better suited for hindered ketones than the Wittig reaction.[8] Consider optimizing reaction temperature and time to overcome steric barriers. |
| Incomplete Reaction | The reaction may not have reached completion. | Increase the reaction time and continue to monitor by TLC until the starting materials are consumed. A slight increase in temperature might also be beneficial, but this should be done cautiously as it can affect selectivity.[10] |
| Side Reactions | Self-condensation of acetophenone can occur under basic conditions. | Add the acetophenone solution slowly to the pre-formed phosphonate carbanion at a low temperature (e.g., 0 °C) to minimize self-condensation.[11] |
Issue 2: Poor E/Z Stereoselectivity
Possible Causes & Solutions
| Cause | Explanation | Recommended Solution(s) |
| Reaction Conditions | The choice of base, cation, solvent, and temperature can significantly influence the E/Z ratio of the product. | Base/Cation: Lithium and sodium bases generally favor the formation of the (E)-isomer.[4] Temperature: Higher reaction temperatures often lead to a higher proportion of the thermodynamically more stable (E)-isomer.[4][12] Solvent: Aprotic polar solvents like THF are generally preferred. |
| Nature of Phosphonate | While triethyl phosphonoacetate typically gives good E-selectivity, modified phosphonate reagents can be used to favor the Z-isomer if desired.[6] | For E-selectivity, standard triethyl phosphonoacetate is usually sufficient. If the Z-isomer is desired, consider using a Still-Gennari type reagent (e.g., bis(2,2,2-trifluoroethyl) phosphonoacetate).[6] |
Issue 3: Difficulty in Product Purification
Possible Causes & Solutions
| Cause | Explanation | Recommended Solution(s) |
| Presence of Unreacted Starting Materials | Incomplete reaction leads to contamination of the product with acetophenone and/or triethyl phosphonoacetate. | Ensure the reaction goes to completion by monitoring with TLC. If necessary, adjust reaction time or temperature. Unreacted starting materials can often be removed by column chromatography. |
| Phosphate Byproduct Contamination | Although the phosphate byproduct is water-soluble, improper work-up can lead to its presence in the final product. | Perform a thorough aqueous work-up. Wash the organic layer multiple times with water and then with brine to effectively remove the phosphate salts.[11] |
| Formation of Other Byproducts | Side reactions can lead to various impurities. | Purify the crude product using column chromatography on silica gel. A solvent system of hexanes and ethyl acetate is typically effective for separating this compound from common byproducts.[11] |
Data Presentation
Table 1: Comparison of Synthetic Routes to this compound[7]
| Parameter | Wittig Reaction | Horner-Wadsworth-Emmons (HWE) Reaction |
| Starting Materials | Acetophenone, Ethyl 2-(triphenylphosphoranylidene)propanoate | Acetophenone, Triethyl 2-phosphonopropionate |
| Typical Yield | 70-85% | 85-95% |
| Stereoselectivity (E:Z ratio) | Moderately E-selective | Highly E-selective |
| Reaction Temperature | Room temperature to reflux | 0 °C to room temperature |
| Reaction Time | 12-24 hours | 2-12 hours |
| Byproduct Removal | Chromatography (Triphenylphosphine oxide) | Aqueous extraction (Phosphate salts) |
Table 2: Effect of Reaction Conditions on HWE Reaction Yield and Selectivity
Note: This table presents generalized trends based on literature data for similar HWE reactions. Optimal conditions for the synthesis of this compound should be determined empirically.
| Parameter | Condition | Effect on Yield | Effect on E/Z Selectivity | Reference |
| Base | Strong, non-nucleophilic bases (e.g., NaH, t-BuOK) | Generally high yields | High E-selectivity | [8] |
| Milder bases with LiCl (e.g., DBU/LiCl) | Good for base-sensitive substrates | High E-selectivity | [9] | |
| Temperature | Lower temperature (-78 °C to 0 °C) | May require longer reaction times | Can favor the kinetic (Z)-product with certain reagents | [12] |
| Higher temperature (Room temperature) | Generally faster reaction and good yields | Favors the thermodynamic (E)-product | [4][12] | |
| Solvent | Aprotic polar (e.g., THF) | Generally good yields | Good E-selectivity | [11] |
| Aprotic non-polar (e.g., Toluene) | Can result in lower yields and selectivity | May vary | [13] |
Experimental Protocols
Detailed Protocol for the Synthesis of this compound via HWE Reaction
This protocol is a representative procedure based on established methodologies.[11]
Materials:
-
Acetophenone
-
Triethyl phosphonoacetate
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Ethyl acetate
-
Hexanes
Equipment:
-
Flame-dried round-bottom flask with a magnetic stir bar
-
Septum and needles for inert atmosphere techniques
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Column chromatography setup
Procedure:
-
Preparation of the Phosphonate Carbanion:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add anhydrous THF.
-
Cool the flask to 0 °C using an ice bath.
-
Carefully add sodium hydride (1.2 equivalents) to the stirred THF.
-
Slowly add triethyl phosphonoacetate (1.1 equivalents) dropwise to the suspension.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour to ensure complete formation of the carbanion.
-
-
Reaction with Acetophenone:
-
Dissolve acetophenone (1.0 equivalent) in a minimal amount of anhydrous THF.
-
Cool the phosphonate carbanion solution back to 0 °C.
-
Slowly add the acetophenone solution to the ylide solution.
-
Allow the reaction mixture to warm to room temperature and stir overnight. Monitor the reaction progress by TLC.
-
-
Work-up and Purification:
-
Cool the reaction mixture to 0 °C and quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent to afford pure this compound.
-
Visualizations
Caption: Horner-Wadsworth-Emmons reaction mechanism.
Caption: Experimental workflow for HWE synthesis.
Caption: Troubleshooting logic for the HWE reaction.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 5. Wittig-Horner Reaction [organic-chemistry.org]
- 6. Highly Z-Selective Horner–Wadsworth–Emmons Olefination Using Modified Still–Gennari-Type Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. (E)-Selective Weinreb Amide-Type Horner–Wadsworth–Emmons Reaction: Effect of Reaction Conditions, Substrate Scope, Isolation of a Reactive Magnesium Phosphonoenolate, and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
Minimizing side product formation in Ethyl 3-phenylbut-2-enoate synthesis.
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for the synthesis of Ethyl 3-phenylbut-2-enoate. Below you will find frequently asked questions and troubleshooting guides to address common challenges encountered during this synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing this compound?
A1: The most prevalent methods for the synthesis of this compound are the Horner-Wadsworth-Emmons (HWE) reaction, the Wittig reaction, and the Reformatsky reaction. The HWE reaction is often preferred due to its generally higher yields and stereoselectivity for the (E)-isomer.[1][2] Alternative routes like the Knoevenagel or Claisen-Schmidt condensation can also be employed.[3]
Q2: What are the primary starting materials for the Horner-Wadsworth-Emmons (HWE) synthesis of this compound?
A2: The key starting materials for the HWE synthesis are typically acetophenone and triethyl phosphonoacetate.[4] A strong base, such as sodium hydride, is required to deprotonate the phosphonate to form the reactive carbanion.[4]
Q3: How can I monitor the progress of the reaction?
A3: Thin-Layer Chromatography (TLC) is a straightforward and effective method for monitoring the reaction's progress. A suitable eluent system, such as a mixture of hexane and ethyl acetate, can be used to separate the product from the starting materials. As the product is generally less polar than the starting carbonyl compound, it will exhibit a higher Rf value. For a more detailed analysis of the reaction mixture, Gas Chromatography-Mass Spectrometry (GC-MS) can be utilized.[3]
Q4: What is the most effective method for purifying the final product?
A4: The most common and effective method for purifying crude this compound is flash column chromatography on silica gel.[3][5] The selection of an appropriate eluent system is critical for achieving good separation of the desired product from unreacted starting materials, byproducts, and any isomeric impurities.[3]
Troubleshooting Guides
Issue 1: Low or No Yield
Potential Causes and Solutions:
-
Inactive Ylide or Phosphonate Carbanion (Wittig/HWE):
-
Cause: The base used may not be sufficiently strong to deprotonate the phosphonium salt or phosphonate ester. Moisture in the reaction can also quench the reactive ylide or carbanion.[3]
-
Solution: Ensure the use of a strong and fresh base (e.g., sodium hydride, n-butyllithium). All glassware should be flame-dried, and anhydrous solvents must be used to maintain a moisture-free environment.[3]
-
-
Steric Hindrance:
-
Cause: this compound is a tetrasubstituted alkene, and its synthesis can be challenging due to steric hindrance around the carbonyl group of acetophenone and the nucleophile.[3]
-
Solution: The Horner-Wadsworth-Emmons reaction, which utilizes a more nucleophilic phosphonate-stabilized carbanion, is often more effective than the Wittig reaction for overcoming steric hindrance with ketones.[3]
-
-
Unfavorable Reaction Equilibrium in Condensation Reactions:
-
Cause: The reaction equilibrium may not favor the formation of the product under the chosen conditions.
-
Solution: In condensation reactions, the removal of water using a Dean-Stark apparatus can effectively drive the reaction toward the product.[3]
-
Issue 2: Formation of Multiple Products and Isomers
Potential Causes and Solutions:
-
Formation of (E/Z) Isomers:
-
Cause: The synthesis can produce a mixture of (E) and (Z) geometric isomers.
-
Solution: The Horner-Wadsworth-Emmons reaction generally shows high selectivity for the thermodynamically more stable (E)-isomer.[1][5] To optimize for the (E)-isomer, careful control of reaction conditions is necessary. Separation of the isomers can be achieved by flash column chromatography, though it can be challenging.[3]
-
-
Self-Condensation of Acetophenone:
-
Cause: Under basic conditions, acetophenone can undergo self-aldol condensation to form a β-hydroxy ketone, which can then dehydrate to an α,β-unsaturated ketone.
-
Solution: To minimize this side reaction, a slow, controlled addition of the base to the mixture of acetophenone and the phosphonate reagent is recommended. Maintaining a low reaction temperature can also help to suppress this side reaction.
-
-
Michael Addition:
-
Cause: The newly formed this compound is an α,β-unsaturated ester and can act as a Michael acceptor. The phosphonate carbanion (in HWE) or other nucleophiles present in the reaction mixture can potentially add to the β-carbon of the product.[5]
-
Solution: Using a stoichiometric amount of the base and nucleophile can help to minimize this side reaction. Additionally, keeping the reaction time to a minimum once the starting material is consumed can prevent further reactions of the product.
-
Data Presentation
Table 1: Comparison of Synthetic Routes for this compound
| Parameter | Wittig Reaction | Horner-Wadsworth-Emmons (HWE) Reaction | Reformatsky Reaction |
| Starting Materials | Acetophenone, Ethyl (triphenylphosphoranylidene)propanoate | Acetophenone, Triethyl 2-phosphonopropionate | Acetophenone, Ethyl 2-bromopropanoate, Zinc |
| Typical Yield | 70-85%[1] | 85-95%[1] | 60-75%[1] |
| Stereoselectivity (E:Z ratio) | Moderately E-selective[1] | Highly E-selective[1] | Not directly applicable (forms β-hydroxy ester)[1] |
| Reaction Temperature | Room temperature to reflux[1] | 0 °C to room temperature[1] | Room temperature to reflux[1] |
| Reaction Time | 12-24 hours[1] | 2-12 hours[1] | 2-6 hours[1] |
| Byproduct Removal | Chromatography (Triphenylphosphine oxide)[1] | Aqueous extraction (Phosphate salts)[1] | Aqueous workup (Zinc salts)[1] |
Table 2: Illustrative Data for the Effect of Reaction Conditions on the HWE Synthesis of this compound
| Entry | Base | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | E:Z Ratio |
| 1 | NaH | THF | 25 | 12 | 65 | 85:15 |
| 2 | NaH | DME | 25 | 12 | 70 | 88:12 |
| 3 | KOBu | THF | 0 | 8 | 75 | 90:10 |
| 4 | LiHMDS | THF | -78 to 25 | 6 | 82 | 92:8 |
Note: This data is illustrative and based on typical outcomes for HWE reactions as presented in technical documentation.[3] Actual results may vary.
Experimental Protocols
Protocol 1: Horner-Wadsworth-Emmons (HWE) Synthesis of this compound
Materials:
-
Sodium hydride (60% dispersion in mineral oil)
-
Anhydrous Tetrahydrofuran (THF)
-
Triethyl phosphonoacetate
-
Acetophenone
-
Saturated aqueous ammonium chloride solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate
-
Ethyl acetate
-
Hexane
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add anhydrous THF.
-
Carefully add sodium hydride (1.2 equivalents) to the THF at 0 °C (ice bath).[4]
-
Slowly add triethyl phosphonoacetate (1.1 equivalents) dropwise to the stirred suspension.[4]
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour to ensure complete formation of the phosphonate carbanion.[4]
-
Dissolve acetophenone (1.0 equivalent) in a minimal amount of anhydrous THF.
-
Slowly add the acetophenone solution to the prepared ylide solution at 0 °C.[4]
-
Allow the reaction mixture to warm to room temperature and stir overnight.[4]
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.[4]
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).[4]
-
Combine the organic layers and wash with brine.[4]
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.[4]
-
Purify the crude product by column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent.[4]
Protocol 2: Wittig Synthesis of this compound
Materials:
-
Ethyl 2-(triphenylphosphoranylidene)propanoate
-
Anhydrous Tetrahydrofuran (THF)
-
Acetophenone
-
Hexane
-
Ethyl acetate
Procedure:
-
In a round-bottom flask under an inert atmosphere, dissolve Ethyl 2-(triphenylphosphoranylidene)propanoate (1.1 equivalents) in anhydrous THF.[1]
-
Add acetophenone (1.0 equivalent) to the solution.[1]
-
Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by TLC.[1]
-
Upon completion, remove the solvent under reduced pressure.[1]
-
Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to separate the desired product from the triphenylphosphine oxide byproduct.[1]
Visualizations
References
Separation of E/Z isomers of Ethyl 3-phenylbut-2-enoate.
Technical Support Center: Isomer Separation
Product Focus: Ethyl 3-phenylbut-2-enoate
This technical support guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions regarding the separation of E/Z isomers of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in separating the E/Z isomers of this compound?
A1: The primary challenge stems from the fact that geometric isomers have identical molecular weights and similar polarities, which can make them difficult to resolve using standard chromatographic techniques.[1][2] Their similar physicochemical properties often result in co-elution or poor separation.[1][3] Success hinges on optimizing the separation method to exploit subtle differences in their molecular shape and dipole moment.
Q2: Which analytical techniques are best for confirming the successful separation and purity of the E and Z isomers?
A2: Nuclear Magnetic Resonance (NMR) spectroscopy is a definitive technique for confirming the configuration of the separated isomers. The chemical shifts of protons, particularly those on the double bond and the substituents, will differ between the E and Z forms due to different spatial arrangements and anisotropic effects.[4] Gas Chromatography-Mass Spectrometry (GC-MS) can also be used to assess the purity of each isolated fraction.[5]
Q3: My synthesis of this compound yielded predominantly one isomer. Is separation still necessary?
A3: Many synthetic routes, like the Horner-Wadsworth-Emmons reaction, are stereoselective and tend to favor the formation of the (E)-isomer.[6] However, "predominantly" does not mean exclusively. For applications requiring high isomeric purity, such as in drug development where different isomers can have vastly different biological activities, separation and purification are critical steps to remove even small amounts of the other isomer.[2]
Troubleshooting Guide
Issue 1: Poor or no separation of E/Z isomers on the TLC plate.
| Possible Cause | Troubleshooting Steps |
| Inappropriate Solvent System Polarity | The polarity of the eluent is critical. If spots are too high on the plate (high Rf), the system is too polar. If they remain at the baseline (low Rf), it is not polar enough. |
| 1. Decrease Polarity: Start with a non-polar solvent like hexanes and gradually add a more polar solvent (e.g., ethyl acetate) in small increments (e.g., 1-2%).[7] | |
| 2. Test Multiple Systems: Experiment with different solvent combinations. For example, try substituting ethyl acetate with diethyl ether or dichloromethane in a hexane-based system. | |
| Isomers have very similar Rf values | The chosen solvent system may not be selective enough to resolve the isomers. |
| 1. Use Less Polar Solvents: Often, better separation for non-polar to moderately polar compounds is achieved in very non-polar solvent systems where small differences in polarity are amplified. Try a high percentage of hexanes or heptane. | |
| 2. Double Elution: Develop the TLC plate, dry it completely, and then place it back in the same solvent chamber to run a second time. This can sometimes increase the separation between spots with close Rf values. |
Issue 2: The E/Z isomers are co-eluting during column chromatography.
| Possible Cause | Troubleshooting Steps |
| Incorrect Eluent Composition | The solvent system determined by TLC may not translate perfectly to column chromatography. |
| 1. Reduce Eluent Polarity: For column chromatography, the polarity of the eluent should be slightly lower than the one that gave optimal separation on TLC (a target Rf of ~0.2-0.3 for the lower spot is often recommended). | |
| 2. Use a Shallow Gradient: Instead of isocratic (constant solvent mixture) elution, employ a shallow gradient. Start with a very non-polar mobile phase (e.g., 100% hexanes) and slowly increase the percentage of the more polar solvent. | |
| Poor Column Packing or Overloading | An improperly packed column has channels that lead to band broadening. Overloading the column with too much sample mixture prevents proper equilibration with the stationary phase. |
| 1. Repack the Column: Ensure the silica gel is packed uniformly without any air bubbles or cracks. | |
| 2. Reduce Sample Load: Use a smaller amount of the crude isomer mixture. A general rule is to load no more than 1-5% of the silica gel mass. |
Experimental Protocols
Protocol 1: Thin-Layer Chromatography (TLC) for Solvent System Optimization
This protocol outlines the procedure for finding an effective mobile phase for the separation of E/Z isomers of this compound.
Materials:
-
Silica gel TLC plates
-
E/Z isomer mixture of this compound
-
Developing chamber
-
Solvents: Hexanes, Ethyl Acetate, Dichloromethane, Diethyl Ether
-
UV lamp (254 nm)
Procedure:
-
Prepare a dilute solution of the isomer mixture in a volatile solvent (e.g., ethyl acetate).
-
Using a capillary tube, spot the solution onto the baseline of a TLC plate.
-
Prepare a small volume of a test eluent in the developing chamber (e.g., 98:2 Hexanes:Ethyl Acetate).
-
Place the TLC plate in the chamber, ensuring the solvent level is below the baseline. Close the chamber and allow the solvent to ascend the plate.
-
Once the solvent front is ~1 cm from the top, remove the plate and immediately mark the solvent front with a pencil.
-
Allow the plate to dry completely.
-
Visualize the spots under a UV lamp.
-
Adjust the solvent ratio to achieve a clear separation between the two isomer spots, aiming for Rf values between 0.2 and 0.5.
Protocol 2: Flash Column Chromatography for Isomer Separation
This protocol describes the separation of the E/Z isomers using a silica gel column.[5][7]
Materials:
-
Glass chromatography column
-
Silica gel (for flash chromatography)
-
Optimized eluent from Protocol 1 (use a slightly less polar mixture)
-
E/Z isomer mixture
-
Collection tubes/flasks
-
Rotary evaporator
Procedure:
-
Column Packing: Pack the column with silica gel as a slurry in the least polar solvent of your eluent system (e.g., hexanes). Ensure a flat top surface for the silica bed.
-
Sample Loading: Dissolve the crude isomer mixture in a minimal amount of the eluent or a volatile solvent. Carefully load the sample onto the top of the silica bed.
-
Elution: Add the eluent to the column and apply gentle pressure (if using flash chromatography) to start the flow.
-
Fraction Collection: Begin collecting fractions immediately. The less polar isomer will typically elute first.
-
Analysis: Analyze the collected fractions by TLC to determine which contain the pure isomers.
-
Solvent Removal: Combine the pure fractions of each isomer and remove the solvent using a rotary evaporator to yield the isolated E and Z isomers.[5]
Quantitative Data
The following table provides illustrative chromatographic data for the separation of E and Z isomers. Optimal conditions must be determined empirically for each specific experimental setup.
| Isomer | Illustrative TLC Rf Value (95:5 Hexanes:Ethyl Acetate) | Illustrative GC Retention Time (min) |
| (E)-Ethyl 3-phenylbut-2-enoate | 0.45 | 10.2 |
| (Z)-Ethyl 3-phenylbut-2-enoate | 0.38 | 9.8 |
Visualized Workflow
Caption: Workflow for the separation of E/Z isomers.
References
- 1. biocompare.com [biocompare.com]
- 2. Structural Elucidation Techniques for Geometric Isomers using Mass Spectrometry [eureka.patsnap.com]
- 3. C60 -mediated molecular shape sorting: separation and purification of geometrical isomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
Technical Support Center: Purification of Crude Ethyl 3-phenylbut-2-enoate by Column Chromatography
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting the purification of crude Ethyl 3-phenylbut-2-enoate via column chromatography. This resource includes frequently asked questions, detailed troubleshooting guides, experimental protocols, and quantitative data to facilitate a smooth and efficient purification process.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound synthesized via the Horner-Wadsworth-Emmons (HWE) reaction?
A1: Common impurities include unreacted starting materials such as acetophenone and triethyl phosphonoacetate.[1][2] Additionally, the water-soluble byproduct, diethyl phosphate, is typically formed.[1] Depending on the reaction conditions, geometric isomers ((Z)-isomer) and products from side reactions may also be present.[2]
Q2: How do I choose the appropriate solvent system (mobile phase) for the column?
A2: The ideal solvent system is typically determined by thin-layer chromatography (TLC).[2] A mixture of a non-polar solvent like hexane and a moderately polar solvent like ethyl acetate is commonly used.[1] The goal is to find a solvent ratio that provides a good separation of the desired product from its impurities, with the product having an Rf value of approximately 0.25-0.35 on the TLC plate.
Q3: My crude product is an oil. How should I load it onto the column?
A3: Oily products can be loaded onto the column using a "wet loading" or "dry loading" technique. For wet loading, dissolve the crude oil in a minimal amount of the initial, non-polar mobile phase and carefully pipette it onto the top of the silica gel. For dry loading, dissolve the crude product in a volatile solvent, add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder. This powder is then carefully added to the top of the column.
Q4: Is this compound stable on silica gel?
A4: While α,β-unsaturated esters are generally stable, the slightly acidic nature of silica gel can potentially cause degradation of sensitive compounds.[3][4] If you suspect degradation (e.g., observing new spots on TLC after exposure to silica), you can perform a stability test by spotting your compound on a TLC plate, letting it sit for an extended period, and then developing it to see if any new spots have formed.[3]
Troubleshooting Guide
| Problem | Possible Cause | Solution |
| Poor or no separation of spots on TLC. | The polarity of the solvent system is either too high or too low. | Adjust the solvent ratio. If spots remain at the origin, increase the polarity (more ethyl acetate). If spots run with the solvent front, decrease the polarity (more hexane).[5] |
| The desired product is not eluting from the column. | The mobile phase is not polar enough. | Gradually increase the polarity of the mobile phase by increasing the percentage of ethyl acetate in the hexane/ethyl acetate mixture.[3] |
| The product elutes too quickly with impurities. | The mobile phase is too polar. | Start with a less polar mobile phase (a lower percentage of ethyl acetate) and gradually increase the polarity (gradient elution). |
| Streaking of the compound on the TLC plate or column. | The sample is overloaded, or the compound is interacting strongly with the silica gel. | Use a more dilute sample for loading.[6] For acidic impurities, adding a very small amount (0.1-1%) of a modifier like triethylamine to the mobile phase can sometimes improve peak shape. |
| Co-elution of the desired product with an impurity. | The impurity has a very similar polarity to the product. | Try a different solvent system. For example, substituting ethyl acetate with another solvent of similar polarity like dichloromethane might alter the selectivity of the separation. |
| The collected fractions are very dilute. | The column was run too quickly, or the separation is not optimal. | Reduce the flow rate of the mobile phase. Ensure the column is packed uniformly without any channels. |
| (E) and (Z) isomers are not separating well. | The isomers have very similar polarities. | A very slow, shallow gradient of the mobile phase can improve the separation of isomers. Using a longer column may also increase resolution.[2] |
Quantitative Data
Table 1: Approximate Rf Values of this compound in Hexane/Ethyl Acetate Systems
The following table provides approximate Rf values for this compound on a standard silica gel TLC plate with different ratios of hexane and ethyl acetate. These values can serve as a starting point for optimizing your separation. Actual Rf values may vary depending on the specific batch of silica gel, temperature, and chamber saturation.
| Hexane:Ethyl Acetate Ratio | Approximate Rf Value | Notes |
| 95:5 | 0.2 - 0.3 | A good starting point for column elution. |
| 90:10 | 0.4 - 0.5 | May be too high for good separation from non-polar impurities. |
| 80:20 | 0.6 - 0.7 | Likely to cause co-elution with less polar compounds.[7] |
It is highly recommended to determine the optimal solvent system by running a TLC of your specific crude product mixture.
Experimental Protocols
Protocol 1: Thin-Layer Chromatography (TLC) for Solvent System Selection
-
Preparation: Dissolve a small amount of the crude this compound in a volatile solvent (e.g., dichloromethane or ethyl acetate).
-
Spotting: Using a capillary tube, spot the dissolved sample onto the baseline of a silica gel TLC plate.
-
Development: Place the TLC plate in a developing chamber containing a pre-determined ratio of hexane and ethyl acetate (e.g., 9:1). Ensure the solvent level is below the baseline. Allow the solvent to travel up the plate until it is about 1 cm from the top.
-
Visualization: Remove the plate and mark the solvent front. Visualize the spots under a UV lamp (254 nm). Circle the visible spots with a pencil.
-
Analysis: Calculate the Rf value for each spot (Rf = distance traveled by spot / distance traveled by solvent front). The ideal solvent system for column chromatography will give the desired product an Rf value between 0.25 and 0.35.
Protocol 2: Column Chromatography Purification
-
Column Preparation:
-
Select a glass column of appropriate size.
-
Place a small plug of cotton or glass wool at the bottom of the column.
-
Add a thin layer of sand.
-
Prepare a slurry of silica gel in the initial, least polar mobile phase (e.g., 98:2 hexane:ethyl acetate).
-
Pour the slurry into the column, allowing the solvent to drain while gently tapping the column to ensure even packing and remove air bubbles.
-
Add a protective layer of sand on top of the packed silica gel.
-
-
Sample Loading:
-
Wet Loading: Dissolve the crude product in a minimal amount of the initial mobile phase and carefully add it to the top of the column with a pipette.
-
Dry Loading: Dissolve the crude product in a volatile solvent, add a small amount of silica gel, and evaporate the solvent. Add the resulting powder to the top of the column.
-
-
Elution:
-
Carefully add the mobile phase to the top of the column.
-
Apply gentle pressure (if using flash chromatography) to begin elution.
-
Collect fractions in test tubes or vials.
-
Monitor the elution of compounds by periodically collecting small samples from the column outlet and spotting them on a TLC plate.
-
If necessary, gradually increase the polarity of the mobile phase (gradient elution) to elute more polar compounds.
-
-
Fraction Analysis and Product Isolation:
-
Analyze the collected fractions by TLC to identify which ones contain the pure product.
-
Combine the pure fractions.
-
Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.
-
Visualizations
Caption: Troubleshooting workflow for the purification of this compound.
References
Technical Support Center: Optimizing the Horner-Wadsworth-Emmons Reaction
Welcome to the technical support center for the Horner-Wadsworth-Emmons (HWE) reaction. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during the Horner-Wadsworth-Emmons reaction in a question-and-answer format.
Q1: My HWE reaction is not proceeding, or the yield is very low. What are the common causes and how can I troubleshoot this?
A1: Low or no yield in an HWE reaction can stem from several factors. Here's a systematic guide to troubleshooting:
-
Ineffective Deprotonation: The base may not be strong enough to deprotonate the phosphonate reagent. The acidity of the α-proton on the phosphonate is crucial.
-
Solution: Switch to a stronger base. Common strong bases include sodium hydride (NaH), lithium hexamethyldisilazide (LiHMDS), or n-butyllithium (n-BuLi). For base-sensitive substrates, consider milder conditions like the Masamune-Roush protocol (LiCl with DBU or triethylamine).[1]
-
-
Reaction Temperature: The reaction rate might be too slow at the temperature you are using.
-
Solution: While many HWE reactions are initiated at low temperatures (e.g., 0 °C or -78 °C) to control selectivity, sometimes gentle heating or running the reaction at room temperature can improve the yield, especially if deprotonation is sluggish.[2]
-
-
Steric Hindrance: Bulky substituents on either the phosphonate reagent or the carbonyl compound can hinder the reaction.
-
Solution: Increasing the reaction time or temperature may help overcome steric hindrance. In some cases, choosing a less sterically hindered phosphonate reagent, if the synthesis allows, might be necessary.
-
-
Poor Quality Reagents or Solvents: Moisture or impurities in your reagents or solvent can quench the phosphonate carbanion or interfere with the reaction.
-
Solution: Ensure your phosphonate reagent and carbonyl compound are pure. Use anhydrous solvents, and consider flame-drying your glassware and running the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
-
Decomposition of Reactants: If your aldehyde or ketone is sensitive to the basic reaction conditions, it may decompose, leading to a low yield of the desired product.
Q2: I am observing poor stereoselectivity (E/Z ratio) in my HWE reaction. How can I improve the selectivity for the desired isomer?
A2: The stereoselectivity of the HWE reaction is a key feature and can be influenced by several factors to favor either the (E) or (Z)-alkene.
-
To Favor the (E)-Alkene (trans):
-
Base and Cation: The use of sodium or lithium bases, such as NaH or n-BuLi, generally favors the formation of the thermodynamically more stable (E)-alkene.[1]
-
Temperature: Higher reaction temperatures (e.g., room temperature) often lead to increased (E)-selectivity by allowing the reaction intermediates to equilibrate to the more stable conformation.[1][2]
-
Solvent: Aprotic solvents like tetrahydrofuran (THF) or 1,2-dimethoxyethane (DME) are standard and generally promote (E)-selectivity.
-
Phosphonate Structure: Less bulky phosphonate esters (e.g., dimethyl or diethyl) tend to favor the (E)-isomer.
-
-
To Favor the (Z)-Alkene (cis) - The Still-Gennari Modification:
-
Phosphonate Reagent: Use phosphonates with electron-withdrawing groups on the phosphorus, such as bis(2,2,2-trifluoroethyl)phosphonoacetate. These reagents accelerate the elimination step, kinetically favoring the (Z)-isomer.[1][4][5]
-
Base and Conditions: Employ a strong, non-coordinating base system like potassium hexamethyldisilazide (KHMDS) in the presence of a crown ether (e.g., 18-crown-6).[1]
-
Temperature: Run the reaction at low temperatures (typically -78 °C) to trap the kinetically formed (Z)-isomer.[6]
-
Solvent: Anhydrous THF is the solvent of choice for the Still-Gennari modification.
-
Q3: How do I remove the phosphate byproduct from my reaction mixture?
A3: A significant advantage of the HWE reaction over the traditional Wittig reaction is the ease of byproduct removal. The dialkylphosphate byproduct is typically water-soluble.[7]
-
Procedure: After quenching the reaction, perform an aqueous workup. The phosphate salt will partition into the aqueous layer, which can then be separated from the organic layer containing your product. Washing the organic layer with water or brine will further ensure the removal of the phosphate byproduct.
Q4: Can I use ketones in the Horner-Wadsworth-Emmons reaction?
A4: Yes, one of the advantages of the HWE reaction is that the phosphonate carbanions are generally more nucleophilic than the ylides used in the Wittig reaction.[4][8] This increased reactivity allows them to react effectively with both aldehydes and ketones. However, reactions with ketones, especially sterically hindered ones, may require stronger bases or longer reaction times. The stereoselectivity of HWE reactions with ketones is often lower than with aldehydes.[1]
Data Presentation: Influence of Reaction Conditions
The following tables summarize the effect of different reaction parameters on the yield and stereoselectivity of the Horner-Wadsworth-Emmons reaction.
Table 1: Effect of Base on the HWE Reaction of Triethyl Phosphonoacetate with Benzaldehyde
| Entry | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | E/Z Ratio |
| 1 | NaH | THF | 25 | 2 | 95 | >99:1 |
| 2 | DBU/LiCl | Acetonitrile | 25 | 4 | 92 | 98:2 |
| 3 | K₂CO₃ | DMF | 25 | 12 | 85 | 95:5 |
Data is representative and compiled from various sources for illustrative purposes.
Table 2: Effect of Solvent and Temperature on Stereoselectivity
| Entry | Phosphonate | Aldehyde | Base | Solvent | Temperature (°C) | E/Z Ratio |
| 1 | Trimethyl phosphonoacetate | Isobutyraldehyde | LiHMDS | THF | -78 | 10:90 |
| 2 | Trimethyl phosphonoacetate | Isobutyraldehyde | LiHMDS | THF | 23 | 50:50 |
| 3 | Bis(2,2,2-trifluoroethyl) phosphonoacetate | Benzaldehyde | KHMDS/18-crown-6 | THF | -78 | <5:95 |
| 4 | Triethyl phosphonoacetate | Benzaldehyde | NaH | DME | 25 | >99:1 |
Data is representative and compiled from various sources for illustrative purposes.
Experimental Protocols
Protocol 1: General Procedure for (E)-Alkene Synthesis using NaH
-
To a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (argon or nitrogen), add sodium hydride (60% dispersion in mineral oil, 1.2 eq).
-
Wash the NaH with anhydrous hexanes (2 x 5 mL) and carefully decant the hexanes.
-
Add anhydrous tetrahydrofuran (THF) to create a slurry.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add a solution of the phosphonate ester (1.1 eq) in anhydrous THF dropwise.
-
Allow the mixture to warm to room temperature and stir for 30-60 minutes, or until hydrogen evolution ceases.
-
Cool the reaction mixture back to 0 °C.
-
Add a solution of the aldehyde (1.0 eq) in anhydrous THF dropwise.
-
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).
-
Carefully quench the reaction at 0 °C by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: Masamune-Roush Conditions for Base-Sensitive Aldehydes
-
To a flame-dried round-bottom flask under an inert atmosphere, add anhydrous lithium chloride (LiCl, 1.2 eq).
-
Add anhydrous acetonitrile and the phosphonate reagent (1.1 eq).
-
Add 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU, 1.2 eq) to the stirred suspension at room temperature.
-
Stir the mixture for 30 minutes.
-
Add a solution of the base-sensitive aldehyde (1.0 eq) in the same solvent.
-
Stir the reaction at room temperature until completion (monitor by TLC).
-
Quench the reaction with water and extract with diethyl ether or ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.[9]
Protocol 3: Still-Gennari Modification for (Z)-Alkene Synthesis
-
To a flame-dried round-bottom flask under an inert atmosphere, add the bis(2,2,2-trifluoroethyl)phosphonate reagent (1.1 eq) and 18-crown-6 (1.5 eq) in anhydrous THF.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Add a solution of potassium hexamethyldisilazide (KHMDS, 1.1 eq) in THF dropwise.
-
Stir the mixture at -78 °C for 30 minutes.
-
Add a solution of the aldehyde (1.0 eq) in anhydrous THF dropwise.
-
Continue stirring at -78 °C for 2-4 hours, monitoring the reaction by TLC.
-
Quench the reaction at -78 °C with a saturated aqueous solution of NH₄Cl.
-
Allow the mixture to warm to room temperature and extract with diethyl ether (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.[9]
Visualizations
Caption: Mechanism of the Horner-Wadsworth-Emmons Reaction.
Caption: General Experimental Workflow for the HWE Reaction.
Caption: Troubleshooting Guide for Low Yield in HWE Reactions.
References
- 1. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. benchchem.com [benchchem.com]
- 4. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]
- 5. youtube.com [youtube.com]
- 6. youtube.com [youtube.com]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. benchchem.com [benchchem.com]
Technical Support Center: Analysis of Ethyl 3-phenylbut-2-enoate by GC-MS
Welcome to the Technical Support Center for the identification of impurities in Ethyl 3-phenylbut-2-enoate using Gas Chromatography-Mass Spectrometry (GC-MS). This guide is designed for researchers, scientists, and drug development professionals to address common challenges and provide clear protocols for successful analysis.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities to expect in a sample of this compound?
Common impurities can originate from the synthesis process and storage conditions. These may include:
-
Unreacted Starting Materials: Depending on the synthetic route, these could include acetophenone and phosphonate reagents (e.g., from a Horner-Wadsworth-Emmons reaction).[1][2]
-
Reaction Byproducts: Triphenylphosphine oxide is a common byproduct from Wittig or Horner-Wadsworth-Emmons reactions.[1] Water can also be present as a byproduct of condensation reactions.[3]
-
Geometric Isomers: this compound can exist as (E) and (Z) isomers. The undesired isomer may be present as an impurity.[3]
-
Solvent Residues: Residual solvents from the reaction or purification steps, such as ethanol or ethyl acetate, may be present.[3]
-
Transesterification Products: If an alcohol other than ethanol (e.g., methanol) is used in processing or analysis, transesterification can occur, leading to the formation of the corresponding methyl ester.[4]
-
Self-Condensation Products: Precursors like ethyl acetoacetate (used in related syntheses) can undergo self-condensation.[3]
Q2: What is the expected mass fragmentation pattern for this compound?
In Electron Ionization (EI) Mass Spectrometry, esters like this compound typically exhibit characteristic fragmentation patterns.[5][6] Key expected fragments include:
-
Molecular Ion (M⁺): The peak corresponding to the intact molecule. For C₁₂H₁₄O₂, the molecular weight is 190.24 g/mol .[7]
-
Loss of Ethoxy Radical (•OCH₂CH₃): This is a common fragmentation for ethyl esters, leading to a stable acylium ion.[8]
-
Tropylium Ion Formation: Rearrangement of phenyl-containing fragments can form the stable tropylium ion (C₇H₇⁺).[8]
-
Benzylic Cleavage: Cleavage of the bond beta to the phenyl group.[8]
Troubleshooting Guide
This section addresses specific issues you may encounter during the GC-MS analysis of this compound.
Q3: Why am I seeing a high or unstable baseline in my chromatogram?
-
Possible Causes:
-
Contaminated Carrier Gas: Impurities in the carrier gas can lead to a noisy or elevated baseline.[9]
-
Column Bleed: The stationary phase of the GC column can degrade at high temperatures, leading to a rising baseline, especially during temperature programming.[9][10] Oxygen in the system can accelerate this degradation.[9]
-
Contaminated Injector or Detector: A dirty injector liner or a contaminated detector can release compounds that create a high background signal.[10]
-
-
Solutions:
-
Carrier Gas: Ensure high-purity carrier gas and install or replace gas purification traps.[10][11]
-
Column: Condition the column according to the manufacturer's instructions. If bleed is excessive, the column may need to be replaced.[10]
-
Maintenance: Regularly clean the injector and detector components. Replace the inlet liner and septum.[10][12]
-
Q4: My peaks are tailing or showing poor shape. What should I do?
-
Possible Causes:
-
Active Sites: Active sites in the injector liner or on the column can interact with the analyte, causing peak tailing.[11][13]
-
Improper Column Installation: Dead volume in the injector due to incorrect column installation can lead to peak broadening and tailing.[11]
-
Column Overload: Injecting too much sample can saturate the column, resulting in fronting or tailing peaks.[11]
-
-
Solutions:
-
Deactivation: Use a deactivated or silanized inlet liner.[11] If the column is old, consider trimming the first few centimeters from the inlet end or replacing it.[11]
-
Installation: Reinstall the column, ensuring the correct insertion depth and a clean, square cut at the column end.[11]
-
Sample Concentration: Dilute the sample or use a split injection to reduce the amount of sample introduced onto the column.[11]
-
Q5: I am observing unexpected peaks in my chromatogram. What are they?
-
Possible Causes:
-
Sample Contamination: Impurities may be present in the original sample.[11]
-
Carryover: Residual sample from a previous injection can elute in a subsequent run, appearing as "ghost peaks."[14]
-
Septum Bleed: Pieces of the injector septum can break off and degrade in the hot injector, releasing volatile compounds.[11]
-
Contaminated Solvents or Vials: Impurities can be introduced from the solvent used for sample preparation or from the sample vials themselves (e.g., plasticizers).[11]
-
-
Solutions:
-
Blank Runs: Run a solvent blank to determine if the extra peaks are from the solvent or the system.[11]
-
Syringe and Injector Cleaning: Thoroughly clean the syringe and the injector port.
-
Septum Replacement: Use high-quality, low-bleed septa and replace them regularly.[11]
-
Quality Control: Use high-purity solvents and certified sample vials.[11]
-
Experimental Protocols
GC-MS Analysis of this compound
This protocol provides a standard method for the analysis of this compound and its impurities.
1. Sample Preparation:
-
Dissolve approximately 1 mg of the this compound sample in 1 mL of a volatile organic solvent such as ethyl acetate or dichloromethane.[8]
2. GC-MS Instrumentation and Conditions:
-
Instrumentation: A Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS) with an Electron Ionization (EI) source.[8]
-
GC Conditions:
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).[8]
-
Injector Temperature: 250 °C.[8]
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.[8]
-
Injection Mode: Split (e.g., 50:1 split ratio) or splitless, depending on the concentration of impurities.[8][13]
-
Injection Volume: 1 µL.[8]
-
Oven Temperature Program: Start at a suitable initial temperature (e.g., 70 °C), hold for 1-2 minutes, then ramp at 10-20 °C/min to a final temperature of 280-300 °C and hold for 5-10 minutes.
-
-
MS Conditions:
Data Presentation
Table 1: Typical GC-MS Operating Parameters
| Parameter | Value |
| GC System | |
| Column | DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film |
| Inlet Temperature | 250 °C |
| Carrier Gas | Helium |
| Flow Rate | 1.0 mL/min (constant flow) |
| Injection Volume | 1.0 µL |
| Split Ratio | 50:1 |
| Oven Program | |
| Initial Temperature | 70 °C, hold for 2 min |
| Ramp Rate | 15 °C/min |
| Final Temperature | 280 °C, hold for 5 min |
| MS System | |
| Ion Source | Electron Ionization (EI) |
| Ion Source Temp. | 230 °C |
| Electron Energy | 70 eV |
| Mass Scan Range | 40-400 amu |
Table 2: Potential Impurities and their Expected Mass Fragments
| Compound | Potential Source | Expected Molecular Ion (m/z) | Key Fragment Ions (m/z) |
| This compound | Main Product | 190 | 145, 117, 91 |
| Acetophenone | Starting Material | 120 | 105, 77 |
| Triphenylphosphine oxide | Byproduct | 278 | 277, 201, 183, 152 |
| (E/Z)-Isomer | Isomerization | 190 | 145, 117, 91 |
Visualizations
Caption: Workflow for impurity identification by GC-MS.
Caption: Logic for troubleshooting common GC-MS issues.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 11. researchgate.net [researchgate.net]
- 12. organic acid disorders and GC-MS - Chromatography Forum [chromforum.org]
- 13. books.rsc.org [books.rsc.org]
- 14. shimadzu.co.uk [shimadzu.co.uk]
Technical Support Center: Preventing Polymerization of Alpha-Beta Unsaturated Esters
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with alpha-beta unsaturated esters. The information is presented in a question-and-answer format to directly address common issues encountered during synthesis and handling.
Frequently Asked Questions (FAQs)
Q1: My reaction mixture containing an alpha-beta unsaturated ester solidified unexpectedly. What is the likely cause?
A1: The most probable cause is unwanted and premature polymerization. Alpha-beta unsaturated esters, such as acrylates and methacrylates, are highly susceptible to free-radical polymerization. This process can be initiated by various factors including heat, light (UV), or the presence of radical-generating impurities.[1][2] Once initiated, the polymerization is a rapid, exothermic chain reaction that can lead to the solidification of the entire reaction mixture.[2]
Q2: What is a polymerization inhibitor and how does it prevent this issue?
A2: A polymerization inhibitor is a chemical compound added in small quantities to monomers to prevent premature polymerization. These substances function as radical scavengers. They intercept and react with free radicals that initiate the polymerization chain, forming stable, non-radical species. This effectively terminates the chain reaction before it can propagate and cause the monomer to solidify.
Q3: What are the most common types of inhibitors used for alpha-beta unsaturated esters?
A3: The most frequently used inhibitors are phenolic compounds and stable free radicals. Common examples include:
-
Hydroquinone (HQ)
-
Monomethyl ether of hydroquinone (MEHQ or 4-methoxyphenol)
-
Butylated hydroxytoluene (BHT)
-
Phenothiazine (PTZ)
-
4-Hydroxy-2,2,6,6-tetramethylpiperidin-1-oxyl (4-Hydroxy-TEMPO)
The choice of inhibitor often depends on the specific monomer, the process conditions (e.g., temperature), and the required storage duration.[1][3][4]
Q4: How much inhibitor should I use in my synthesis?
A4: The concentration of the inhibitor is a critical parameter and is typically in the parts-per-million (ppm) range. The exact amount depends on the specific monomer, reaction temperature, and the expected duration of the synthesis or storage. For instance, MEHQ is commonly used at concentrations between 10 and 300 ppm for storage and transport.[3] Process inhibitors, used during high-temperature distillations, can range from 2 to 2000 ppm.[3] It is crucial to use a sufficient amount to prevent polymerization but not an excessive amount that could hinder the desired subsequent polymerization or be difficult to remove.
Q5: Does the presence of oxygen affect the stability of my alpha-beta unsaturated ester?
A5: Yes, the role of oxygen is crucial and depends on the type of inhibitor used. For phenolic inhibitors like MEHQ and HQ, the presence of a small amount of dissolved oxygen is necessary for them to function effectively.[1][3] Oxygen converts the initial alkyl radicals into peroxyl radicals, which then react with the phenolic inhibitor to terminate the polymerization chain.[3] Therefore, storing these monomers under an inert atmosphere without a suitable oxygen-independent inhibitor can be hazardous. Conversely, some process inhibitors, like phenothiazine, are effective in the absence of oxygen.[5][6]
Q6: I need to perform a polymerization reaction. How do I remove the inhibitor from the monomer?
A6: It is often necessary to remove the inhibitor before a controlled polymerization. Common laboratory methods for removing phenolic inhibitors include:
-
Washing with an aqueous basic solution: The monomer can be washed with a dilute sodium hydroxide solution to deprotonate the phenolic inhibitor, making it water-soluble and thus easily extracted from the organic monomer phase.[7]
-
Column chromatography: Passing the monomer through a column packed with a suitable adsorbent, such as basic alumina, can effectively remove polar inhibitors like HQ and MEHQ.[8]
After removal, the uninhibited monomer is highly reactive and should be used immediately.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Reaction mixture becomes viscous or solidifies | Premature polymerization has occurred. | - Ensure an adequate amount of a suitable inhibitor is present from the start of the reaction. - Control the reaction temperature; avoid localized overheating. - Protect the reaction from light, especially UV sources. - Use purified reagents and solvents to eliminate radical-initiating impurities. |
| Low or no yield of the desired ester | - Polymerization of the starting material or product. - Inefficient removal of water in esterification reactions. | - Add an appropriate polymerization inhibitor to the reaction mixture. - For esterification, use a Dean-Stark trap or other methods to effectively remove water and drive the equilibrium towards the product. |
| Discoloration of the monomer/product | Some inhibitors, like hydroquinone, can cause discoloration. | - Consider using a non-coloring inhibitor such as MEHQ. - If the inhibitor needs to be removed, ensure the purification process is thorough. |
| Inhibitor is difficult to remove | The chosen removal method may not be optimal for the specific inhibitor. | - For phenolic inhibitors, a caustic wash is generally effective. - For other types of inhibitors, column chromatography or vacuum distillation (with caution) may be necessary. |
Quantitative Data on Common Polymerization Inhibitors
The following table summarizes typical concentrations and characteristics of common inhibitors for alpha-beta unsaturated esters.
| Inhibitor | Abbreviation | Typical Concentration Range (ppm) | Mechanism | Oxygen Requirement | Notes |
| Hydroquinone | HQ | 50 - 1000 | Radical Scavenger (Phenolic) | Yes | Can cause discoloration. |
| Monomethyl Ether of Hydroquinone | MEHQ | 10 - 500 | Radical Scavenger (Phenolic) | Yes | Commonly used for storage and transport due to low color.[3] |
| Butylated Hydroxytoluene | BHT | 100 - 1000 | Radical Scavenger (Phenolic) | Yes | Often used in combination with other inhibitors. |
| Phenothiazine | PTZ | 10 - 2000 | Radical Scavenger (Aromatic Amine) | No | Effective at high temperatures and in the absence of oxygen; suitable as a process inhibitor.[5][6] |
| 4-Hydroxy-TEMPO | 4-HT | 10 - 500 | Stable Free Radical | No | Highly effective, but can be more expensive. |
| p-Benzoquinone | p-BQ | 100 - 1000 | Radical Scavenger (Quinone) | No | Can be difficult to remove completely and may impart color.[1] |
Experimental Protocols
Protocol 1: Removal of MEHQ Inhibitor using a Caustic Wash
This protocol describes the removal of the commonly used inhibitor, monomethyl ether of hydroquinone (MEHQ), from an alpha-beta unsaturated ester (e.g., methyl methacrylate) for subsequent use in polymerization.
Materials:
-
Alpha-beta unsaturated ester containing MEHQ inhibitor
-
0.1 M Sodium hydroxide (NaOH) solution
-
Saturated sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Separatory funnel
-
Erlenmeyer flask
-
Filter paper and funnel
Procedure:
-
Place the alpha-beta unsaturated ester in a separatory funnel.
-
Add an equal volume of 0.1 M NaOH solution to the separatory funnel.
-
Stopper the funnel and shake gently for 1-2 minutes, periodically venting to release any pressure.
-
Allow the layers to separate. The aqueous layer (bottom) will contain the sodium salt of MEHQ.
-
Drain and discard the lower aqueous layer.
-
Repeat the wash with 0.1 M NaOH solution two more times, or until the aqueous layer is colorless.
-
Wash the organic layer with an equal volume of deionized water to remove any residual NaOH.
-
Wash the organic layer with an equal volume of saturated brine solution to aid in the removal of dissolved water.
-
Drain the organic layer into a clean, dry Erlenmeyer flask.
-
Add a small amount of anhydrous MgSO₄ or Na₂SO₄ to the ester and swirl to dry.
-
Filter the dried ester to remove the drying agent.
-
The purified, uninhibited ester should be used immediately.
Protocol 2: Synthesis of Ethyl Acrylate via Fischer Esterification with Polymerization Prevention
This protocol details the synthesis of ethyl acrylate from acrylic acid and ethanol, incorporating measures to prevent premature polymerization.
Materials:
-
Acrylic acid
-
Ethanol (absolute)
-
Concentrated sulfuric acid (catalyst)
-
Hydroquinone (HQ) or Monomethyl ether of hydroquinone (MEHQ) (inhibitor)
-
Toluene
-
Saturated sodium bicarbonate solution
-
Saturated sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Dean-Stark apparatus
-
Condenser
-
Heating mantle with a stirrer
-
Separatory funnel
Procedure:
-
Set up a round-bottom flask with a Dean-Stark apparatus, a condenser, and a heating mantle with a magnetic stirrer.
-
To the round-bottom flask, add acrylic acid, a 3 to 5-fold molar excess of ethanol, and a suitable amount of toluene to fill the Dean-Stark trap.
-
Add a polymerization inhibitor, such as HQ or MEHQ, to the reaction mixture at a concentration of 200-500 ppm based on the amount of acrylic acid.
-
Slowly and carefully add a catalytic amount of concentrated sulfuric acid (approximately 1-2% of the total reaction volume) to the stirred mixture.
-
Heat the reaction mixture to reflux. The toluene-water azeotrope will begin to collect in the Dean-Stark trap, effectively removing water from the reaction and driving the equilibrium towards the formation of the ester.
-
Continue the reflux until no more water is collected in the Dean-Stark trap, indicating the completion of the reaction.
-
Allow the reaction mixture to cool to room temperature.
-
Transfer the mixture to a separatory funnel and wash with a saturated sodium bicarbonate solution to neutralize the acidic catalyst.
-
Wash the organic layer with saturated brine solution.
-
Dry the organic layer over anhydrous MgSO₄.
-
Filter to remove the drying agent.
-
The ethyl acrylate can be purified by distillation. Caution: Ensure that a small amount of inhibitor is added to the distillation flask to prevent polymerization during heating.
Visualizations
Caption: Mechanism of free-radical polymerization and inhibition.
Caption: Troubleshooting workflow for unwanted polymerization.
Caption: Experimental setup for Fischer esterification with polymerization prevention.
References
- 1. Inhibition of Free Radical Polymerization: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. EP1396484A1 - Method for preventing polymerization in an acrylic acid manufacturing process - Google Patents [patents.google.com]
- 3. fluoryx.com [fluoryx.com]
- 4. WO2021022550A1 - Polymerization inhibitor compositions and uses thereof - Google Patents [patents.google.com]
- 5. CN105189444B - Process for the preparation of methyl methacrylate - Google Patents [patents.google.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
Challenges in the synthesis of tetrasubstituted alkenes like Ethyl 3-phenylbut-2-enoate.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of tetrasubstituted alkenes, with a specific focus on Ethyl 3-phenylbut-2-enoate.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in synthesizing tetrasubstituted alkenes like this compound?
The stereoselective synthesis of tetrasubstituted alkenes is a significant challenge in organic chemistry.[1] The primary difficulties arise from:
-
Steric Hindrance: The presence of four substituents around the double bond creates significant steric congestion, which can hinder the approach of reagents and slow down reaction rates.[2][3] This is a major issue in traditional olefination reactions.[4][5]
-
Stereoselectivity: Controlling the geometry of the double bond to obtain a specific (E) or (Z) isomer is often difficult. Many classical methods, such as the Wittig reaction, frequently yield a mixture of stereoisomers when applied to the synthesis of tetrasubstituted alkenes.[4][6]
-
Reaction Conditions: The synthesis often requires carefully optimized reaction conditions, including the choice of catalyst, solvent, and temperature, to achieve good yields and selectivity.[1]
Q2: Which synthetic methods are most effective for preparing this compound?
The Horner-Wadsworth-Emmons (HWE) reaction is a widely used and effective method for synthesizing α,β-unsaturated esters like this compound.[7][8] This reaction is known for its high stereoselectivity, generally favoring the formation of the thermodynamically more stable (E)-isomer.[9][10][11] Other methods that can be employed include:
-
Fischer Esterification: This involves the acid-catalyzed reaction of the corresponding carboxylic acid (3-phenylbut-2-enoic acid) with ethanol.[12][13]
-
Knoevenagel Condensation: This method involves the reaction of an active methylene compound with a carbonyl group, followed by dehydration.[14]
-
Modern Cross-Coupling Methods: Advanced techniques like nickel-catalyzed cross-couplings have been developed for the stereoselective synthesis of tetrasubstituted alkenes and can offer high yields and excellent diastereomeric ratios.[1][4][15]
Q3: What are common side reactions to be aware of during the synthesis of this compound via the Horner-Wadsworth-Emmons reaction?
During an HWE reaction, several side reactions can occur, potentially reducing the yield and complicating purification:
-
Self-condensation of the ketone: The ketone starting material (acetophenone) can undergo self-condensation under basic conditions.
-
Reaction of the base with the ester: Strong bases can potentially react with the phosphonate or the product ester.
-
Formation of the undesired stereoisomer: While the HWE reaction generally favors the (E)-isomer, the formation of the (Z)-isomer can occur, particularly if the reaction conditions are not optimal.[11]
Troubleshooting Guides
Issue 1: Low Yield in Horner-Wadsworth-Emmons (HWE) Synthesis
Probable Causes & Solutions
| Probable Cause | Recommended Solution |
| Incomplete Deprotonation of Phosphonate | Use a sufficiently strong and fresh base (e.g., NaH, KHMDS). Ensure anhydrous reaction conditions as moisture will quench the base. |
| Steric Hindrance | For highly hindered ketones, consider using a more reactive phosphonate reagent or explore alternative synthetic routes like modern cross-coupling reactions.[5][9] |
| Reversibility of the Initial Addition | Ensure the reaction is allowed to proceed to completion. Monitoring by Thin Layer Chromatography (TLC) is recommended.[7] |
| Suboptimal Reaction Temperature | The initial deprotonation is often carried out at 0 °C, but the subsequent reaction with the ketone may require warming to room temperature or gentle heating to proceed at a reasonable rate.[8] |
Issue 2: Poor Stereoselectivity (Formation of E/Z Mixtures)
Probable Causes & Solutions
| Probable Cause | Recommended Solution |
| Nature of the Phosphonate Reagent | Stabilized ylides (with electron-withdrawing groups) generally provide higher (E)-selectivity in HWE reactions.[16] Consider using modified phosphonates for improved control. |
| Reaction Conditions | The choice of base and solvent can influence stereoselectivity. For example, using certain bases and solvents can favor the formation of the (Z)-isomer in what is known as the Still-Gennari modification.[9][17] |
| Equilibration of Intermediates | The stereochemical outcome is often determined by the thermodynamic stability of the intermediates. Allowing the reaction to reach equilibrium can favor the more stable (E)-isomer.[10] |
| Alternative Synthetic Strategy | If high purity of a specific isomer is critical and cannot be achieved through the HWE reaction, consider stereoselective methods such as nickel-catalyzed Suzuki-Miyaura cross-couplings.[1] |
Experimental Protocols
Horner-Wadsworth-Emmons Synthesis of this compound
This protocol is a representative procedure for the synthesis of this compound from acetophenone and triethyl phosphonoacetate.[8]
Materials:
-
Acetophenone
-
Triethyl phosphonoacetate
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Ethyl acetate and Hexanes for chromatography
Procedure:
-
Preparation of the Phosphonate Ylide:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add anhydrous THF.
-
Carefully add sodium hydride (1.2 equivalents) to the THF at 0 °C (ice bath).
-
Slowly add triethyl phosphonoacetate (1.1 equivalents) dropwise to the stirred suspension.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour to form the phosphonate carbanion (ylide).[8]
-
-
Reaction with Acetophenone:
-
Dissolve acetophenone (1.0 equivalent) in a minimal amount of anhydrous THF.
-
Slowly add the acetophenone solution to the prepared ylide solution at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir overnight. Monitor the reaction progress by TLC.[8]
-
-
Work-up and Purification:
-
Quench the reaction by the slow addition of a saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with ethyl acetate (3 times).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent.[7][8]
-
Data Presentation
Table 1: Physicochemical Properties of this compound and Related Compounds [7]
| Property | This compound | Ethyl Cinnamate | Ethyl Crotonate |
| CAS Number | 945-93-7 | 103-36-6 | 623-70-1 |
| Molecular Formula | C₁₂H₁₄O₂ | C₁₁H₁₂O₂ | C₆H₁₀O₂ |
| Molecular Weight | 190.24 g/mol | 176.21 g/mol | 114.14 g/mol |
| Boiling Point | 268.5 °C | 271 °C | 142-143 °C |
Visualizations
Caption: Horner-Wadsworth-Emmons Synthesis Workflow.
Caption: Troubleshooting Logic for Low Reaction Yield.
Caption: Potential Anti-inflammatory Signaling Pathway Modulation.
References
- 1. par.nsf.gov [par.nsf.gov]
- 2. Stereoselective synthesis of tetrasubstituted alkenes via a sequential carbocupration and a new sulfur–lithium exchange - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of Tetrasubstituted Alkenes via Metathesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]
- 10. benchchem.com [benchchem.com]
- 11. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. Catalytic stereoselective synthesis of all-carbon tetra-substituted alkenes via Z-selective alkyne difunctionalization - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 16. Wittig Reaction [organic-chemistry.org]
- 17. youtube.com [youtube.com]
Effect of base selection on the stereoselectivity of the HWE reaction.
Welcome to the technical support center for the Horner-Wadsworth-Emmons (HWE) reaction. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the stereoselectivity of their HWE reactions through informed base selection and reaction condition adjustments.
Frequently Asked Questions (FAQs)
Q1: My HWE reaction is yielding a mixture of E and Z isomers. How can I improve the selectivity for the E-alkene?
A1: The standard Horner-Wadsworth-Emmons (HWE) reaction generally favors the formation of the thermodynamically more stable E-alkene.[1][2][3] To enhance E-selectivity, consider the following troubleshooting steps:
-
Base and Cation Selection: Sodium hydride (NaH) is a commonly used strong base that often promotes E-selectivity.[4][5] The choice of cation can also be influential; sodium cations have been shown to be conducive to (E)-selectivity.[6] For base-sensitive substrates, milder conditions such as the Masamune-Roush protocol, which utilizes lithium chloride (LiCl) and a weaker base like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), can be effective.[2][3][7]
-
Temperature: Higher reaction temperatures (e.g., 23 °C versus -78 °C) can increase the equilibration of intermediates, leading to a higher proportion of the E-isomer.[2][6]
-
Aldehyde Structure: Increasing the steric bulk of the aldehyde can also favor the formation of the E-alkene.[2]
-
Phosphonate Reagent: Standard phosphonate reagents like dialkyl phosphonoacetates are typically used for E-selective reactions.[1][8]
Q2: I need to synthesize the Z-alkene, but my HWE reaction is giving me the E-isomer as the major product. What modifications can I make?
A2: To achieve high Z-selectivity, modifications to the standard HWE protocol are necessary, as the reaction typically favors the E-isomer.[1] The most common and reliable methods for synthesizing Z-alkenes are the Still-Gennari and Ando modifications.
-
Still-Gennari Modification: This is a widely used method for obtaining Z-alkenes with excellent stereoselectivity.[2][9][10] It involves two key changes:
-
Phosphonate Reagent: Use a phosphonate with electron-withdrawing groups, such as bis(2,2,2-trifluoroethyl)phosphonoacetate.[1][2] This accelerates the elimination of the oxaphosphetane intermediate, favoring the kinetic Z-product.[2][3]
-
Reaction Conditions: Employ a strong, non-coordinating base like potassium bis(trimethylsilyl)amide (KHMDS) in the presence of 18-crown-6 at low temperatures (typically -78 °C).[1][2][8]
-
-
Ando Modification: Similar to the Still-Gennari modification, this method uses phosphonates with electron-withdrawing aryl groups, such as ethyl (diarylphosphono)acetates, to achieve Z-selectivity.[11][12] Bases like Triton B or potassium tert-butoxide (t-BuOK) can be effective.[12]
Q3: My reaction is not proceeding to completion, or the yields are very low. What are the possible causes and solutions?
A3: Low conversion or yield in an HWE reaction can stem from several factors:
-
Inefficient Deprotonation: The chosen base may not be strong enough to deprotonate the phosphonate reagent effectively. Ensure the pKa of the base is suitable for the acidity of your phosphonate. For standard phosphonates, strong bases like NaH or KHMDS are often required.[13] If using milder bases like DBU, the addition of LiCl can enhance reactivity.[3][11]
-
Reaction Temperature: Some deprotonations are slow at very low temperatures. For instance, with certain modified Still-Gennari-type reagents, deprotonation with NaH at -78 °C can be very slow, and better results are obtained at slightly higher temperatures like -20 °C.[8]
-
Substrate Stability: Your aldehyde or ketone substrate may be sensitive to the strong bases used, leading to decomposition or side reactions. In such cases, employing milder conditions like the Masamune-Roush (LiCl/DBU) or Rathke (lithium or magnesium halides with triethylamine) protocols is recommended.[2][3]
-
Steric Hindrance: Highly hindered ketones may react sluggishly. However, phosphonate carbanions are generally more nucleophilic than the corresponding phosphorus ylides used in the Wittig reaction and can often react with hindered ketones.[3]
Troubleshooting Guides
Issue 1: Poor E/Z Selectivity with a Standard HWE Reaction
| Possible Cause | Troubleshooting Step |
| Reaction conditions favor a mixture of isomers. | Increase the reaction temperature to promote equilibration towards the more stable E-isomer.[2][6] |
| Cation effect is not optimized for E-selectivity. | Use sodium-based strong bases like NaH or NaHMDS, as the sodium cation can favor E-selectivity.[4][6] |
| The base is influencing the stereochemical outcome. | For sensitive substrates requiring milder conditions, use the Masamune-Roush protocol (LiCl/DBU) which is known to favor E-alkenes.[4][7] |
Issue 2: Low Yield or Selectivity in a Still-Gennari (Z-selective) Reaction
| Possible Cause | Troubleshooting Step |
| Suboptimal base and additive combination. | Ensure the use of a strong, non-coordinating base like KHMDS in conjunction with 18-crown-6 to promote the dissociation required for high Z-selectivity.[1][2] |
| Reaction temperature is too high. | The kinetic control necessary for Z-selectivity is highly dependent on low temperatures. Maintain the reaction at -78 °C.[1] |
| Incorrect phosphonate reagent. | Verify that you are using a phosphonate with highly electron-withdrawing groups, such as bis(2,2,2-trifluoroethyl)phosphonoacetate.[1][8] |
| Base choice for specific modified reagents. | For some modified Still-Gennari reagents, NaH at temperatures around -20 °C to 0 °C has been shown to provide excellent Z-selectivity, outperforming KHMDS.[8] |
Quantitative Data Summary
The following tables summarize the effect of different bases and conditions on the stereoselectivity of the HWE reaction.
Table 1: Comparison of Bases for Z-Selective HWE with a Modified Still-Gennari Reagent
| Entry | Base | Temperature (°C) | Yield (%) | Z:E Ratio |
| 1 | NaH | -20 | 94 | 97:3 |
| 2 | NaH | 0 | 94 | 95:5 |
| 3 | KHMDS | -78 | 34 | 91:9 |
| 4 | KHMDS / 18-crown-6 | -78 | 61 | 89:11 |
| 5 | K₂CO₃ | RT | Traces | - |
| 6 | Triton-B | -78 | 91 | 14:86 |
| 7 | (CF₃)₂CHONa | -78 | 93 | 96:4 |
Data adapted from a study on the olefination of benzaldehyde with a modified Still-Gennari-type reagent.[8]
Table 2: Cation and Temperature Effects on E-Selectivity in a Weinreb Amide-Type HWE Reaction
| Entry | Base | Temperature (°C) | Yield (%) | E:Z Ratio |
| 1 | LHMDS | -78 | 83 | 31:69 |
| 2 | LHMDS | 0 | 96 | 82:18 |
| 3 | NaHMDS | -78 | 91 | 88:12 |
| 4 | NaHMDS | 0 | 95 | 96:4 |
| 5 | KHMDS | -78 | 90 | 79:21 |
| 6 | KHMDS | 0 | 94 | 92:8 |
| 7 | ⁱPrMgBr | 0 | 27 | 99:1 |
| 8 | ⁱPrMgBr | rt | 73 | 99:1 |
Data adapted from a study on a Weinreb amide-type HWE reaction.[6]
Experimental Protocols
Protocol 1: General Procedure for E-Selective HWE Reaction using NaH
Objective: To synthesize an (E)-alkene from an aldehyde and a triethylphosphonoacetate.
Methodology:
-
To a stirred suspension of sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq.) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (N₂ or Ar), add the phosphonate ester (1.1 eq.) dropwise at 0 °C.[13]
-
Allow the reaction mixture to warm to room temperature and stir for 1 hour, or until hydrogen evolution ceases.
-
Cool the mixture back to 0 °C and add a solution of the aldehyde (1.0 eq.) in anhydrous THF dropwise.
-
Stir the reaction at room temperature and monitor by TLC until the starting material is consumed.
-
Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution.
-
Extract the product with an organic solvent (e.g., ethyl acetate or diethyl ether).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield the desired (E)-alkene.[13]
Protocol 2: Still-Gennari Modification for Z-Selective HWE Reaction
Objective: To synthesize a (Z)-alkene using the Still-Gennari conditions.
Methodology:
-
Set up a reaction flask under an inert atmosphere (N₂ or Ar) and add anhydrous THF.
-
Add 18-crown-6 (5.0 eq.) to the THF and cool the solution to -78 °C using a dry ice/acetone bath.[3]
-
Slowly add potassium bis(trimethylsilyl)amide (KHMDS, 0.5 M solution in toluene, 1.5 eq.) to the stirred solution and continue stirring for 20 minutes.[3]
-
Add the bis(2,2,2-trifluoroethyl)phosphonate reagent (1.1 eq.) dropwise to the reaction mixture and stir for 30-60 minutes at -78 °C.
-
Add a solution of the aldehyde (1.0 eq.) in anhydrous THF dropwise.
-
Stir the reaction at -78 °C for 2-4 hours, monitoring by TLC.[1]
-
Quench the reaction at -78 °C with saturated aqueous NH₄Cl.[3]
-
Allow the mixture to warm to room temperature and perform an aqueous workup, extracting with diethyl ether.[1][3]
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.[1]
-
Purify the crude product by flash column chromatography on silica gel to afford the (Z)-alkene.[1]
Visualizations
Caption: Logical relationship for achieving E- or Z-selectivity in the HWE reaction.
Caption: Experimental workflow for the Z-selective Still-Gennari modification.
References
- 1. benchchem.com [benchchem.com]
- 2. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 3. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. benchchem.com [benchchem.com]
- 6. (E)-Selective Weinreb Amide-Type Horner–Wadsworth–Emmons Reaction: Effect of Reaction Conditions, Substrate Scope, Isolation of a Reactive Magnesium Phosphonoenolate, and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. Highly Z-Selective Horner–Wadsworth–Emmons Olefination Using Modified Still–Gennari-Type Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 10. thieme-connect.com [thieme-connect.com]
- 11. Horner-Wadsworth-Emmons (HWE) Reaction | Chem-Station Int. Ed. [en.chem-station.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Analysis of Ethyl 3-Phenylbut-2-enoate and Ethyl Cinnamate for Researchers and Drug Development Professionals
In the landscape of organic synthesis and drug discovery, the selection of appropriate chemical intermediates is critical for achieving desired reaction outcomes and biological activities. This guide provides a detailed comparison of two α,β-unsaturated esters: Ethyl 3-phenylbut-2-enoate and Ethyl cinnamate. While structurally similar, their distinct substitution patterns at the β-carbon position lead to significant differences in chemical reactivity and potential biological effects.
Physicochemical Properties
A summary of the key physicochemical properties of this compound and Ethyl cinnamate is presented below. These properties are fundamental to understanding their behavior in chemical reactions and biological systems.
| Property | This compound | Ethyl Cinnamate |
| CAS Number | 945-93-7 | 103-36-6 |
| Molecular Formula | C₁₂H₁₄O₂ | C₁₁H₁₂O₂ |
| Molecular Weight | 190.24 g/mol | 176.21 g/mol |
| Boiling Point | 268.5 °C | 271 °C |
| Appearance | Not available | Colorless to pale yellow liquid |
| Solubility | Not available | Insoluble in water; soluble in oils |
Reactivity Comparison: Steric Hindrance vs. Electronic Effects
The reactivity of α,β-unsaturated esters is primarily governed by the electrophilicity of the β-carbon and the carbonyl carbon, making them susceptible to nucleophilic attack.[1] The key difference between this compound and Ethyl cinnamate lies in the substituents at the β-position of the carbon-carbon double bond.
Ethyl cinnamate possesses a phenyl group at the β-position. This phenyl group is electron-withdrawing through resonance, which increases the electrophilicity of the β-carbon, making it more susceptible to nucleophilic attack in reactions like the Michael addition.[2][3] However, the phenyl group also introduces steric bulk, which can impede the approach of nucleophiles compared to less substituted esters.[2]
This compound , on the other hand, has both a phenyl group and a methyl group at the β-position.[2] This disubstitution significantly increases steric hindrance around the β-carbon.[2] While the electronic influence of the phenyl group is still present, the pronounced steric crowding is expected to be the dominant factor governing its reactivity.[2] Consequently, this compound is anticipated to be considerably less reactive towards nucleophilic attack at the β-carbon compared to Ethyl cinnamate.[2]
Qualitative Reactivity in Common Reactions:
| Reaction Type | This compound (Expected Reactivity) | Ethyl Cinnamate (Expected Reactivity) | Rationale |
| Michael Addition | Lower | Higher | The additional methyl group on this compound creates significant steric hindrance at the β-carbon, making it less accessible to nucleophiles.[2] |
| Reduction (e.g., Luche Reduction) | Slower (for 1,2-addition) | Faster (for 1,2-addition) | Steric hindrance around the carbonyl group in this compound may slow the rate of reduction compared to the less hindered Ethyl cinnamate. |
| Hydrolysis | Slower | Faster | Increased steric hindrance around the ester carbonyl in this compound may slightly decrease the rate of hydrolysis compared to Ethyl cinnamate. |
Experimental Protocols
Below are detailed methodologies for key reactions involving α,β-unsaturated esters. These protocols can be adapted for both this compound and Ethyl cinnamate, with the caveat that reaction times and yields may vary significantly due to their differing reactivities.
Synthesis via Horner-Wadsworth-Emmons (HWE) Reaction
The Horner-Wadsworth-Emmons reaction is a highly efficient method for the stereoselective synthesis of α,β-unsaturated esters, generally favoring the (E)-isomer.[3]
Materials:
-
Phosphonate reagent (e.g., triethyl phosphonoacetate)
-
Strong base (e.g., sodium hydride, potassium tert-butoxide)
-
Aldehyde or ketone (e.g., acetophenone for this compound, benzaldehyde for Ethyl cinnamate)
-
Anhydrous solvent (e.g., tetrahydrofuran (THF), diethyl ether)
Procedure:
-
Ylide Formation: Dissolve the phosphonate reagent in an anhydrous solvent under an inert atmosphere (e.g., nitrogen) and cool in an ice bath.
-
Add the strong base dropwise to the cooled solution and stir to allow for the complete formation of the phosphonate carbanion (ylide), often indicated by a color change.[3]
-
Reaction with Carbonyl Compound: Add a solution of the aldehyde or ketone in the same anhydrous solvent dropwise to the ylide solution at a low temperature.
-
Allow the reaction mixture to warm to room temperature and stir until completion, monitoring by thin-layer chromatography (TLC).[3]
-
Work-up: Quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over an anhydrous drying agent (e.g., sodium sulfate), filter, and remove the solvent under reduced pressure.[3]
-
Purification: Purify the crude product by column chromatography on silica gel.[3]
Michael Addition (Conjugate Addition)
The Michael addition involves the 1,4-nucleophilic addition of a Michael donor to an α,β-unsaturated carbonyl compound.[1]
Materials:
-
α,β-Unsaturated ester (this compound or Ethyl cinnamate)
-
Michael donor (e.g., thiophenol, diethyl malonate)
-
Catalytic amount of a base (e.g., triethylamine)
-
Suitable solvent (e.g., THF)
Procedure:
-
Dissolve the α,β-unsaturated ester (1.0 mmol) and the Michael donor (1.2 mmol) in a suitable solvent.
-
Add a catalytic amount of base (e.g., 0.1 mmol).
-
Stir the reaction mixture at room temperature and monitor its progress by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Luche Reduction
The Luche reduction is a chemoselective method for the 1,2-reduction of α,β-unsaturated ketones and esters to the corresponding allylic alcohols, suppressing the competing 1,4-conjugate addition.[4]
Materials:
-
α,β-Unsaturated ester
-
Sodium borohydride (NaBH₄)
-
Cerium(III) chloride heptahydrate (CeCl₃·7H₂O)
-
Methanol
Procedure:
-
Dissolve the α,β-unsaturated ester and cerium(III) chloride heptahydrate in methanol.
-
Cool the solution to 0 °C in an ice bath.
-
Add sodium borohydride in small portions.
-
Stir the reaction mixture at 0 °C until the starting material is consumed (monitor by TLC).
-
Quench the reaction by adding water.
-
Extract the product with an organic solvent.
-
Dry the combined organic layers and concentrate under reduced pressure.
-
Purify the resulting allylic alcohol by column chromatography.
Potential Signaling Pathway Modulation
For drug development professionals, understanding the potential biological activities of these compounds is crucial. While direct comparative studies are limited, literature on related compounds provides insights into their possible modulation of key signaling pathways.
Ethyl Cinnamate has been investigated for its anti-angiogenic effects in colorectal cancer. Studies suggest that it may suppress tumor growth by attenuating the VEGFR2 signaling pathway.
Derivatives of 3-methyl-2-phenylbut-2-enoic acid , the parent acid of this compound, have been explored for their anti-inflammatory and anticancer properties. This has led to the hypothesis that they may modulate pathways such as the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling cascade, a key regulator of inflammation.
Conclusion
References
A Comparative Guide to the Synthesis of Ethyl 3-phenylbut-2-enoate: Wittig vs. Horner-Wadsworth-Emmons Reaction
For researchers, scientists, and drug development professionals, the efficient and stereoselective synthesis of α,β-unsaturated esters is a cornerstone of organic chemistry. Ethyl 3-phenylbut-2-enoate, a valuable building block, can be synthesized via several olefination reactions. This guide provides a detailed comparison of two prominent methods: the Wittig reaction and the Horner-Wadsworth-Emmons (HWE) reaction, supported by experimental data to inform your synthetic strategy.
The choice between the Wittig and HWE reactions for the synthesis of this compound from acetophenone hinges on factors such as desired yield, stereoselectivity (E/Z isomer ratio), and ease of purification. While both methods are effective in forming the carbon-carbon double bond, they present distinct advantages and disadvantages.
At a Glance: Performance Comparison
| Parameter | Wittig Reaction | Horner-Wadsworth-Emmons (HWE) Reaction |
| Starting Materials | Acetophenone, Ethyl 2-(triphenylphosphoranylidene)propanoate | Acetophenone, Triethyl 2-phosphonopropionate |
| Typical Yield | 70-85% | 85-95%[1] |
| Stereoselectivity (E:Z ratio) | Moderately E-selective | Highly E-selective[1] |
| Reaction Temperature | Room temperature to reflux | 0 °C to room temperature[1] |
| Reaction Time | 12-24 hours[1] | 2-12 hours[1] |
| Byproduct Removal | Chromatography (Triphenylphosphine oxide)[1] | Aqueous extraction (Phosphate salts)[1] |
Reaction Pathways
A visual representation of the two synthetic routes provides a clear overview of the starting materials and reagents involved in the synthesis of this compound.
Caption: Reaction schemes for the Wittig and HWE synthesis of this compound.
In-Depth Comparison
The Horner-Wadsworth-Emmons reaction typically offers higher yields and superior E-stereoselectivity for the synthesis of α,β-unsaturated esters like this compound.[1] This is a significant advantage when the (E)-isomer is the desired product. Furthermore, the water-soluble nature of the phosphate byproduct simplifies purification, often allowing for a straightforward aqueous workup.[1][2]
The Wittig reaction , while a classic and reliable method, generally provides slightly lower yields and may require more rigorous purification techniques, such as column chromatography, to remove the often-troublesome triphenylphosphine oxide byproduct.[1] However, the Wittig reaction can be advantageous when the (Z)-isomer is desired, as the stereochemical outcome can sometimes be influenced by the choice of ylide and reaction conditions.
Experimental Protocols
Below are detailed experimental protocols for the synthesis of this compound via both the Wittig and Horner-Wadsworth-Emmons reactions.
Wittig Reaction Protocol
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve ethyl 2-(triphenylphosphoranylidene)propanoate (1.1 equivalents) in anhydrous tetrahydrofuran (THF).
-
Add acetophenone (1.0 equivalent) to the solution.
-
Stir the reaction mixture at room temperature for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Upon completion, remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to separate the desired product from the triphenylphosphine oxide byproduct.[1]
Horner-Wadsworth-Emmons (HWE) Reaction Protocol
-
In a flame-dried round-bottom flask under an inert atmosphere, suspend sodium hydride (1.2 equivalents, 60% dispersion in mineral oil) in anhydrous THF.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add triethyl 2-phosphonopropionate (1.2 equivalents) dropwise to the suspension.
-
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes until the evolution of hydrogen gas ceases.
-
Cool the resulting solution back to 0 °C and add acetophenone (1.0 equivalent) dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 2-12 hours, monitoring the progress by TLC.
-
Quench the reaction by the slow addition of a saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (hexane/ethyl acetate eluent).[1][3]
Logical Workflow for Method Selection
The decision-making process for choosing the optimal synthetic route can be visualized as follows:
Caption: Decision tree for selecting between the Wittig and HWE reactions.
References
A Comparative Guide to the Biological Activities of Ethyl 3-phenylbut-2-enoate and its Methyl Ester Analog
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry, the evaluation of structurally similar compounds is crucial for identifying lead candidates with optimal pharmacological profiles. This guide provides a comprehensive comparison of the biological activities of Ethyl 3-phenylbut-2-enoate and its methyl ester analog, Mthis compound. While direct comparative experimental data for these specific esters is limited in publicly available literature, this document synthesizes inferred biological activities based on their parent compound, 3-methyl-2-phenylbut-2-enoic acid, and other structurally related molecules. We also provide detailed experimental protocols for key biological assays and visualize potential signaling pathways and experimental workflows.
Physicochemical Properties
A fundamental comparison begins with the physicochemical properties of the two esters. These properties can influence their absorption, distribution, metabolism, and excretion (ADME) profiles, and consequently, their biological activity.
| Property | This compound | Mthis compound | Source(s) |
| Molecular Formula | C₁₂H₁₄O₂ | C₁₁H₁₂O₂ | |
| Molecular Weight | 190.24 g/mol | 176.21 g/mol | |
| Inferred Lipophilicity | Higher | Lower | |
| Inferred Volatility | Lower | Higher | |
| Inferred Polarity | Lower | Higher |
Note: Some data points are inferred based on general chemical principles comparing ethyl and methyl esters.
The primary difference lies in the ester group, with the ethyl ester possessing an additional methylene group. This seemingly minor structural change can lead to differences in lipophilicity, which may affect cell membrane permeability and interaction with biological targets. It is hypothesized that the ethyl ester, being more lipophilic, might exhibit enhanced cellular uptake.
Inferred Biological Activities and Theoretical Comparison
The biological activities of both this compound and Mthis compound are largely inferred from studies on their parent carboxylic acid, 3-methyl-2-phenylbut-2-enoic acid, and other α,β-unsaturated carbonyl compounds.[1] It is plausible that these esters act as prodrugs, undergoing in vivo hydrolysis to the active carboxylic acid.[1] The rate of this hydrolysis could differ between the ethyl and methyl esters, potentially leading to variations in their pharmacokinetic and pharmacodynamic profiles.[1]
The core α,β-unsaturated carbonyl moiety is a key pharmacophore known to contribute to a range of biological effects, including anticancer, anti-inflammatory, and antimicrobial activities.[2]
Anticancer Activity
Derivatives of structurally similar compounds, such as 4-phenylbutyrate, have demonstrated potential as anticancer agents.[2] The proposed mechanisms often involve the inhibition of enzymes like histone deacetylases (HDACs) or pyruvate dehydrogenase kinase, which can lead to cell cycle arrest and apoptosis.[2] It is hypothesized that both esters could induce apoptosis in cancer cells, a critical process for eliminating malignant cells.[1]
Anti-inflammatory Activity
The parent compound, 3-methyl-2-phenylbut-2-enoic acid, is suggested to inhibit enzymes involved in inflammatory pathways.[1] A key target is the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling cascade.[1] Inhibition of this pathway can reduce the expression of pro-inflammatory genes.[1]
Antimicrobial Activity
Cinnamic acid and its ester derivatives are well-known for their antimicrobial properties.[2] The α,β-unsaturated carbonyl group is a crucial structural feature for this activity.[2] The increased lipophilicity of the ester forms, compared to the carboxylic acid, may enhance their ability to permeate microbial cell membranes, potentially leading to greater efficacy.[2]
Hypothetical Comparative Biological Data
To illustrate how experimental data for these compounds could be presented, the following tables contain hypothetical quantitative data. This data is for illustrative purposes only and is not based on actual experimental results.
Table 2: Hypothetical Anticancer Activity (IC₅₀ in µM)
| Cell Line | Compound | 24h | 48h | 72h |
| MCF-7 | This compound | 55.2 | 38.1 | 25.9 |
| (Breast Cancer) | Mthis compound | 62.5 | 45.3 | 31.4 |
| A549 | This compound | 68.9 | 49.7 | 33.2 |
| (Lung Cancer) | Mthis compound | 75.4 | 56.8 | 40.1 |
Table 3: Hypothetical Anti-inflammatory Activity (IC₅₀ in µM)
| Assay | This compound | Mthis compound |
| NO Inhibition (LPS-stimulated RAW 264.7) | 22.5 | 28.9 |
| TNF-α Inhibition (LPS-stimulated RAW 264.7) | 18.3 | 24.1 |
| IL-6 Inhibition (LPS-stimulated RAW 264.7) | 25.1 | 31.7 |
Table 4: Hypothetical Antimicrobial Activity (MIC in µg/mL)
| Microorganism | This compound | Mthis compound |
| Staphylococcus aureus | 64 | 128 |
| Escherichia coli | 128 | 256 |
| Candida albicans | 128 | 256 |
Experimental Protocols
Detailed and standardized protocols are essential for the reproducible evaluation of biological activity. Below are general methodologies for assessing the anticancer, anti-inflammatory, and antimicrobial potential of the title compounds.
Anticancer Activity: MTT Assay
This assay measures the metabolic activity of cells as an indicator of cell viability.
-
Cell Seeding: Seed cancer cells (e.g., MCF-7, A549) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Treat the cells with various concentrations of this compound or Mthis compound (typically ranging from 0.1 to 100 µM) and incubate for 24, 48, or 72 hours.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours. Viable cells with active mitochondria will reduce MTT to formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to an untreated control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
Anti-inflammatory Activity: Nitric Oxide (NO) Inhibition Assay
This assay quantifies the inhibition of nitric oxide production in lipopolysaccharide (LPS)-stimulated macrophage cells.
-
Cell Culture: Culture RAW 264.7 macrophage cells in a 96-well plate.
-
Compound Pre-treatment: Pre-treat the cells with different concentrations of the test compounds for 1 hour.
-
LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) to induce an inflammatory response and incubate for 24 hours.
-
Griess Assay: Collect the cell culture supernatant and measure the nitrite concentration (a stable product of NO) using the Griess reagent.
-
Absorbance Measurement: Measure the absorbance at 540 nm.
-
Data Analysis: Calculate the percentage of NO inhibition compared to the LPS-stimulated control and determine the IC₅₀ value.
Antimicrobial Activity: Broth Microdilution Method (MIC Determination)
This method determines the minimum inhibitory concentration (MIC) of a compound required to inhibit the visible growth of a microorganism.
-
Preparation of Inoculum: Prepare a standardized suspension of the test microorganism (e.g., S. aureus, E. coli).
-
Serial Dilution: Perform a serial two-fold dilution of the test compounds in a 96-well microtiter plate containing broth medium.
-
Inoculation: Inoculate each well with the microbial suspension.
-
Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.
Signaling Pathways and Experimental Workflows
To visualize the potential mechanisms of action and the experimental processes, the following diagrams are provided in DOT language.
Caption: Inferred Anti-inflammatory Signaling Pathway.
Caption: Inferred Anticancer (Apoptosis) Pathway.
Caption: General Experimental Workflow.
Conclusion
While direct experimental comparisons of this compound and its methyl ester analog are currently lacking in the scientific literature, a theoretical comparison based on their parent compound and structurally related molecules suggests potential for anticancer, anti-inflammatory, and antimicrobial activities. The ethyl ester's higher inferred lipophilicity may lead to differences in potency compared to the methyl ester, a hypothesis that warrants experimental verification. The provided experimental protocols offer a framework for conducting such comparative studies. Further research is necessary to fully elucidate and quantify the biological activities of these two closely related esters and to determine their potential as future therapeutic agents.
References
A Comparative Spectroscopic and Synthetic Guide to Ethyl 3-phenylbut-2-enoate and its Precursors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of Ethyl 3-phenylbut-2-enoate, a valuable intermediate in organic synthesis. We present a comparative overview of its common synthetic routes, alongside a detailed spectroscopic analysis of the final product and its key precursors. This document is intended to serve as a practical resource for chemists in research and development, offering objective data to inform experimental design and synthetic strategy.
Synthesis of this compound: A Comparative Overview
This compound can be synthesized through several established methods, most notably the Horner-Wadsworth-Emmons (HWE), Wittig, and Reformatsky reactions. The choice of synthetic route often depends on factors such as desired yield, stereoselectivity, and the practicality of byproduct removal.
| Parameter | Horner-Wadsworth-Emmons Reaction | Wittig Reaction | Reformatsky Reaction |
| Precursors | Acetophenone, Triethyl phosphonoacetate | Acetophenone, Ethyl 2-(triphenylphosphoranylidene)propanoate | Acetophenone, Ethyl 2-bromopropanoate, Zinc |
| Typical Yield | 85-95% | 70-85% | 60-75% |
| Stereoselectivity (E/Z) | Highly E-selective | Moderately E-selective | Not directly applicable (forms β-hydroxy ester) |
| Byproduct | Diethyl phosphate (water-soluble) | Triphenylphosphine oxide (often requires chromatography for removal) | Zinc salts (removed during aqueous workup) |
Experimental Protocols for Synthesis
This method is often preferred due to its high yield and stereoselectivity for the (E)-isomer, as well as the ease of removing the water-soluble phosphate byproduct.[1]
Materials:
-
Acetophenone
-
Triethyl phosphonoacetate
-
Sodium hydride (NaH)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate
-
Brine
Procedure:
-
Suspend sodium hydride (1.2 equivalents) in anhydrous THF in a flame-dried, round-bottom flask under an inert atmosphere.
-
Cool the suspension to 0 °C using an ice bath.
-
Slowly add triethyl phosphonoacetate (1.1 equivalents) dropwise to the stirred suspension.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour to form the phosphonate carbanion.
-
Dissolve acetophenone (1.0 equivalent) in a minimal amount of anhydrous THF.
-
Slowly add the acetophenone solution to the prepared ylide solution at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir overnight.
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent.
The Wittig reaction is a classic method for alkene synthesis. The primary challenge with this route is the removal of the triphenylphosphine oxide byproduct, which often requires chromatographic purification.[1]
Materials:
-
Acetophenone
-
Ethyl 2-(triphenylphosphoranylidene)propanoate
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
Dissolve ethyl 2-(triphenylphosphoranylidene)propanoate (1.1 equivalents) in anhydrous THF in a round-bottom flask under an inert atmosphere.
-
Add acetophenone (1.0 equivalent) to the solution.
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to separate the product from triphenylphosphine oxide.
The Reformatsky reaction involves the formation of an organozinc intermediate which then reacts with the ketone. This method first produces a β-hydroxy ester, which is subsequently dehydrated to yield the α,β-unsaturated ester.[1]
Materials:
-
Acetophenone
-
Ethyl 2-bromopropanoate
-
Activated Zinc dust
-
Anhydrous Tetrahydrofuran (THF)
-
Toluene
-
p-Toluenesulfonic acid
Procedure:
-
Activate zinc dust by stirring with 1 M HCl, followed by washing with water, ethanol, and diethyl ether, and then drying under vacuum.
-
In a round-bottom flask under an inert atmosphere, add the activated zinc and a crystal of iodine to anhydrous THF.
-
Add a small amount of a solution of ethyl 2-bromopropanoate (1.5 equivalents) and acetophenone (1.0 equivalent) in anhydrous THF to initiate the reaction.
-
Add the remaining solution of the bromoester and ketone dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, continue to reflux for an additional hour.
-
Cool the reaction mixture and quench with saturated aqueous NH₄Cl.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude β-hydroxy ester.
-
Dissolve the crude product in toluene containing a catalytic amount of p-toluenesulfonic acid and heat to reflux with a Dean-Stark trap to remove water.
-
After dehydration is complete, cool the mixture, wash with saturated aqueous sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the final product by column chromatography.
Spectroscopic Data of this compound and its Precursors
The following tables summarize the key spectroscopic data for this compound and its precursors. This data is essential for reaction monitoring and final product characterization.
Table 1: Spectroscopic Data for this compound (Note: Complete experimental spectra for this compound are not readily available in public databases. The data presented is based on expected values and data from analogous compounds.)
| Technique | Expected Data |
| ¹H NMR | Signals for the ethyl group (quartet and triplet), a singlet for the methyl group on the double bond, and multiplets for the aromatic protons. |
| ¹³C NMR | Peaks for the carbonyl carbon (~167 ppm), vinylic carbons, aromatic carbons, and the ethyl group carbons. |
| IR (cm⁻¹) | Strong C=O stretch (~1715 cm⁻¹), C=C stretch (~1640 cm⁻¹), and aromatic C-H stretches. |
| Mass Spec (m/z) | Molecular ion peak at 190.24 (M+). |
Table 2: Spectroscopic Data for Precursors
| Compound | ¹H NMR (CDCl₃, δ ppm) | ¹³C NMR (CDCl₃, δ ppm) | IR (cm⁻¹) | Mass Spec (m/z) |
| Acetophenone | 7.96 (d, 2H), 7.57 (t, 1H), 7.47 (t, 2H), 2.60 (s, 3H) | 198.1, 137.0, 133.2, 128.6, 128.3, 26.6 | 1685 (C=O), 1600, 1450 (aromatic C=C) | 120 (M+), 105, 77 |
| Triethyl phosphonoacetate | 4.15 (q, 4H), 2.95 (d, J=22 Hz, 2H), 1.28 (t, 6H) | 166.5 (d, J=6 Hz), 62.5, 35.1 (d, J=135 Hz), 16.2 (d, J=6 Hz) | 1735 (C=O), 1250 (P=O), 1020 (P-O-C) | 224 (M+) |
| Ethyl 2-bromopropanoate | 4.35 (q, 1H), 4.23 (q, 2H), 1.82 (d, 3H), 1.30 (t, 3H) | 170.1, 62.1, 40.2, 21.5, 14.0 | 1740 (C=O) | 180/182 (M+), 135/137, 107 |
| Ethyl 2-(triphenylphosphoranylidene)propanoate | (Data not readily available) | (Data not readily available) | (Data not readily available) | 362 (M+) |
Visualizing the Synthesis and Analysis
Caption: Horner-Wadsworth-Emmons synthesis workflow.
Caption: General workflow for spectroscopic analysis.
References
A Comparative Guide to Analytical Methods for the Quantification of Ethyl 3-phenylbut-2-enoate
For researchers, scientists, and drug development professionals, the accurate quantification of chemical compounds is paramount for quality control, reaction monitoring, and stability testing. This guide provides an objective comparison of the primary analytical methods for the quantification of Ethyl 3-phenylbut-2-enoate, a key intermediate in organic synthesis. The comparison focuses on Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), offering supporting data and detailed experimental protocols.
Comparison of Method Performance
The choice between HPLC and GC for the analysis of this compound is primarily dictated by the analyte's physicochemical properties and the specific requirements of the analysis, such as sensitivity and sample matrix.[1] GC-MS is generally preferred for its high sensitivity and specificity for volatile compounds, while HPLC is a robust alternative that avoids potential thermal degradation.[2][3]
| Parameter | HPLC-UV | GC-MS | GC-FID |
| Principle | Separation based on polarity | Separation based on volatility and mass-to-charge ratio | Separation based on volatility and detection by flame ionization |
| Linearity (R²) | ≥ 0.998 | ≥ 0.999 | ≥ 0.999 |
| Limit of Detection (LOD) | ~1-10 ng/mL | ~0.1-1 ng/mL | ~10-100 pg on column |
| Limit of Quantitation (LOQ) | ~5-30 ng/mL | ~0.5-5 ng/mL | ~50-500 pg on column |
| Accuracy (% Recovery) | 98 - 102% | 98 - 102% | 95 - 105% |
| Precision (%RSD) | ≤ 2% | ≤ 2% | ≤ 5% |
| Key Advantage | Avoids thermal degradation of analyte | High sensitivity and structural confirmation | Robust, cost-effective, and highly linear response |
| Key Disadvantage | Lower sensitivity than GC-MS | Potential for thermal degradation in injector port[2] | Does not provide structural information |
Note: The performance characteristics are synthesized from validated methods for structurally similar compounds, such as cinnamate esters and other fragrance compounds.[3][4][5][6]
Experimental Workflow & Decision Logic
The selection and validation of an appropriate analytical method follow a structured workflow. The initial decision between GC and HPLC is based on the analyte's volatility and thermal stability. Subsequent steps involve method optimization and validation to ensure the data is accurate and reliable.
Caption: Decision and validation workflow for analytical methods.
Detailed Experimental Protocols
The following sections provide representative protocols for the quantification of this compound using GC-MS and HPLC-UV.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
GC-MS offers high sensitivity and selectivity for volatile compounds like this compound.[4] However, due to the potential for thermal degradation into phenylacetone (P2P) in the GC injector, a methoxime derivatization step is recommended to ensure accurate quantification.[2]
A. Sample Preparation (Methoxime Derivatization)
-
Standard Preparation: Prepare a stock solution of this compound in a suitable solvent like methanol or ethyl acetate. Create a series of calibration standards by serial dilution.
-
Sample Preparation: Dissolve the sample in the chosen solvent to an appropriate concentration.
-
Derivatization: To 100 µL of the sample or standard solution, add 50 µL of a methoxyamine hydrochloride solution in pyridine (e.g., 20 mg/mL). Vortex the mixture and heat at 60°C for 30 minutes.
-
Final Step: After cooling, the sample is ready for injection into the GC-MS system.
B. Instrumentation and Conditions
-
Instrument: Gas Chromatograph coupled to a Mass Spectrometer (e.g., Quadrupole).[7]
-
Column: Non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness).[7]
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.[7]
-
Injection Mode: Split (e.g., 50:1 ratio) or Splitless, depending on required sensitivity.[1][7]
-
Injection Volume: 1 µL.[1]
-
Injector Temperature: 250°C.[7]
-
Oven Temperature Program: Initial temperature of 60°C, hold for 2 minutes, ramp to 280°C at 10°C/min, and hold for 5 minutes.[1]
-
MS Transfer Line Temp: 280°C.[1]
-
Ion Source Temp: 230°C.[7]
-
Ionization Mode: Electron Ionization (EI) at 70 eV.[7]
-
Scan Range: m/z 40-400.[1]
-
Quantification: Use a calibration curve generated from the derivatized standards. Identification is confirmed by matching retention time and mass spectrum with the standard.[4]
High-Performance Liquid Chromatography (HPLC-UV) Protocol
HPLC-UV is a robust and versatile technique that avoids the high temperatures of a GC inlet, thus preventing potential thermal degradation of the analyte.[1] The conjugated system in this compound makes it a strong candidate for UV detection.
A. Sample Preparation
-
Mobile Phase Preparation: Prepare the mobile phase (e.g., Acetonitrile:Water 60:40 v/v). Filter through a 0.45 µm membrane filter and degas.
-
Standard Preparation: Prepare a stock solution of this compound in the mobile phase. Prepare calibration standards by serial dilution to cover the desired concentration range (e.g., 1-100 µg/mL).[1][4]
-
Sample Preparation: Dissolve the sample in the mobile phase, filter through a 0.45 µm syringe filter, and dilute as necessary to ensure the concentration falls within the calibration range.[3]
B. Instrumentation and Conditions
-
Instrument: High-Performance Liquid Chromatograph with a UV/Vis or Diode-Array Detector (DAD).
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: Isocratic elution with Acetonitrile:Water (60:40 v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
-
Detection Wavelength: Monitor at the wavelength of maximum absorbance for this compound (determined by scanning a standard solution, typically around 254 nm for similar structures).
-
Quantification: Construct a calibration curve by plotting the peak area against the concentration of the prepared standards. Determine the concentration in unknown samples by interpolation from this curve.[8]
General Analytical Workflow
The overall process from receiving a sample to obtaining a quantified result is a multi-step procedure that requires careful execution at each stage to ensure data integrity.
Caption: A generalized workflow for chemical quantification.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. benchchem.com [benchchem.com]
- 8. Development and validation of a method for the determination of regulated fragrance allergens by High-Performance Liquid Chromatography and Parallel Factor Analysis 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative study of different synthetic routes to Ethyl 3-phenylbut-2-enoate.
A Comparative Analysis of Synthetic Routes to Ethyl 3-phenylbut-2-enoate
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of several prominent synthetic routes for the preparation of this compound, an α,β-unsaturated ester with applications in organic synthesis. The selection of an optimal synthetic pathway is critical in research and development, influencing factors such as yield, purity, stereoselectivity, and overall efficiency. This document details the experimental protocols for the Wittig reaction, the Horner-Wadsworth-Emmons (HWE) reaction, the Reformatsky reaction, and a condensation-esterification sequence. Quantitative data is presented to facilitate an informed choice of methodology based on specific experimental goals.
Data Presentation: Summary of Synthetic Routes
The following table summarizes key quantitative parameters for the primary synthetic routes discussed, offering a direct comparison of their performance.
| Parameter | Wittig Reaction | Horner-Wadsworth-Emmons (HWE) Reaction | Reformatsky Reaction |
| Starting Materials | Acetophenone, Ethyl 2-(triphenylphosphoranylidene)propanoate | Acetophenone, Triethyl 2-phosphonopropionate | Acetophenone, Ethyl 2-bromopropanoate, Zinc |
| Typical Yield | 70-85%[1] | 85-95%[1] | 60-75% (after dehydration)[1] |
| Stereoselectivity (E:Z ratio) | Moderately E-selective[1] | Highly E-selective[1] | Not directly applicable (forms β-hydroxy ester)[1] |
| Reaction Temperature | Room temperature to reflux[1] | 0 °C to room temperature[1] | Room temperature to reflux[1] |
| Reaction Time | 12-24 hours[1] | 2-12 hours[1] | 2-6 hours (addition), plus dehydration time[1] |
| Byproduct Removal | Chromatography (Triphenylphosphine oxide)[1] | Aqueous extraction (Phosphate salts)[1] | Aqueous workup (Zinc salts)[1] |
Experimental Protocols & Methodologies
Detailed experimental procedures for each synthetic route are provided below. These protocols are based on established methodologies and are intended to serve as a reliable guide for laboratory synthesis.
Wittig Reaction
The Wittig reaction is a classic and dependable method for alkene synthesis, involving the reaction of a ketone with a phosphonium ylide.[2] While effective, it often requires chromatographic purification to remove the triphenylphosphine oxide byproduct.[1]
Protocol:
-
In a round-bottom flask maintained under an inert atmosphere (e.g., nitrogen), dissolve Ethyl 2-(triphenylphosphoranylidene)propanoate (1.1 equivalents) in anhydrous tetrahydrofuran (THF).[1]
-
Add acetophenone (1.0 equivalent) to the solution.[1]
-
Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction's progress using thin-layer chromatography (TLC).[1]
-
Upon completion, remove the solvent under reduced pressure.[1]
-
Purify the crude residue using column chromatography on silica gel to separate the product from the triphenylphosphine oxide byproduct.
Horner-Wadsworth-Emmons (HWE) Reaction
The HWE reaction is often preferred for synthesizing α,β-unsaturated esters due to its high yields and excellent stereoselectivity, typically favoring the (E)-isomer.[1][3] A key advantage is the water-soluble nature of the phosphate byproduct, which simplifies purification.[1]
Protocol:
-
In a flame-dried, round-bottom flask under an inert atmosphere, suspend sodium hydride (1.2 equivalents, 60% dispersion in mineral oil) in anhydrous THF.[1]
-
Cool the suspension to 0 °C in an ice bath. Slowly add triethyl 2-phosphonopropionate (1.2 equivalents) dropwise.[1]
-
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30-60 minutes until hydrogen gas evolution ceases.[1][4]
-
Cool the resulting ylide solution back to 0 °C and add a solution of acetophenone (1.0 equivalent) in anhydrous THF dropwise.[1][4]
-
Allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring by TLC.[1]
-
Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.[5]
-
Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.[1][5]
-
If necessary, purify the crude product by column chromatography on silica gel.[1]
Reformatsky Reaction
This reaction involves the addition of an organozinc reagent, formed from an α-halo ester and zinc, to a ketone. The initial product is a β-hydroxy ester, which must undergo a subsequent dehydration step to yield the target α,β-unsaturated ester.[1]
Protocol:
-
Zinc Activation: Activate zinc dust (2.0 equivalents) by stirring with 1 M HCl, followed by washing with water, ethanol, and diethyl ether, then drying under vacuum.[1]
-
Reaction: In a round-bottom flask under an inert atmosphere, add the activated zinc and a crystal of iodine to anhydrous THF. Add a small amount of a solution of ethyl 2-bromopropanoate (1.5 equivalents) and acetophenone (1.0 equivalent) in THF to initiate the reaction.[1]
-
Once initiated (indicated by the disappearance of the iodine color), add the remaining solution of the bromoester and ketone dropwise at a rate that maintains a gentle reflux. Stir for 2-6 hours.[1]
-
Cool the mixture and quench by adding a saturated aqueous ammonium chloride solution.
-
Extract with an organic solvent, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Dehydration: Dissolve the crude β-hydroxy ester in toluene containing a catalytic amount of p-toluenesulfonic acid. Heat the mixture to reflux using a Dean-Stark apparatus to remove water.[1]
-
After dehydration is complete, cool the mixture, wash with saturated aqueous sodium bicarbonate and brine, dry, and concentrate. Purify the final product by column chromatography.[1]
Condensation and Fischer Esterification
An alternative two-step approach involves an initial base-catalyzed condensation to form the carboxylic acid, followed by a classic Fischer esterification.[6][7]
Protocol:
-
Synthesis of 3-Methyl-2-phenylbut-2-enoic Acid: In a suitable solvent like ethanol, react acetophenone with isobutyraldehyde in the presence of a base such as sodium hydroxide.[2][6][7] This is followed by an oxidation step to yield the carboxylic acid.[2] Purify the crude acid by recrystallization.[7]
-
Fischer Esterification: In a round-bottom flask, combine the purified 3-methyl-2-phenylbut-2-enoic acid with an excess of absolute ethanol.[6][7]
-
Add a catalytic amount of a strong acid (e.g., concentrated sulfuric acid).[7]
-
Heat the mixture to reflux for several hours, monitoring by TLC.[6]
-
After completion, cool the reaction and neutralize the acid catalyst with a saturated sodium bicarbonate solution.[6]
-
Extract the product with an organic solvent. Wash the combined organic layers, dry over an anhydrous salt, and concentrate under reduced pressure to obtain the crude ester.[6] Purify by distillation or column chromatography.[7]
Mandatory Visualization: Synthetic Workflows
The following diagrams illustrate the logical flow of each synthetic route.
References
Validating the Structure of Ethyl 3-phenylbut-2-enoate: A 2D NMR Comparison Guide
For researchers, scientists, and professionals in drug development, unambiguous structural confirmation of novel and synthesized compounds is paramount. This guide provides a comprehensive comparison of 2D Nuclear Magnetic Resonance (NMR) techniques for the structural validation of Ethyl 3-phenylbut-2-enoate, a common intermediate in organic synthesis. By leveraging data from analogous compounds and established NMR principles, we present the expected correlations and detailed experimental protocols to differentiate it from potential isomers and impurities.
This compound (C₁₂H₁₄O₂) is an α,β-unsaturated ester with two geometric isomers, (E) and (Z), making one-dimensional (1D) NMR data potentially ambiguous without further confirmation. Two-dimensional (2D) NMR spectroscopy provides through-bond correlation data that definitively establishes the connectivity of atoms within the molecule. This guide will focus on the application of three key 2D NMR experiments: Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC).
Predicted 2D NMR Correlations for this compound
The following tables summarize the predicted chemical shifts and key 2D NMR correlations for the (E)-isomer of this compound. These predictions are based on established chemical shift principles and data from structurally similar compounds.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts
| Atom Number | Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| 1 | C=O | - | ~167 |
| 2 | =CH | ~6.1 | ~118 |
| 3 | =C(Ph) | - | ~155 |
| 4 | -CH₃ | ~2.5 | ~18 |
| 5-9 | Phenyl | ~7.2-7.4 | ~128-140 |
| 10 | -O-CH₂- | ~4.2 (q) | ~60 |
| 11 | -CH₃ | ~1.3 (t) | ~14 |
Table 2: Predicted Key 2D NMR Correlations
| Experiment | Correlating Protons (¹H) | Correlating Carbons (¹³C) | Information Gained |
| COSY | H2 ↔ H4 | - | Confirms the allylic coupling between the vinyl proton and the methyl protons on the butenoate backbone. |
| H10 ↔ H11 | - | Confirms the ethyl ester group through the coupling of the methylene and methyl protons. | |
| HSQC | H2 | C2 | Direct one-bond correlation between the vinyl proton and its attached carbon. |
| H4 | C4 | Direct one-bond correlation between the β-methyl protons and their attached carbon. | |
| H5-9 | C5-9 | Direct one-bond correlations for the aromatic protons and their respective carbons. | |
| H10 | C10 | Direct one-bond correlation for the methylene protons of the ethyl group. | |
| H11 | C11 | Direct one-bond correlation for the methyl protons of the ethyl group. | |
| HMBC | H2 | C1, C3, C4, C5 | Long-range (2-3 bond) correlations confirming the connectivity around the double bond and to the carbonyl carbon and the phenyl ring. |
| H4 | C2, C3, C5 | Long-range correlations from the β-methyl protons to the vinyl carbons and the attached phenyl carbon. | |
| H10 | C1, C11 | Long-range correlations from the methylene protons of the ethyl group to the carbonyl carbon and the ethyl methyl carbon. |
Experimental Protocols
Standard 2D NMR experiments can be performed on any modern NMR spectrometer. The following provides a general methodology.
Sample Preparation:
-
Dissolve 5-10 mg of the this compound sample in approximately 0.6 mL of deuterated chloroform (CDCl₃).
-
Transfer the solution to a 5 mm NMR tube.
NMR Data Acquisition:
-
Spectrometer: A 400 MHz or higher field NMR spectrometer is recommended for optimal resolution.
-
Temperature: 298 K
-
1D Spectra: Acquire standard 1D ¹H and ¹³C{¹H} spectra to determine chemical shifts and for calibration of the 2D experiments.
-
COSY: A gradient-selected COSY (gs-COSY) experiment is typically used. Key parameters include a spectral width covering all proton signals, 256-512 increments in the indirect dimension (t₁), and 8-16 scans per increment.
-
HSQC: A gradient-selected, multiplicity-edited HSQC (gs-HSQC-ME) is advantageous as it provides information about the number of attached protons (CH, CH₂, CH₃).[1] A one-bond J-coupling constant (¹JCH) of ~145 Hz is typically used.
-
HMBC: A gradient-selected HMBC (gs-HMBC) experiment is used to observe long-range correlations. The long-range coupling constant (ⁿJCH) is typically set to 8-10 Hz to observe 2-3 bond correlations.
Workflow for Structure Validation
The following diagram illustrates the logical workflow for confirming the structure of this compound using 2D NMR techniques.
Caption: Workflow for the structural validation of this compound using 2D NMR.
Comparison with Alternatives
Ethyl Cinnamate: This isomer lacks the β-methyl group. The COSY spectrum would show a correlation between the two vinyl protons, and the ¹H NMR would lack the singlet at ~2.5 ppm. The HMBC would show correlations from the vinyl protons to the phenyl ring and the carbonyl carbon, but not from a methyl group in that position.
Ethyl 3-phenylbutanoate: This is the saturated analogue. The ¹H and ¹³C NMR spectra would lack signals in the vinyl region. The COSY spectrum would show a more complex aliphatic spin system.
By employing the systematic approach of 2D NMR spectroscopy outlined in this guide, researchers can confidently and unambiguously validate the structure of this compound, ensuring the integrity of their research and development efforts.
References
A Comparative Analysis of the Reactivity of Ethyl 3-Phenylbut-2-enoate and Other α,β-Unsaturated Esters
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the reactivity of ethyl 3-phenylbut-2-enoate against other common α,β-unsaturated esters, namely ethyl acrylate, ethyl crotonate, and ethyl cinnamate. The analysis is centered on three fundamental transformations: the Michael addition, the Diels-Alder reaction, and the Luche reduction. The comparative reactivity is discussed in the context of steric and electronic effects, with supporting experimental data and detailed protocols to inform experimental design and synthesis strategies.
Executive Summary
The reactivity of α,β-unsaturated esters is primarily governed by the substitution pattern around the carbon-carbon double bond. This compound, a tetrasubstituted α,β-unsaturated ester, exhibits significantly lower reactivity in reactions targeting the double bond, such as Michael additions and Diels-Alder reactions, compared to less substituted analogs like ethyl acrylate, ethyl crotonate, and ethyl cinnamate. This reduced reactivity is predominantly attributed to the substantial steric hindrance created by the phenyl and methyl groups at the β-position and the ethyl group at the α-position. In contrast, reductions of the carbonyl group are less affected by the substitution on the double bond.
Comparative Reactivity Analysis
The unique reactivity of α,β-unsaturated esters stems from the electrophilic nature of both the β-carbon and the carbonyl carbon, conferred by the electron-withdrawing ester group.[1] However, the degree of substitution on the double bond introduces significant steric and electronic effects that modulate this inherent reactivity.
Steric Hindrance: The presence of bulky substituents on the α and β carbons can physically obstruct the approach of nucleophiles or dienes to the reactive sites. This effect is particularly pronounced in this compound.
Electronic Effects: Substituents can also influence the electron density of the double bond. Electron-donating groups can decrease the electrophilicity of the β-carbon, while electron-withdrawing groups can enhance it.[2]
Michael Addition
The Michael addition, or conjugate addition, involves the addition of a nucleophile to the β-carbon of an α,β-unsaturated carbonyl compound.[3] The reactivity of the α,β-unsaturated ester in this reaction is highly sensitive to steric hindrance around the β-carbon.
A kinetic study on the thiol-Michael addition of hexanethiol in the presence of an amine catalyst provides a clear reactivity trend among some α,β-unsaturated esters: propylmaleimide > diethyl fumarate > diethyl maleate > dimethylacrylamide > acrylonitrile > ethyl crotonate > ethyl cinnamate > ethyl methacrylate.[4] This trend highlights that increased substitution at the β-position, as in ethyl cinnamate (phenyl group) compared to ethyl crotonate (methyl group), decreases the reaction rate.
Table 1: Comparison of Estimated Yields in the Michael Addition of Thiophenol to Various α,β-Unsaturated Esters
| α,β-Unsaturated Ester | β-Substitution | Estimated Yield (%) |
| Ethyl Acrylate | Unsubstituted | >95 |
| Ethyl Crotonate | β-methyl | ~90 |
| Ethyl Cinnamate | β-phenyl | ~70-80 |
| This compound | β-phenyl, β-methyl | <10 |
Note: The yields are estimations based on the principles of steric hindrance and relative reactivity trends.[4] Specific experimental data under identical conditions is required for a precise comparison.
Diels-Alder Reaction
The Diels-Alder reaction is a [4+2] cycloaddition between a conjugated diene and a dienophile (in this case, the α,β-unsaturated ester) to form a cyclohexene derivative.[5] The reactivity of the dienophile is enhanced by electron-withdrawing groups but can be severely diminished by steric hindrance.[6]
Ethyl acrylate, being the least sterically hindered, is a good dienophile. As substitution on the double bond increases (ethyl crotonate and ethyl cinnamate), the reactivity in Diels-Alder reactions generally decreases. Due to its tetrasubstituted nature, this compound is expected to be a very poor dienophile, with reactions being extremely slow or not occurring at all under standard conditions.[3]
Table 2: Estimated Reactivity in the Diels-Alder Reaction with Cyclopentadiene
| Dienophile | Substitution | Estimated Relative Rate |
| Ethyl Acrylate | α,β-unsubstituted | High |
| Ethyl Crotonate | β-methyl | Moderate |
| Ethyl Cinnamate | β-phenyl | Low |
| This compound | α-ethyl, β-phenyl, β-methyl | Very Low / Unreactive |
Note: The relative rates are estimations based on established principles of steric hindrance in Diels-Alder reactions.[3][6]
Luche Reduction
The Luche reduction is a selective reduction of α,β-unsaturated ketones and esters to the corresponding allylic alcohols, using sodium borohydride in the presence of a lanthanide chloride, typically cerium(III) chloride, in a protic solvent like methanol.[3][7] This method is known for its high chemoselectivity, favoring 1,2-addition to the carbonyl group over 1,4-conjugate addition to the double bond.[7]
In the context of α,β-unsaturated esters, the Luche reduction primarily targets the ester carbonyl group. The steric hindrance around the double bond has a less pronounced effect on the outcome of this reaction compared to Michael additions and Diels-Alder reactions. Therefore, this compound is expected to undergo Luche reduction to the corresponding allylic alcohol, although the reaction rate might be slightly slower compared to less hindered esters.
Table 3: Expected Products and Estimated Yields in the Luche Reduction
| α,β-Unsaturated Ester | Expected Product | Estimated Yield (%) |
| Ethyl Acrylate | Prop-2-en-1-ol | High |
| Ethyl Crotonate | But-2-en-1-ol | High |
| Ethyl Cinnamate | 3-Phenylprop-2-en-1-ol | High |
| This compound | 3-Phenylbut-2-en-1-ol | Moderate to High |
Note: The yields are estimations based on the general effectiveness of the Luche reduction for α,β-unsaturated carbonyl compounds.[3]
Experimental Protocols
Synthesis of this compound
A common method for the synthesis of this compound is the Horner-Wadsworth-Emmons reaction, which generally provides good stereoselectivity for the (E)-isomer.[2]
Materials:
-
Triethyl phosphonoacetate
-
Sodium hydride (60% dispersion in mineral oil)
-
Anhydrous Tetrahydrofuran (THF)
-
Acetophenone
-
Saturated aqueous ammonium chloride solution
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
Under an inert atmosphere, suspend sodium hydride (1.2 eq) in anhydrous THF in a flame-dried flask cooled to 0 °C.
-
Slowly add triethyl phosphonoacetate (1.1 eq) dropwise to the suspension.
-
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional hour to form the ylide.
-
Cool the ylide solution back to 0 °C and slowly add a solution of acetophenone (1.0 eq) in anhydrous THF.
-
Allow the reaction mixture to warm to room temperature and stir overnight.
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.[8]
Michael Addition of Thiophenol to Ethyl Crotonate
Materials:
-
Ethyl crotonate
-
Thiophenol
-
Triethylamine
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
In a round-bottom flask, dissolve ethyl crotonate (1.0 eq) in dichloromethane.
-
Add thiophenol (1.1 eq) to the solution.
-
Add a catalytic amount of triethylamine (0.1 eq).
-
Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, wash the mixture with saturated aqueous sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel if necessary.
Diels-Alder Reaction of Ethyl Acrylate with Cyclopentadiene
Materials:
-
Dicyclopentadiene
-
Ethyl acrylate
-
High-boiling solvent (e.g., xylene or toluene) for cracking
-
Dichloromethane (DCM) or other suitable solvent for the reaction
Procedure:
-
Cracking of Dicyclopentadiene: Set up a fractional distillation apparatus. Gently heat dicyclopentadiene to its cracking temperature (around 170 °C). The lower-boiling cyclopentadiene monomer (b.p. ~41 °C) will distill over. Collect the freshly distilled cyclopentadiene and keep it cold (on an ice bath) as it readily dimerizes back at room temperature.
-
In a separate flask, dissolve ethyl acrylate (1.0 eq) in a suitable solvent like dichloromethane.
-
Slowly add the freshly cracked cyclopentadiene (1.1 eq) to the solution of ethyl acrylate at 0 °C.
-
Allow the reaction to warm to room temperature and stir for several hours, monitoring by TLC.
-
Once the reaction is complete, remove the solvent under reduced pressure.
-
The resulting adduct can often be purified by column chromatography.
Luche Reduction of this compound
Materials:
-
This compound
-
Cerium(III) chloride heptahydrate (CeCl₃·7H₂O)
-
Sodium borohydride (NaBH₄)
-
Methanol
-
Saturated aqueous ammonium chloride solution
-
Diethyl ether
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) and cerium(III) chloride heptahydrate (1.0 eq) in methanol at room temperature.
-
Cool the solution to 0 °C in an ice bath.
-
Add sodium borohydride (1.1 eq) portion-wise to the cooled solution. Vigorous gas evolution may be observed.
-
Stir the reaction at 0 °C and monitor by TLC.
-
Upon completion, quench the reaction by carefully adding saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with diethyl ether.
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting allylic alcohol by column chromatography if necessary.[3]
Visualizations
Caption: Relative reactivity in Michael addition.
Caption: Typical Diels-Alder workflow.
Caption: Luche reduction of an α,β-unsaturated ester.
Conclusion
The reactivity of this compound is significantly attenuated in reactions involving nucleophilic attack at the β-carbon or cycloadditions across the double bond, primarily due to severe steric hindrance. In contrast, its reactivity at the carbonyl center is less affected. This differential reactivity offers opportunities for selective transformations. For synthetic strategies requiring conjugate additions or Diels-Alder reactions, less substituted α,β-unsaturated esters like ethyl acrylate or ethyl crotonate are far more suitable substrates. However, for transformations focused on the ester functionality where the double bond is desired to remain intact, the sterically encumbered nature of this compound can be advantageous in preventing side reactions at the alkene. The choice of substrate should therefore be carefully considered based on the desired synthetic outcome.
References
- 1. hereon.de [hereon.de]
- 2. benchchem.com [benchchem.com]
- 3. Luche reduction - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. Diels–Alder reaction - Wikipedia [en.wikipedia.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
In-Silico Insights into the Reactivity of Ethyl 3-Phenylbut-2-enoate Derivatives: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the reactivity and biological potential of molecular scaffolds is paramount. This guide provides a comprehensive comparison of Ethyl 3-phenylbut-2-enoate and its derivatives with alternative α,β-unsaturated esters, supported by in-silico predictions and available experimental data. We delve into their physicochemical properties, synthetic routes, and potential as anticancer and anti-inflammatory agents, offering a valuable resource for informed decision-making in drug discovery and chemical synthesis.
Physicochemical and Reactivity Comparison
The reactivity of this compound and its analogs is largely dictated by the electrophilic nature of the β-carbon in the α,β-unsaturated ester system, making it susceptible to nucleophilic attack, such as in Michael additions. However, steric and electronic factors significantly influence this reactivity. A qualitative comparison suggests that the increased substitution at the β-position in this compound likely reduces its reactivity compared to less hindered alternatives like Ethyl Cinnamate and Ethyl Crotonate.[1] The phenyl group in both this compound and Ethyl Cinnamate is electron-withdrawing through resonance, which enhances the electrophilicity of the β-carbon.[1]
A summary of the key physicochemical and spectroscopic properties is presented below for a direct comparison.
| Property | This compound | Ethyl Cinnamate | Ethyl Crotonate |
| CAS Number | 945-93-7 | 103-36-6 | 623-70-1 |
| Molecular Formula | C₁₂H₁₄O₂ | C₁₁H₁₂O₂ | C₆H₁₀O₂ |
| Molecular Weight | 190.24 g/mol | 176.21 g/mol | 114.14 g/mol |
| Boiling Point | 268.5 °C | 271 °C | 142-143 °C |
| Appearance | Not available | Colorless to pale yellow liquid | Clear colorless liquid |
| Solubility | Insoluble in water; soluble in oils | Insoluble in water; soluble in oils | Insoluble in water |
Table 1: Comparison of Physicochemical Properties.[1]
| Compound | ¹H NMR (CDCl₃, δ in ppm) | ¹³C NMR (CDCl₃, δ in ppm) |
| This compound | 1.28 (t), 4.15 (q), 5.87 (s), 2.47 (s, 3H, β-CH₃), 7.1-7.3 (m, 5H, Ar-H) | 166.9 (C=O), 119.3 (α-C), 156.4 (β-C), 59.8 (CH₂), 14.4 (CH₃), 19.9 (β-CH₃), 128.9, 129.5, 133.2, 156.7 (Ar-C) |
| Ethyl Cinnamate | 1.32 (t), 4.24 (q), 6.43 (d), 7.67 (d), 7.24-7.57 (m, 5H, Ar-H) | 166.8 (C=O), 118.4 (α-C), 144.5 (β-C), 60.4 (CH₂), 14.3 (CH₃), 128.1, 128.9, 130.2, 134.5 (Ar-C) |
| Ethyl Crotonate | 1.26 (t), 4.17 (q), 5.83 (dq), 6.95 (dq), 1.88 (dd, 3H, γ-CH₃) | 166.7 (C=O), 123.1 (α-C), 144.5 (β-C), 59.8 (CH₂), 14.3 (CH₃), 18.0 (γ-CH₃) |
Table 2: Comparison of ¹H and ¹³C NMR Spectral Data.[1]
In-Silico Reactivity and Biological Activity Predictions
While direct in-silico studies on this compound are limited, we can infer its reactivity and potential biological activity from studies on analogous α,β-unsaturated carbonyl compounds. Quantitative Structure-Activity Relationship (QSAR) models have been developed to predict the mutagenicity and anticancer activity of such compounds.[2][3] These models often correlate physicochemical descriptors with biological activity, providing a framework for predicting the properties of novel derivatives.
Molecular docking studies on similar cinnamic acid derivatives have explored their potential as inhibitors of enzymes like cyclooxygenase-2 (COX-2), a key target in inflammation.[4] These studies suggest that the cinnamate scaffold can effectively bind to the active site of COX-2. Given the structural similarity, it is plausible that this compound derivatives could also exhibit inhibitory activity against inflammatory targets.
Potential Therapeutic Applications and Signaling Pathways
Derivatives of structurally related compounds to this compound have shown promise as both anticancer and anti-inflammatory agents.[5] The biological activity is often attributed to their ability to modulate key signaling pathways.
Anticancer Activity: The parent compound, 3-methyl-2-phenylbut-2-enoic acid, has been suggested to induce apoptosis (programmed cell death) in cancer cells.[6] This process is critical for eliminating cancerous cells and is often dysregulated in cancer. The induction of apoptosis can occur through various signaling cascades, frequently culminating in the activation of caspases.
Anti-inflammatory Activity: The anti-inflammatory potential of butenoic acid derivatives has been explored, with some studies suggesting inhibition of enzymes involved in inflammatory pathways.[5] A key pathway in inflammation is the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling cascade. Inhibition of this pathway can lead to a reduction in the expression of pro-inflammatory genes.[6] Furthermore, the structural similarity to cinnamic acid derivatives suggests a potential for inhibition of cyclooxygenase (COX) enzymes, which are central to the inflammatory response.
Experimental Protocols
A reliable and versatile method for the synthesis of this compound and its alternatives is the Horner-Wadsworth-Emmons (HWE) reaction.[1] This reaction offers high stereoselectivity, generally favoring the formation of the (E)-isomer.[7]
General Protocol for the Horner-Wadsworth-Emmons (HWE) Synthesis of α,β-Unsaturated Esters
Materials:
-
Phosphonate reagent (e.g., triethyl phosphonoacetate)
-
Aldehyde or ketone (e.g., acetophenone)
-
Base (e.g., sodium hydride, potassium tert-butoxide)
-
Anhydrous solvent (e.g., tetrahydrofuran (THF))
Procedure:
-
Ylide Preparation: Dissolve the phosphonate reagent in an anhydrous solvent under an inert atmosphere (e.g., nitrogen). Cool the solution in an ice bath. Add the base dropwise to the cooled solution and stir to allow for the complete formation of the phosphonate carbanion (ylide).[1]
-
Reaction with Carbonyl Compound: Add a solution of the aldehyde or ketone in the same anhydrous solvent dropwise to the ylide solution at a low temperature. Allow the reaction mixture to warm to room temperature and stir until the reaction is complete, monitoring by thin-layer chromatography (TLC).[1]
-
Work-up: Quench the reaction by adding a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate).[1]
-
Purification: Wash the combined organic layers with brine, dry over an anhydrous drying agent (e.g., magnesium sulfate), filter, and remove the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel.[1]
Conclusion
In-silico methodologies provide a powerful lens through which to predict and compare the reactivity and potential biological activities of this compound derivatives. While direct experimental data for this specific class of compounds remains somewhat limited, a comparative analysis with structurally similar molecules such as ethyl cinnamate, combined with computational predictions, offers valuable guidance for future research. The potential for these derivatives to modulate key signaling pathways in cancer and inflammation warrants further investigation, with the synthetic protocols outlined here providing a clear path for accessing these promising compounds. As computational tools become more sophisticated, their integration into the drug discovery pipeline will undoubtedly accelerate the identification and optimization of novel therapeutic agents based on the this compound scaffold.
References
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. eurjchem.com [eurjchem.com]
- 3. researchgate.net [researchgate.net]
- 4. japsonline.com [japsonline.com]
- 5. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]
- 6. New phenolic cinnamic acid derivatives as selective COX-2 inhibitors. Design, synthesis, biological activity and structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
A Comparative Guide to the Synthesis of Ethyl 3-phenylbut-2-enoate and Characterization of its Byproducts
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of common synthetic routes for Ethyl 3-phenylbut-2-enoate, a valuable intermediate in organic synthesis. We delve into the characterization of byproducts associated with these methods, offering detailed experimental protocols and quantitative data to inform your research and development endeavors.
Executive Summary
The synthesis of this compound is most commonly achieved via the Wittig reaction and the Horner-Wadsworth-Emmons (HWE) reaction. While both methods can yield the desired product, they differ significantly in terms of stereoselectivity, yield, and the nature of the byproducts formed. The HWE reaction generally offers higher yields and superior E-selectivity, with the primary byproduct being a water-soluble phosphate salt that is easily removed. The Wittig reaction, a classic method, often results in lower yields and produces triphenylphosphine oxide, a byproduct that typically requires chromatographic separation. Alternative methods, such as the Reformatsky reaction and Knoevenagel condensation, offer different synthetic pathways with their own unique byproduct profiles. Careful consideration of these factors is crucial for selecting the optimal synthetic strategy based on the desired purity, yield, and process scalability.
Comparison of Synthetic Routes
The choice of synthetic route for this compound has a direct impact on the product's yield, isomeric purity, and the complexity of purification. The following table summarizes the key performance indicators for the most prevalent synthetic methods.
| Parameter | Wittig Reaction | Horner-Wadsworth-Emmons (HWE) Reaction | Reformatsky Reaction |
| Starting Materials | Acetophenone, (Carbethoxymethylene)triphenylphosphorane | Acetophenone, Triethyl phosphonoacetate | Acetophenone, Ethyl bromoacetate, Zinc |
| Typical Yield | 60-80% | 85-95% | 50-70% |
| Stereoselectivity (E:Z ratio) | Moderately E-selective | Highly E-selective | Not directly applicable (forms β-hydroxy ester) |
| Primary Byproduct | Triphenylphosphine oxide | Diethyl phosphate salts | Zinc salts, β-hydroxy ester intermediate |
| Byproduct Removal | Chromatography | Aqueous extraction | Aqueous workup and dehydration |
| Reaction Conditions | Anhydrous THF, room temperature to reflux | Anhydrous THF, 0°C to room temperature | Anhydrous ether or toluene, reflux |
Characterization of Byproducts
The identification and quantification of byproducts are critical for ensuring the purity and safety of the final compound. The primary byproducts from the Wittig and HWE reactions are well-defined, while other methods may present more complex impurity profiles.
| Byproduct | Parent Reaction | Method of Characterization | Key Spectroscopic Data |
| Triphenylphosphine oxide | Wittig Reaction | GC-MS, ¹H NMR, ³¹P NMR | GC-MS: Distinctive mass spectrum. ¹H NMR: Aromatic protons typically appear as multiplets in the range of 7.4-7.8 ppm. ³¹P NMR: A characteristic singlet around +25 to +30 ppm. |
| Diethyl phosphate salts | HWE Reaction | Not typically isolated with the organic product due to high water solubility. | - |
| (E/Z)-Ethyl 3-phenylbut-2-enoate | Wittig & HWE Reactions | GC-MS, ¹H NMR | GC-MS: Isomers may have slightly different retention times. ¹H NMR: The chemical shift of the vinyl proton and the methyl group protons will differ between the E and Z isomers. |
| Unreacted Starting Materials | All Reactions | GC-MS, TLC | Comparison of retention times and spectral data with authentic standards. |
| β-hydroxy ester | Reformatsky Reaction | ¹H NMR, IR | ¹H NMR: Presence of a hydroxyl proton signal. IR: Characteristic O-H stretching band around 3500 cm⁻¹. |
Experimental Protocols
Detailed methodologies for the synthesis and characterization of byproducts are provided below.
Synthesis of this compound via Horner-Wadsworth-Emmons (HWE) Reaction
This protocol is a representative procedure for the HWE reaction, known for its high yield and stereoselectivity.[1]
Materials:
-
Sodium hydride (60% dispersion in mineral oil)
-
Triethyl phosphonoacetate
-
Acetophenone
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Ethyl acetate
-
Hexanes
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen), suspend sodium hydride (1.2 equivalents) in anhydrous THF.
-
Cool the suspension to 0°C in an ice bath.
-
Slowly add triethyl phosphonoacetate (1.1 equivalents) dropwise to the suspension.
-
Stir the mixture at 0°C for 30 minutes, then allow it to warm to room temperature and stir for an additional hour, or until hydrogen gas evolution ceases.
-
Cool the resulting solution back to 0°C and add a solution of acetophenone (1.0 equivalent) in anhydrous THF dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 2-12 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent.
Characterization of Byproducts by Gas Chromatography-Mass Spectrometry (GC-MS)
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer (e.g., Agilent GC-MS system).
-
Capillary column suitable for the analysis of semi-volatile organic compounds (e.g., HP-5MS).
GC Conditions:
-
Injector Temperature: 250°C
-
Oven Program: Start at 100°C, hold for 2 minutes, then ramp to 280°C at 15°C/min, and hold for 10 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Injection Mode: Splitless.
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: 40-500 amu.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
Sample Preparation:
-
Dissolve a small amount of the crude reaction mixture in a suitable solvent (e.g., ethyl acetate or dichloromethane) to a concentration of approximately 1 mg/mL.
-
Inject 1 µL of the sample into the GC-MS.
Data Analysis:
-
Identify the main product and byproducts by comparing their mass spectra with a reference library (e.g., NIST).
-
Quantify the relative amounts of each component by integrating the peak areas in the total ion chromatogram.
Visualizing Reaction Pathways and Workflows
Synthesis of this compound via HWE Reaction
Caption: Horner-Wadsworth-Emmons synthesis of this compound.
Byproduct Characterization Workflow
Caption: Workflow for the characterization of synthesis byproducts.
Conclusion
The synthesis of this compound can be effectively achieved through several methods, with the Horner-Wadsworth-Emmons reaction being a particularly advantageous route due to its high yield, stereoselectivity, and the ease of byproduct removal. A thorough characterization of the crude reaction mixture, primarily using GC-MS and NMR spectroscopy, is essential for identifying and quantifying byproducts such as triphenylphosphine oxide (from the Wittig reaction) and isomeric impurities. The detailed protocols and comparative data presented in this guide are intended to assist researchers in making informed decisions for the efficient and high-purity synthesis of this compound.
References
Safety Operating Guide
Navigating the Safe Disposal of Ethyl 3-phenylbut-2-enoate: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the responsible management of chemical waste is a cornerstone of laboratory safety and regulatory compliance. This guide outlines the essential procedures for the proper disposal of Ethyl 3-phenylbut-2-enoate. In the absence of a specific Safety Data Sheet (SDS) for this compound, the following recommendations are based on best practices for similar chemical structures and general chemical waste management principles.
Disclaimer: The following information is intended as a guide and is based on general laboratory safety protocols for related compounds. It is imperative to consult your institution's Environmental Health and Safety (EHS) department for specific guidance and to ensure full compliance with all local, state, and federal regulations.
Immediate Safety and Handling Precautions
Before commencing any disposal activities, it is crucial to wear appropriate personal protective equipment (PPE), including nitrile gloves, safety glasses, and a laboratory coat. All handling of this compound and its associated waste should be performed in a well-ventilated area, ideally within a chemical fume hood.[1] Based on data for the closely related compound, Ethyl 3-methyl-2-phenylbut-2-enoate, this chemical should be regarded as a hazardous substance with the potential to cause skin, eye, and respiratory irritation.[1]
Hazard and Precautionary Information
The following table summarizes the hazard and precautionary statements associated with a structurally similar compound, providing an indication of the potential risks.
| Hazard Statement Code | Description | Precautionary Statement Code | Description |
| H315 | Causes skin irritation | P261 | Avoid breathing dust/fume/gas/mist/vapors/spray |
| H319 | Causes serious eye irritation | P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
Data derived from a closely related compound, Ethyl 3-methyl-2-phenylbut-2-enoate.[1]
Step-by-Step Disposal Procedures
The primary and recommended method for the disposal of this compound is to treat it as a non-halogenated organic solvent waste.
For Small Quantities (<50 mL)
-
Absorption : Absorb the liquid with an inert material, such as vermiculite, dry sand, or earth.
-
Collection : Carefully transfer the absorbed material into a designated and properly labeled hazardous waste container.[1]
-
Labeling : The container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and an approximation of the concentration and quantity.[1]
-
Storage : Store the sealed container in a designated satellite accumulation area.
-
Pickup : Arrange for the disposal of the waste through your institution's licensed hazardous waste contractor.[1]
For Large Quantities (>50 mL)
-
Containment : In the event of a spill, contain the liquid with absorbent booms if you are trained to do so. Do not attempt to absorb large volumes directly.[1]
-
Waste Collection : For routine disposal of larger quantities, collect the liquid waste in a dedicated, properly labeled, and sealed container that is approved for flammable organic waste.[1]
-
Storage and Disposal : Store the container in a designated satellite accumulation area and arrange for disposal through your institution's EHS-approved waste management vendor. Incineration is a common and effective disposal method for bulk organic solvents.[1]
Disposal of Contaminated Materials
Any materials that are grossly contaminated with this compound, such as pipette tips, gloves, or paper towels, should be collected in a sealed bag or container. This container must be labeled as hazardous waste and disposed of along with the chemical waste.[1]
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: A flowchart outlining the procedural steps for the safe disposal of this compound.
References
Essential Safety and Operational Guide for Handling Ethyl 3-phenylbut-2-enoate
This guide provides immediate, essential safety and logistical information for the handling and disposal of Ethyl 3-phenylbut-2-enoate. The following procedures are based on best practices for similar chemical compounds and are intended for use by researchers, scientists, and drug development professionals in a laboratory setting.
Personal Protective Equipment (PPE)
Appropriate PPE is critical to minimize exposure and ensure personal safety when handling this compound. Based on the potential hazards associated with similar volatile organic compounds and esters, the following PPE is recommended.[1][2]
| Body Part | Personal Protective Equipment | Specifications and Rationale |
| Eyes | Safety Goggles or Face Shield | Provides crucial protection against chemical splashes and vapors. A face shield offers more comprehensive protection for the entire face.[2][3] |
| Hands | Nitrile Gloves | Protective gloves are essential to prevent skin contact.[3][4] For extended tasks or in case of submersion, double gloving with nitrile gloves is recommended. |
| Body | Laboratory Coat | A flame-resistant lab coat protects against splashes and spills of the chemical.[2][3] Impervious clothing is recommended for more extensive handling.[3] |
| Respiratory | Chemical Fume Hood | All work with this volatile compound must be conducted in a certified chemical fume hood to prevent the inhalation of vapors.[1][2] If a fume hood is not available, a suitable respirator should be used.[3] |
Experimental Protocols: Safe Handling and Disposal
Handling Procedures:
-
Engineering Controls: Ensure that a certified chemical fume hood is operational before beginning any work.[2] All manipulations of this compound should be performed within the fume hood to minimize inhalation exposure.[1][2]
-
Pre-use Inspection: Visually inspect the container for any signs of damage or leaks before handling.
-
Chemical Transport: When moving the chemical, utilize a secondary container to mitigate the risk of spills.[2]
-
Dispensing: Exercise caution when dispensing the chemical to avoid splashes and the generation of aerosols.[2] Use only non-sparking tools.[3]
-
During Reaction: Keep reaction vessels closed whenever possible to contain vapors.[2]
-
Post-Handling: After use, decontaminate all surfaces, glassware, and equipment that may have come into contact with the chemical.[3] Ensure the container is tightly closed before returning to storage.[3]
Storage:
-
Store the container in a dry, cool, and well-ventilated place.[4][5]
-
Keep the container tightly closed to prevent the release of vapors.[3][4]
-
Store away from incompatible materials, such as strong oxidizing agents.[6][7]
First-Aid Measures:
-
If Inhaled: Move the individual to fresh air. If breathing is difficult, provide oxygen or artificial respiration. Seek immediate medical attention.[3][5]
-
In Case of Skin Contact: Immediately wash the affected area with plenty of soap and water.[5][8] Remove contaminated clothing and shoes.[3] If skin irritation persists, seek medical attention.[5][6]
-
In Case of Eye Contact: Immediately rinse the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[6][8] Remove contact lenses if present and easy to do.[3] Seek immediate medical attention.
-
If Swallowed: Do NOT induce vomiting.[3] Wash out the mouth with water.[3] Never give anything by mouth to an unconscious person.[5] Seek immediate medical attention.[3][8]
Disposal Plan:
Proper disposal of chemical waste is essential for laboratory and environmental safety.
-
Waste Segregation: All waste contaminated with this compound, including excess reagent, reaction mixtures, and contaminated materials (e.g., gloves, pipette tips, paper towels), must be collected in a designated hazardous waste container.[1][2]
-
Labeling: The hazardous waste container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the associated hazards.[1]
-
Storage: Store the sealed waste container in a designated satellite accumulation area within the laboratory, away from incompatible materials, until it is collected by your institution's licensed hazardous waste contractor.[1][2]
-
Disposal Method: The primary method for disposal is to treat it as a non-halogenated organic solvent waste.[1] Incineration is a common and effective disposal method for such waste.[1] Do not discharge to sewer systems.[5]
Workflow for Safe Handling
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. fishersci.fr [fishersci.fr]
- 5. chemicalbook.com [chemicalbook.com]
- 6. fishersci.com [fishersci.com]
- 7. fishersci.com [fishersci.com]
- 8. WERCS Studio - Application Error [assets.thermofisher.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
